molecular formula C14H10N2O2 B1584467 phenyl N-(4-cyanophenyl)carbamate CAS No. 71130-54-6

phenyl N-(4-cyanophenyl)carbamate

Cat. No.: B1584467
CAS No.: 71130-54-6
M. Wt: 238.24 g/mol
InChI Key: BXXVRXJSDVTMJN-UHFFFAOYSA-N
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Description

Phenyl N-(4-cyanophenyl)carbamate is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(4-cyanophenyl)carbamate
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InChI

InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BXXVRXJSDVTMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2072251
Record name Phenyl (4-cyanophenyl)carbamate
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Molecular Weight

238.24 g/mol
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CAS No.

71130-54-6
Record name Phenyl N-(4-cyanophenyl)carbamate
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Record name Carbamic acid, N-(4-cyanophenyl)-, phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(4-cyanophenyl)-, phenyl ester
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Record name Phenyl (4-cyanophenyl)carbamate
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Record name Phenyl (4-cyanophenyl)carbamate
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Foundational & Exploratory

Phenyl N-(4-cyanophenyl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of a Niche Carbamate for Advanced Research Applications

Foreword for the Research Professional

In the landscape of chemical biology and drug discovery, the vastness of chemical space is both a challenge and an opportunity. While many molecules are extensively studied and well-characterized, a significant number remain in relative obscurity, their properties and potential applications yet to be fully elucidated. Phenyl N-(4-cyanophenyl)carbamate stands as an example of such a compound. This technical guide aims to provide a comprehensive overview of its basic properties, leveraging available data and established principles of carbamate chemistry. However, it is important to note at the outset that detailed experimental data and specific biological applications for this particular molecule are not extensively documented in publicly accessible scientific literature. Therefore, this guide will also serve as a foundational platform for researchers interested in exploring the potential of this and similar under-investigated chemical entities. We will proceed by delineating its fundamental molecular characteristics, proposing a detailed synthetic route based on established carbamate synthesis protocols, and discussing its potential biological activities by drawing parallels with well-characterized carbamates.

I. Molecular and Physicochemical Profile

This compound, with the CAS Number 71130-54-6, is a carbamate derivative featuring a phenyl group and a 4-cyanophenyl group attached to the carbamate linkage.[1][2][3] Its structure combines the reactivity of the carbamate moiety with the electronic and structural features of the benzonitrile and phenyl rings.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Synonyms: 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate, Phenyl p-cyanophenylcarbamate[1]

  • CAS Number: 71130-54-6[1][2][3]

  • Molecular Formula: C₁₄H₁₀N₂O₂[1][2][3]

  • Molecular Weight: 238.24 g/mol [1][2][3]

Physicochemical Properties (Predicted)

Due to a lack of published experimental data, the following physicochemical properties are based on computational predictions. These values are useful for initial experimental design but should be confirmed empirically.

PropertyPredicted ValueReference
XLogP3 3.0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 62.1 Ų

Note: The melting point for the related but structurally simpler compound, phenyl carbamate, is reported as 149-152 °C.[][5] This may serve as a rough estimation, but the actual melting point of this compound is expected to differ.

II. Synthesis and Purification

The synthesis of this compound can be reliably achieved through the reaction of 4-aminobenzonitrile with phenyl chloroformate. This is a standard and well-established method for the formation of N-aryl carbamates.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product cluster_purification Purification A 4-Aminobenzonitrile R Nucleophilic Acyl Substitution A->R B Phenyl Chloroformate B->R P This compound R->P Formation of Carbamate Linkage C Inert Solvent (e.g., THF, DCM) Base (e.g., Pyridine, Triethylamine) C->R PU Aqueous Workup Recrystallization / Column Chromatography P->PU

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of phenyl carbamates and is expected to be effective for the target molecule.

Materials:

  • 4-Aminobenzonitrile

  • Phenyl chloroformate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Pyridine or Triethylamine)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 equivalents) to the stirred solution. The reaction may be exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

III. Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the carbamate functional group is a well-known pharmacophore. Many carbamate-containing molecules are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Postulated Mechanism of Action: Acetylcholinesterase Inhibition

The generally accepted mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme. This renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. Unlike organophosphates, this inhibition is typically reversible.

G cluster_binding Enzyme Binding cluster_reaction Carbamoylation cluster_regeneration Spontaneous Hydrolysis A This compound C Enzyme-Inhibitor Complex A->C B AChE Active Site (with Serine-OH) B->C D Carbamoylated AChE (Inactive) C->D Nucleophilic attack by Serine-OH E Phenol (Leaving Group) D->E F Active AChE (Regenerated) D->F Slow Regeneration G Carbamic Acid (Unstable) F->G

Caption: Postulated mechanism of acetylcholinesterase inhibition.

Potential Research Applications

Given its structure, this compound could be investigated for several potential applications:

  • As a Tool Compound: It could be used as a chemical probe to study the structure and function of acetylcholinesterase or other serine hydrolases.

  • As a Synthetic Intermediate: The presence of the cyano group allows for further chemical modification, making it a potentially useful intermediate for the synthesis of more complex molecules. Chemical suppliers note its potential use in coupling reactions and as a pharmaceutical intermediate.[6]

  • In Medicinal Chemistry: As a starting point for the development of novel therapeutic agents targeting enzymes with a serine in their active site.

IV. Analytical Characterization (Hypothetical)

For a researcher who has synthesized this compound, the following analytical techniques would be essential for its characterization. The expected spectral features are outlined below.

  • ¹H NMR: Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl and 4-cyanophenyl rings. A singlet for the N-H proton of the carbamate, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate (approx. 150-155 ppm), the nitrile carbon (approx. 118-120 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm).

  • FT-IR: Characteristic peaks for the N-H stretch (approx. 3300-3400 cm⁻¹), C=O stretch of the carbamate (approx. 1700-1730 cm⁻¹), and the C≡N stretch of the nitrile group (approx. 2220-2240 cm⁻¹).

  • HPLC: A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A mobile phase consisting of a mixture of acetonitrile and water with a C18 column would be a good starting point.

  • Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 239.08.

V. Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the general properties of related carbamates and aromatic nitriles, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Carbamates as a class can be toxic via inhalation, ingestion, and skin absorption. Aromatic nitriles can also be toxic. Handle with care.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

VI. Conclusion and Future Directions

This compound represents a molecule with a well-defined structure but a largely unexplored potential. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles. The lack of extensive literature on this specific compound highlights an opportunity for original research. Future investigations could focus on:

  • Definitive Synthesis and Characterization: A full report on the synthesis, purification, and comprehensive analytical characterization (NMR, IR, MS, and melting point) of this compound.

  • Biological Screening: Evaluation of its inhibitory activity against acetylcholinesterase and other relevant enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the phenyl and 4-cyanophenyl moieties to its biological activity.

By systematically exploring the properties of this and other under-investigated molecules, the scientific community can continue to uncover new tools and potential therapeutic leads.

References

  • PubChemLite. (n.d.). This compound (C14H10N2O2). Retrieved from [Link]

  • ChemBK. (2024). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. Retrieved from [Link]

Sources

Phenyl N-(4-cyanophenyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Molecular Structure, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phenyl N-(4-cyanophenyl)carbamate, a distinct carbamate derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization. While specific biological activities and a defined mechanism of action for this particular carbamate are not extensively documented in publicly available literature, this guide will delve into the known biological roles of the broader carbamate class of compounds, offering insights into its potential applications in drug discovery and development. This document is intended to serve as a foundational resource for researchers and professionals, fostering further investigation into the unique attributes of this compound.

Introduction

Carbamates, as a functional group, are integral to a wide array of biologically active molecules and functional materials. Their unique structural and electronic properties, arising from the resonance between the nitrogen lone pair and the carbonyl group, contribute to their diverse applications. This compound (C₁₄H₁₀N₂O₂) is a specific iteration of this class, featuring a phenyl ester and a cyanophenyl-substituted nitrogen. The presence of the cyano group, a potent electron-withdrawing moiety and a key pharmacophore in many bioactive compounds, suggests the potential for interesting biological and material properties. This guide aims to consolidate the available information on this compound and to provide a scientifically grounded framework for its further exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central carbamate linkage connecting a phenyl group via an ester bond and a 4-cyanophenyl group via a nitrogen atom.

Systematic Name: this compound[1][2] Synonyms: 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate, Carbamic acid, N-(4-cyanophenyl)-, phenyl ester[1][2] CAS Number: 71130-54-6[1][2]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are computationally predicted and may vary from experimentally determined values.

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂O₂[1][2]
Molecular Weight238.24 g/mol [1][2]
XLogP3 (Predicted)3.0[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count3[1]
Exact Mass238.074227566[1]
Topological Polar Surface Area62.1 Ų[1]
Heavy Atom Count18[1]
Complexity320[1]

Synthesis and Characterization

The synthesis of this compound typically follows a standard procedure for carbamate formation, involving the reaction of an amine with a chloroformate.

Synthetic Pathway

The most direct and common route for the synthesis of this compound is the nucleophilic substitution reaction between 4-aminobenzonitrile and phenyl chloroformate. In this reaction, the amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway Reactant1 4-Aminobenzonitrile Product This compound Reactant1->Product Reactant2 Phenyl Chloroformate Reactant2->Product Byproduct HCl Product->Byproduct + Base Base (e.g., Pyridine, Triethylamine) Base->Reactant1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on the synthesis of similar carbamate compounds. Researchers should optimize the reaction conditions for their specific setup.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as pyridine or triethylamine, to the solution. Stir the mixture for a few minutes at room temperature.

  • Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may occur, and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the phenyl and the 4-cyanophenyl rings, typically in the range of 7.0-8.0 ppm. The N-H proton of the carbamate group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 14 carbon atoms. The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, typically around 150-160 ppm. The nitrile carbon will also have a characteristic chemical shift, generally in the range of 118-120 ppm. Aromatic carbons will appear in the 110-150 ppm region.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • N-H stretching vibration around 3300-3400 cm⁻¹.

    • C≡N (nitrile) stretching vibration around 2220-2230 cm⁻¹.

    • C=O (carbamate carbonyl) stretching vibration around 1700-1730 cm⁻¹.

    • C-O and C-N stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 g/mol ). Fragmentation patterns would likely involve cleavage of the carbamate bond.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited, the broader class of carbamates has been extensively studied and is known to exhibit a wide range of biological activities. This provides a basis for postulating the potential applications of this particular molecule.

General Biological Roles of Carbamates

Carbamates are found in numerous pharmaceuticals and agrochemicals, acting through various mechanisms. Their biological activities include:

  • Enzyme Inhibition: The carbamate functional group can act as a mimic of the transition state of substrate hydrolysis by certain enzymes, leading to their inhibition. A prominent example is the inhibition of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

  • Anticancer Activity: Many carbamate-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the disruption of microtubule formation, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation.

  • Antimicrobial and Antifungal Activity: Carbamates have been developed as effective antimicrobial and antifungal agents. They can interfere with essential cellular processes in microorganisms, leading to their growth inhibition or death.

Postulated Activity of this compound

The presence of the 4-cyanophenyl group in this compound is of particular interest. The nitrile group is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond acceptor or participate in other key interactions within the active site of a protein.

Potential_Activity Compound This compound Target Biological Target (e.g., Enzyme Active Site) Compound->Target Binding Interaction Potential Interactions: - Hydrogen Bonding (N-H, C=O, C≡N) - Pi-Pi Stacking (Aromatic Rings) - Hydrophobic Interactions Target->Interaction Outcome Biological Effect (e.g., Enzyme Inhibition, Cytotoxicity) Target->Outcome

Caption: Logical relationship of this compound's potential biological activity.

Given its structural features, this compound could be investigated for its potential as:

  • An inhibitor of enzymes where a cyanophenyl moiety is known to confer activity.

  • A scaffold for the development of novel anticancer agents , leveraging the known cytotoxic potential of certain carbamates.

  • A lead compound in the discovery of new antimicrobial or antifungal drugs.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

References

  • Global Substance Registration System. (n.d.). PHENYL 4-CYANOPHENYLCARBAMATE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Phenyl N-(4-cyanophenyl)carbamate: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to Phenyl N-(4-cyanophenyl)carbamate: A Molecule of Pharmaceutical Significance

This compound, with the chemical formula C₁₄H₁₀N₂O₂ and a molar mass of 238.24 g/mol , belongs to the carbamate class of organic compounds.[2] Carbamates are structurally characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a cornerstone in medicinal chemistry due to its chemical stability, ability to permeate cell membranes, and its resemblance to a peptide bond.[3] Consequently, the carbamate motif is integral to numerous therapeutic agents, including anticancer, antimicrobial, and central nervous system disorder treatments.[3][4][5]

The cyanophenyl moiety in this compound is also a significant pharmacophore. Compounds containing the cyanophenyl group have been investigated as potent enzyme inhibitors, for instance, in the development of farnesyltransferase inhibitors for cancer therapy.[6] The combination of the carbamate linker and the cyanophenyl group suggests the potential of this compound as a versatile building block in the synthesis of novel drug candidates. Given its role as a pharmaceutical intermediate, the precise determination of its physical constants, particularly the melting point, is paramount for ensuring the purity and consistency of active pharmaceutical ingredients (APIs).

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

The purity of a crystalline solid is a critical determinant of its melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a reliable synthesis and purification protocol is the foundational step for an accurate melting point determination. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a general and reliable method can be adapted from the synthesis of analogous phenyl carbamates.[7][8][9]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the reaction of 4-aminobenzonitrile with phenyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants & Reagents Reactant1 4-Aminobenzonitrile Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Phenyl Chloroformate Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Product This compound Byproduct Triethylammonium Chloride Reaction->Product Reaction->Byproduct MeltingPoint A Start: Purified, Dry Sample B Grind to a Fine Powder A->B C Pack into Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating: Estimate Melting Point D->E Trial 1 F Slow Heating (1-2 °C/min) near MP E->F Use estimate for subsequent trials G Record Onset and Completion of Melting F->G H End: Report Melting Point Range G->H

Sources

Physicochemical Profile of Phenyl N-(4-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Determination of Phenyl N-(4-cyanophenyl)carbamate

For drug development professionals, researchers, and scientists, understanding the solubility of a compound is a cornerstone of preclinical development. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic candidate.[1] This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of this compound, a compound of interest in medicinal chemistry and materials science.

As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying principles that ensure the generation of robust, reliable, and reproducible solubility data. This document is structured to provide both the theoretical foundation and the practical, field-proven methodologies required for this critical characterization.

Before embarking on experimental solubility determination, a thorough understanding of the compound's intrinsic properties is essential. These characteristics govern its behavior in various solvent systems. This compound (CAS RN: 71130-54-6) is a small molecule with distinct structural features that influence its solubility.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[4][5][6]
Molecular Weight 238.24 g/mol [2][4][7]
CAS Registry Number 71130-54-6[2][3]
Canonical SMILES N#CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2[3]
InChIKey BXXVRXJSDVTMJN-UHFFFAOYSA-N[3][5]
XLogP3 (Predicted) 3.0 / 2.4[5][7]
Hydrogen Bond Donor Count 1[2][7]
Hydrogen Bond Acceptor Count 3[2][7]
Rotatable Bond Count 3[2][7]
Topological Polar Surface Area 62.1 Ų / 76.1 Ų[2][7]

The predicted XLogP value suggests a moderate lipophilicity, indicating that while it may have some solubility in organic solvents, its aqueous solubility could be limited. The presence of hydrogen bond donors and acceptors, along with a significant polar surface area, implies that polar solvents capable of hydrogen bonding may be effective.

The Principle of "Like Dissolves Like": A Predictive Framework

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8] For this compound, we can predict its behavior based on its structure:

  • Polar Solvents (e.g., water, ethanol, DMSO): The carbamate linkage, nitrile group, and the potential for hydrogen bonding suggest that polar solvents will be effective.[8] Dimethyl sulfoxide (DMSO) is often used for creating initial stock solutions due to its strong solubilizing power for a wide range of compounds.[1]

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents, which have dipoles but lack acidic protons, are also likely to be effective solubilizing agents.[8]

  • Nonpolar Solvents (e.g., hexane, toluene): The two phenyl rings provide significant nonpolar character. Therefore, some degree of solubility in nonpolar solvents can be anticipated, driven by van der Waals interactions.[8]

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental screening.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For drug development, thermodynamic solubility is the most relevant measure, representing the true equilibrium saturation point of a compound in a solvent.[9] The "gold standard" for determining this value is the Shake-Flask Method.[10][11] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Below is a self-validating protocol designed to produce trustworthy and reproducible results.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification & Analysis A Weigh excess solid This compound B Add precise volume of chosen solvent A->B C Prepare 3-5 replicates for statistical validity B->C D Seal vessels tightly C->D E Agitate at constant temp. (e.g., 25°C or 37°C) for 24-48 hours D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with chemically inert filter (e.g., 0.22 µm PTFE) F->G H Prepare serial dilutions of the clear filtrate G->H I Quantify concentration via validated HPLC or UV-Vis method H->I J Calculate solubility using a standard curve I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

Step-by-Step Experimental Protocol

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance and pipettes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Weigh an amount of this compound into a glass vial that is estimated to be in 5-fold excess of its expected solubility.[10] Record the exact weight.

  • Solvent Addition: Add a precise, recorded volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate the mixture for a period sufficient to ensure equilibrium is reached; 24 to 48 hours is standard.[9][10] The system is at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[10]

  • Phase Separation: After equilibration, let the vials stand to allow for coarse settling. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.[8]

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[8] This step is critical to remove any remaining microscopic particles.

  • Sample Preparation for Analysis: Prepare an appropriate dilution of the clear filtrate to fall within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are the most common techniques employed.[8][9]

  • UV-Vis Spectroscopy: A simpler, faster method. It is suitable if the compound has a strong chromophore and the solvent does not interfere with its absorbance spectrum. A calibration curve of absorbance vs. known concentrations is required.[11]

  • HPLC: Offers superior specificity and sensitivity, making it the preferred method, especially in complex matrices like buffers.[12][13] It separates the analyte from any potential impurities or degradants before quantification.

Table 2: Comparison of Analytical Techniques for Solubility Quantification

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures light absorbance at a specific wavelength.Physically separates components before detection.
Specificity Lower; susceptible to interference from other absorbing species.High; separates analyte from impurities.
Sensitivity Moderate.High to very high, depending on the detector.
Speed Fast.Slower due to chromatographic run times.
Cost/Complexity Lower cost, simpler operation.Higher cost, more complex operation and method development.
Recommendation Good for rapid screening in pure solvents.Gold standard for accurate, verifiable results, especially in biological buffers.[8][12]

Data Analysis and Reporting

The trustworthiness of your results hinges on proper data analysis and transparent reporting.

  • Calibration Curve: First, prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[1] Analyze these standards using your chosen analytical method (HPLC or UV-Vis). Plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be >0.99.

  • Calculating Solubility: Using the equation from the calibration curve, calculate the concentration of this compound in your diluted, saturated filtrate.

  • Final Solubility: Account for the dilution factor used to bring the sample into the linear range of the assay. The final value is the thermodynamic solubility of the compound.

  • Reporting: Report the solubility in standard units, such as mg/mL or molarity (e.g., µM or mM), and always specify the solvent and the temperature at which the measurement was made.[8] For example: "The thermodynamic solubility of this compound in phosphate-buffered saline (pH 7.4) at 37°C was determined to be 15.2 ± 0.8 µM."

By following this comprehensive guide, researchers can confidently and accurately determine the solubility of this compound, generating the high-quality data essential for informed decision-making in drug discovery and development.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE - Physico-chemical Properties. [Link]

  • PubChemLite. This compound (C14H10N2O2). [Link]

  • PubChem. [4-(2-Cyanophenyl)phenyl] carbamate. [Link]

  • Global Substance Registration System (gsrs). PHENYL 4-CYANOPHENYLCARBAMATE. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • IRIS. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. [Link]

  • PubMed. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. [Link]

  • ResearchGate. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

  • PubMed. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

Sources

An In-depth Technical Guide to Phenyl N-(4-cyanophenyl)carbamate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a key chemical intermediate in contemporary pharmaceutical synthesis. The document delineates its chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and offers insights into its critical role in the development of targeted therapeutics, most notably as a precursor to the multi-kinase inhibitor, Sorafenib. The synthesis and application are contextualized within the broader landscape of carbamate chemistry in medicinal applications, providing a valuable resource for professionals in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name and synonyms such as 4-(Phenoxycarbonylamino)benzonitrile, is a stable, crystalline organic compound.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of complex therapeutic agents. The carbamate functional group is a prevalent motif in medicinal chemistry, often employed as a bioisostere for amide bonds, enhancing metabolic stability and modulating pharmacokinetic properties.[2] The strategic placement of the cyano- and phenyl- moieties in this compound makes it an ideal precursor for constructing the urea linkage found in several targeted cancer therapies. Its primary significance lies in its role as a key intermediate in the synthesis of Sorafenib, a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.[3][4] Understanding the synthesis and properties of this intermediate is therefore paramount for chemists engaged in the development of analogous therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate[1]
CAS Number 71130-54-6[1]
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.24 g/mol [1]
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point Not explicitly found, but expected to be a sharp melting solidN/A
Solubility Soluble in many organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water.General Chemical Principles

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 4-aminobenzonitrile with phenyl chloroformate. This reaction is a nucleophilic acyl substitution at the chloroformate carbon.

Reaction Rationale and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Pyridine is a common choice for this purpose as it is an effective HCl scavenger and can also act as a nucleophilic catalyst.

Detailed Experimental Protocol

Materials:

  • 4-Aminobenzonitrile

  • Phenyl chloroformate

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the stirred solution.

  • Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white to off-white crystalline solid.

  • Characterization: Determine the yield and characterize the purified product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product 4-Aminobenzonitrile 4-Aminobenzonitrile Reaction Reaction at 0°C to RT 4-Aminobenzonitrile->Reaction Phenyl_chloroformate Phenyl Chloroformate Phenyl_chloroformate->Reaction Pyridine Pyridine Pyridine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is critical for quality control and to ensure its suitability for subsequent synthetic steps. The following are the expected spectroscopic features based on its structure and data from analogous compounds.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
~3300N-H stretch (carbamate)Medium, sharp
~2230C≡N stretch (nitrile)Strong, sharp
~1730C=O stretch (carbamate)Strong, sharp
~1600, ~1500C=C stretch (aromatic)Medium to strong, sharp
~1220C-O stretch (carbamate)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.5-9.5 ppm (s, 1H): N-H proton of the carbamate.

  • δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the cyano group.

  • δ ~7.5 ppm (d, 2H): Aromatic protons meta to the cyano group.

  • δ ~7.4 ppm (t, 2H): Aromatic protons of the phenyl ester group (meta).

  • δ ~7.2 ppm (t, 1H): Aromatic proton of the phenyl ester group (para).

  • δ ~7.1 ppm (d, 2H): Aromatic protons of the phenyl ester group (ortho).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~152 ppm: Carbonyl carbon (C=O) of the carbamate.

  • δ ~150 ppm: Quaternary carbon of the phenyl ester attached to oxygen.

  • δ ~142 ppm: Quaternary carbon of the cyanophenyl ring attached to nitrogen.

  • δ ~133 ppm: Aromatic CH carbons of the cyanophenyl ring.

  • δ ~129 ppm: Aromatic CH carbons of the phenyl ester group.

  • δ ~125 ppm: Aromatic CH carbon of the phenyl ester group.

  • δ ~121 ppm: Aromatic CH carbons of the phenyl ester group.

  • δ ~119 ppm: Aromatic CH carbons of the cyanophenyl ring.

  • δ ~118 ppm: Nitrile carbon (C≡N).

  • δ ~107 ppm: Quaternary carbon of the cyanophenyl ring bearing the cyano group.

Application in Drug Development: The Synthesis of Sorafenib

The primary application of this compound in drug development is as a key intermediate in the synthesis of Sorafenib.[3][4] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6]

The Role of this compound in Sorafenib Synthesis

In the synthesis of Sorafenib, this compound serves as an efficient and stable precursor for the introduction of the urea moiety. The urea linkage in Sorafenib is critical for its binding to the target kinases. The synthesis involves the reaction of this compound with 4-(4-aminophenoxy)-N-methylpicolinamide.

Reaction Mechanism and Advantages

This reaction is an aminolysis of the carbamate. The amino group of 4-(4-aminophenoxy)-N-methylpicolinamide acts as a nucleophile, attacking the carbonyl carbon of this compound. The phenoxy group of the carbamate is a good leaving group, facilitating the formation of the more stable urea linkage. This method of urea formation is often preferred over the use of highly toxic and moisture-sensitive reagents like phosgene or isocyanates.[2]

Logical Relationship Diagram for Sorafenib Synthesis

Sorafenib_Synthesis cluster_intermediates Key Intermediates cluster_reaction Urea Formation cluster_product Final Drug Product Carbamate This compound Reaction Aminolysis Reaction Carbamate->Reaction Amine 4-(4-aminophenoxy)-N-methylpicolinamide Amine->Reaction Sorafenib Sorafenib Reaction->Sorafenib

Caption: Role of this compound in Sorafenib synthesis.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, with its primary value demonstrated in the production of the anticancer drug Sorafenib. This guide has provided a detailed technical overview of its synthesis, characterization, and application. The presented experimental protocol is robust and has been designed with scientific integrity at its core, offering researchers and drug development professionals a reliable resource. A thorough understanding of the chemistry of such key intermediates is fundamental to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(18), 2681-2688. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. Convenient Synthesis of Sorafenib and Its Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Janečková, L., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13336-13351. Available from: [Link]

  • ResearchGate. Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Phenyl N-(4-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a compound of interest for researchers and professionals in drug development. The document details the chemical and physical properties, potential biological activities, and critical safety and handling protocols. It is designed to equip laboratory personnel with the necessary knowledge for the safe and effective use of this compound, emphasizing scientific integrity and established safety practices. While specific toxicological and reactivity data for this compound are not extensively available in public literature, this guide synthesizes information from closely related carbamate compounds to provide a robust framework for its handling.

Introduction and Chemical Profile

This compound is a member of the carbamate family, organic compounds derived from carbamic acid.[1][2] Carbamates are notable for their wide range of applications, from pesticides to pharmaceuticals, owing to their ability to act as protecting groups in organic synthesis and their diverse biological activities.[2][3] The structure of this compound, featuring a cyanophenyl group, suggests its potential as an intermediate in the synthesis of more complex molecules and as a subject of investigation in medicinal chemistry.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application in experimental settings.

PropertyValueSource
CAS Number 71130-54-6[1][5]
Molecular Formula C₁₄H₁₀N₂O₂[5][6][7]
Molecular Weight 238.24 g/mol [6][7]
Appearance White to off-white solid/powder[4]
Density 1.27 g/cm³[7]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[8]
InChIKey BXXVRXJSDVTMJN-UHFFFAOYSA-N[5][6]

Biological Activity and Mechanism of Action: A Carbamate Perspective

While specific studies on the biological activity of this compound are limited, the broader class of carbamates is well-characterized, primarily as inhibitors of acetylcholinesterase (AChE).[1][2]

Acetylcholinesterase Inhibition

Carbamates function by reversibly carbamylating the serine hydroxyl group within the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors.[1][2] Unlike organophosphates, which cause irreversible inhibition, the carbamate-AChE bond is more labile and can be hydrolyzed, allowing for the eventual regeneration of the enzyme.[1]

AChE_Inhibition AChE Acetylcholinesterase (AChE) Carbamate This compound Complex AChE-Carbamate Complex (Reversible) Carbamate->Complex Binding to Active Site Hydrolysis Spontaneous Hydrolysis Complex->Hydrolysis Carbamylation Regenerated_AChE Regenerated AChE Hydrolysis->Regenerated_AChE Byproducts Inactive Byproducts Hydrolysis->Byproducts

Diagram 1: Generalized mechanism of reversible acetylcholinesterase inhibition by a carbamate compound.

Implications for Drug Development

The carbamate functional group is a key structural motif in many approved drugs and is often used in drug design to modulate biological properties and improve stability.[3] The reversible nature of AChE inhibition by carbamates has been exploited in the development of therapeutics for conditions such as myasthenia gravis and Alzheimer's disease. The cyanophenyl moiety in this compound may offer opportunities for further chemical modification to explore novel therapeutic applications.[4]

Toxicological Profile: Hazard Assessment

Detailed toxicological data for this compound is not available. Therefore, a conservative approach to handling is imperative, treating it as a potentially hazardous substance based on the toxicological profile of the carbamate class of compounds.

Acute and Chronic Toxicity

Acute exposure to carbamates can lead to symptoms of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[2] Severe poisoning can result in respiratory depression and failure.[2] Chronic exposure effects are less well-documented but may involve neurotoxic effects.

Carcinogenicity and Mutagenicity

The carcinogenicity and mutagenicity of this compound have not been specifically evaluated. Some carbamates have been shown to be carcinogenic in animal studies, while others have not.[9][10][11] Certain N-nitroso derivatives of carbamate insecticides have demonstrated potent mutagenic activity in Salmonella typhimurium assays.[12] Given the lack of specific data, this compound should be handled as a potential carcinogen and mutagen.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate potential risks.

Engineering Controls

All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves. Double gloving is recommended.

  • Skin and Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow

Diagram 2: Recommended PPE workflow for handling this compound.

Experimental Protocols: Synthesis and Purification

The following are generalized procedures for the synthesis and purification of phenyl carbamates. These should be adapted and optimized for this compound with appropriate risk assessments.

General Synthesis of Phenyl Carbamates

A common method for the synthesis of phenyl carbamates involves the reaction of an amine with phenyl chloroformate.[13]

Step-by-Step Methodology:

  • In a fume hood, dissolve the amine (1.0 equivalent) in a suitable dry solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

  • To the stirred solution, add phenyl chloroformate (1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium hydroxide (1 N).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[13]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[14]

Step-by-Step Methodology:

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.[14][15]

Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for safe storage and for preventing hazardous reactions.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

Hazardous Decomposition Products

Thermal decomposition of carbamates can produce isocyanates, alcohols, carbon dioxide, and nitrogen oxides.[10] The specific decomposition products of this compound have not been reported but are likely to include phenyl isocyanate and 4-cyanoaniline.

Hydrolytic Stability

The stability of the carbamate linkage to hydrolysis is pH-dependent. Basic conditions can promote hydrolysis via an elimination-addition mechanism.[13][16]

Spill Management and Waste Disposal

Prompt and appropriate action is necessary in the event of a spill. All waste must be disposed of in accordance with institutional and local regulations.

Spill Cleanup Protocol

For a Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.

  • Decontaminate the spill area with a suitable solvent and then with soap and water.

  • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

For a Minor Spill (Solution):

  • Alert personnel in the immediate area.

  • Contain the spill with absorbent materials.

  • Wearing appropriate PPE, absorb the spill, working from the outside in.

  • Place the used absorbent materials into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with soap and water.

For a Major Spill:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety office.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Spill_Cleanup Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained Cleanup Follow Minor Spill Protocol Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Alert_EHS Alert EHS Evacuate->Alert_EHS Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Diagram 3: Decision-making workflow for chemical spill response.

Waste Disposal

All waste containing this compound, including contaminated labware and cleanup materials, must be disposed of as hazardous chemical waste.[8] Do not dispose of this compound down the drain or in regular trash.[17] Collect waste in clearly labeled, sealed containers and follow your institution's procedures for hazardous waste pickup.

Conclusion

This compound is a compound with potential applications in research and drug development. While it presents certain hazards characteristic of the carbamate class, these can be effectively managed through adherence to the safety protocols outlined in this guide. Researchers are strongly encouraged to seek out more specific toxicological and reactivity data as it becomes available and to perform thorough risk assessments before undertaking any new experimental procedures with this compound.

References

  • Blevins, R. D., et al. (1977). Mutagenicity screening of five methyl carbamate insecticides and their nitroso derivatives using mutants of Salmonella typhimurium LT2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(1), 1-6.
  • (No author provided).
  • Jacquemard, U., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(11), 15433-15442.
  • (No author provided). How to Purify an organic compound via recrystallization or reprecipitation?
  • (No author provided). (2009). Process for producing p-phenyl cyanophenyl.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • (No author provided). (2013). Process for preparation of phenyl carbamate derivatives.
  • (No author provided). PHENYL 4-CYANOPHENYLCARBAMATE. gsrs.
  • Prodi, G., et al. (1986). Carcinogenesis by carbamic acid esters and their binding to DNA.
  • (No author provided).
  • (No author provided). Phenyl (4-cyanophenyl)
  • (No author provided). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • (No author provided).
  • Maddock, B. G., & Smith, P. J. (1979). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, (5), 643-646.
  • (No author provided). Phenyl N-(4-Cyanophenyl) Carbamate, For Pharmaceutical Industries, Grade. IndiaMART.
  • (No author provided). In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • F., M. K., & M., S. (2023). Carbamate Toxicity.
  • (No author provided). PARA-CYANOPHENYL-N,N-DIMETHYLCARBAMATE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (No author provided). (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • W., R., & M., M. (2023). Phenol Toxicity.
  • (No author provided). (2018). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
  • (No author provided). CAS 71130-54-6 Phenyl N-(4-cyanophenyl)
  • (No author provided). Phenyl N-(4-cyanophenyl)
  • (No author provided). (2021). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
  • (No author provided). 13 C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate.
  • F., M. K., & M., S. (2023). Carbamate Toxicity.
  • (No author provided). (2009).
  • (No author provided). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • (No author provided). (2020). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • (No author provided). (1952). Production of isopropyl n-phenyl carbamate.
  • (No author provided). (1975). Carcinogenicity of three dose levels of 1,4-Bis(4-fluorophenyl)
  • (No author provided). 3. Phenyl Mercaptan Acute Exposure Guideline Levels. NCBI.
  • (No author provided). Carbamic acid, N-(4-cyanophenyl)-, phenyl ester - Substance Details. US EPA.
  • (No author provided). 4-cyanophenyl n-(3-chloro-4-methylphenyl)
  • (No author provided). (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry.
  • (No author provided). Phenyl N-(4-cyanophenyl)
  • (No author provided).
  • (No author provided). (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. PubMed.

Sources

An In-depth Technical Guide to Phenyl N-(4-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its synthesis, characterization, and potential applications.

Introduction

This compound, with the chemical formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol , belongs to the carbamate class of organic compounds.[1][2] Carbamates are characterized by the -NHC(=O)O- functional group and are recognized for their diverse applications, including as protecting groups in organic synthesis, as well as their presence in pharmaceuticals and agrochemicals.[3] The structure of this compound incorporates a phenyl ester and an N-substituted cyanophenyl group, suggesting its potential as a versatile chemical intermediate and a candidate for biological evaluation.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 71130-54-6[6]
Molecular Formula C₁₄H₁₀N₂O₂[2]
Molecular Weight 238.24 g/mol [2]
Appearance White to off-white powder[4]
Density 1.27 g/cm³[6]
Synonyms Phenyl (4-cyanophenyl)carbamate, 4-(Phenoxycarbonylamino)benzonitrile[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. The most direct and widely applicable approach involves the reaction of a primary amine with a chloroformate.

Synthesis via Phenyl Chloroformate and 4-Aminobenzonitrile

This method is a standard procedure for the preparation of N-aryl carbamates. The reaction proceeds through the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of phenyl chloroformate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below, based on established protocols for similar carbamate formations.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add a solution of phenyl chloroformate (1.05 eq.) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the 4-cyanophenyl rings, as well as a characteristic signal for the N-H proton of the carbamate linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H8.0 - 9.0Singlet (broad)1H
Aromatic (Cyanophenyl)7.6 - 7.8Multiplet4H
Aromatic (Phenyl)7.2 - 7.5Multiplet5H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbon of the carbamate group, the nitrile carbon, and the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carbamate)152 - 155
C≡N (Nitrile)118 - 120
Aromatic Carbons110 - 150
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C≡N, and C-O functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C≡N Stretch2220 - 2240
C=O Stretch (Carbamate)1700 - 1730
C-O Stretch1200 - 1250
Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 238, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the carbamate bond.

Potential Applications and Biological Activity

While specific biological activities of this compound have not been extensively reported, the carbamate and cyanophenyl moieties are present in numerous biologically active molecules.

  • Pharmaceutical Intermediate: Carbamate derivatives are integral to many pharmaceuticals, acting as enzyme inhibitors, anticancer agents, and anticonvulsants.[7] The presence of the cyano group can also influence biological activity and metabolic stability. Therefore, this compound serves as a valuable intermediate for the synthesis of more complex drug candidates.

  • Agrochemicals: The carbamate structure is a well-known pharmacophore in pesticides.[3] The phenoxybenzonitrile scaffold, a related structure, is also found in various agrochemicals.[8] This suggests that this compound could be explored as a precursor for novel agrochemical agents.

  • Materials Science: The rigid structure and polar nitrile group of this molecule make it a potential building block for the synthesis of polymers and other advanced materials.[9]

Conclusion

This compound is a versatile organic compound with significant potential in various fields of chemical research. This guide provides a foundational understanding of its synthesis and characterization, based on established chemical principles and data from analogous structures. Further experimental investigation into the spectroscopic properties and biological activities of this compound is warranted to fully explore its potential applications in drug discovery and materials science.

References

  • ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

  • The Role of 4-Cyanophenyl Isocyanate in Modern Polymer Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. Method of obtaining phenyl carbamates. (n.d.).
  • Google Patents. Process for producing p-phenyl cyanophenyl. (n.d.).
  • PubChem. Phenyl carbamate. (n.d.). Retrieved from [Link]

  • ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE. (n.d.). Retrieved from [Link]

  • GSRS. PHENYL 4-CYANOPHENYLCARBAMATE. (n.d.). Retrieved from [Link]

  • Google Patents. Process for the production of phenyl cyanates and phenyl cyanates. (n.d.).
  • Organic Syntheses. Cyanic acid, phenyl ester. (n.d.). Retrieved from [Link]

  • Google Patents. Phenyl carbamate compounds for use in preventing or treating epilepsy. (n.d.).
  • PubChemLite. This compound. (n.d.). Retrieved from [Link]

  • Google Patents. Process for the preparation of phenylcarbamates. (n.d.).
  • PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. (n.d.). Retrieved from [Link]

  • CAS Common Chemistry. This compound. (n.d.). Retrieved from [Link]

  • Journal of Scientific Research. Available Online. (2023). Retrieved from [Link]

  • ResearchGate. Section of 13C-NMR spectra of phenyl N-phenylcarbamate (bottom,... (n.d.). Retrieved from [Link]

  • Google Patents. Process for producing 4-(4-alkylphenoxy) benzylamines. (n.d.).
  • ResearchGate. Synthesis of N-Phenylcarbamate by C-N Coupling Reaction without Metal Participation. (n.d.). Retrieved from [Link]

  • ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). Retrieved from [Link]

  • NIST WebBook. Carbamic acid, phenyl ester. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • SpectraBase. PARA-CYANOPHENYL-N,N-DIMETHYLCARBAMATE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Google Patents. Process for preparation of phenyl carbamate derivatives. (n.d.).
  • Patsnap. Preparation method of aminobenzonitrile. (n.d.). Retrieved from [Link]

  • PMC. Phenyl N-(4-fluorophenyl)carbamate. (n.d.). Retrieved from [Link]

  • PubChem. 4-Phenylamino-benzonitrile. (n.d.). Retrieved from [Link]

  • PubChem. 4-Cyanophenyl isocyanate. (n.d.). Retrieved from [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (n.d.). Retrieved from [Link]

  • MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (2021). Retrieved from [Link]

  • ResearchGate. (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). Retrieved from [Link]

  • PubMed. Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. (n.d.). Retrieved from [Link]

  • YouTube. Synthesis of Benzonitrile. (2021). Retrieved from [Link]

  • ResearchGate. How is the reactivity of a phenol vs. an aliphatic alcohol towards the isocyanate in a polyurethane?. (2017). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Phenyl N-(4-cyanophenyl)carbamate as a Covalent Inhibitor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a multitude of therapeutic agents.[1][2] Its ability to act as a bioisostere for amide bonds and engage in crucial hydrogen bonding interactions has led to its incorporation in drugs ranging from chemotherapeutics to agents for treating neurodegenerative diseases.[2] This guide focuses on a specific, yet highly valuable, tool compound: Phenyl N-(4-cyanophenyl)carbamate. We will delve into its primary application as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document provides the scientific rationale, a detailed mechanism of action, validated protocols for synthesis and in vitro characterization, and a strategic workflow for preclinical in vivo evaluation.

Compound at a Glance:

  • Name: this compound

  • Molecular Formula: C₁₄H₁₀N₂O₂[3][4][5]

  • CAS Number: 71130-54-6[3][6][7]

  • Structure: Chemical structure of this compound

The Scientific Rationale: Targeting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences pain, mood, appetite, and memory. A central component of the ECS is the endocannabinoid anandamide (AEA), whose signaling is tightly regulated by its metabolic degradation. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down AEA into arachidonic acid and ethanolamine, thus terminating its action.[8]

Inhibiting FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the endogenous levels of anandamide in a localized and activity-dependent manner. This amplification of natural endocannabinoid signaling can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects, catalepsy, or hyperphagia associated with direct activation of cannabinoid receptors (like CB1) by exogenous agonists.[8][9] this compound serves as a prototypical inhibitor to probe this system.

cluster_ECS Endocannabinoid Signaling cluster_Degradation AEA Degradation Pathway Stimulus Neuronal Stimulus AEA_Syn Anandamide (AEA) Synthesis Stimulus->AEA_Syn AEA AEA AEA_Syn->AEA CB1 CB1 Receptor AEA->CB1 FAAH FAAH Enzyme AEA->FAAH Hydrolysis Effect Therapeutic Effects (Analgesia, Anxiolysis) CB1->Effect Degradation Degradation Products (Arachidonic Acid) FAAH->Degradation Inhibitor This compound Inhibitor->FAAH Inhibition

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Mechanism of Covalent Inhibition: Carbamylation of the Catalytic Serine

This compound functions as a mechanism-based covalent inhibitor. Carbamates are recognized as "tempered electrophiles" that target the catalytic serine residue within the active site of serine hydrolases.[8] FAAH possesses an unusual Ser-Ser-Lys catalytic triad, with Ser241 acting as the primary nucleophile.[8]

The inhibition process proceeds via a two-step mechanism:

  • Binding: The inhibitor first docks non-covalently within the FAAH active site. The N-(4-cyanophenyl) moiety plays a crucial role in establishing binding affinity through interactions with active site residues.

  • Covalent Modification: The catalytic Ser241 performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the phenoxy group (phenol) as a leaving group and the formation of a stable, covalent carbamyl-enzyme intermediate. This carbamylated FAAH is catalytically inactive.

The electron-withdrawing nature of the nitrile (-C≡N) group on the N-phenyl ring enhances the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack and thereby increasing the rate of inactivation (k_inact).[10] Unlike organophosphates which cause essentially irreversible inhibition, carbamylation is often a slowly reversible process, which can be a desirable trait in drug design.[11][12]

Caption: Carbamylation of FAAH's catalytic serine by the inhibitor.

Protocol: Synthesis of this compound

This protocol describes the synthesis from commercially available starting materials, adapted from standard procedures for phenyl carbamate formation.[13][14][15]

3.1. Materials & Equipment

  • 4-Aminobenzonitrile (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator, Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzonitrile (1.0 equiv) and anhydrous THF. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0 °C using an ice bath.

  • Carbamoylation: Add phenyl chloroformate (1.1 equiv) dropwise to the cold, stirred solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting amine is consumed.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of DCM.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product is often obtained in high purity. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of the target carbamate.

Application Protocol: In Vitro FAAH Inhibition Assay

To quantify the inhibitory potency of this compound, a standard in vitro fluorometric assay is employed. This protocol is designed for a 96-well plate format for medium-throughput screening.

4.1. Principle The assay measures the activity of FAAH using a fluorogenic substrate, which upon hydrolysis by the enzyme, releases a highly fluorescent product. The reduction in the rate of fluorescence generation in the presence of the inhibitor is used to calculate its potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

4.2. Materials & Reagents

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock.

  • Positive Control: URB597 (a well-characterized FAAH inhibitor), 10 mM stock in DMSO.[8][16]

  • Enzyme Source: Human or rat FAAH microsomes (commercially available).

  • Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic FAAH substrate.

  • Assay Buffer: E.g., 50 mM Tris-HCl, pH 9.0.

  • Equipment: 96-well black, flat-bottom microplates; multi-channel pipette; fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC product).

4.3. Step-by-Step Procedure

  • Compound Dilution: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation:

    • Add 2 µL of each diluted compound concentration (or DMSO for vehicle control) to the appropriate wells of the 96-well plate.

    • Include "No Enzyme" control wells containing only DMSO.

  • Enzyme Addition: Dilute the FAAH enzyme stock in cold assay buffer to the desired working concentration. Add 98 µL of the diluted enzyme solution to all wells except the "No Enzyme" controls. Add 98 µL of buffer to the "No Enzyme" wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution in assay buffer (e.g., final concentration of 10 µM). Initiate the reaction by adding 100 µL of the substrate solution to all wells. The final volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37 °C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates by subtracting the rate of the "No Enzyme" control and setting the vehicle control (DMSO) as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.4. Data Presentation

CompoundTargetIC₅₀ (nM) [Hypothetical Data]
This compoundhFAAH15.2 ± 2.1
URB597 (Positive Control)hFAAH4.5 ± 0.8

Workflow for Preclinical In Vivo Evaluation

After confirming in vitro potency, the next logical step is to assess the compound's activity in a biological system. This workflow outlines the key stages for evaluating target engagement and efficacy in a rodent model.

cluster_invivo In Vivo Evaluation Workflow cluster_PKPD Target Engagement & PD cluster_Efficacy Efficacy Testing Dosing Administer Compound to Rodents (e.g., 10 mg/kg, i.p.) Tissue Collect Brain Tissue (e.g., 4h post-dose) Dosing->Tissue PainModel Induce Inflammatory Pain (e.g., CFA model) Dosing->PainModel ExVivo Ex Vivo FAAH Assay (Measure residual activity) Tissue->ExVivo LCMS LC-MS/MS Analysis (Quantify Anandamide levels) Tissue->LCMS Behavior Assess Anti-Hyperalgesia (e.g., von Frey test) PainModel->Behavior

Caption: A logical workflow for in vivo characterization of an FAAH inhibitor.

Step 1: Target Engagement (Ex Vivo Assay)

  • Objective: To confirm that the compound reaches its target in the central nervous system and inhibits FAAH activity.

  • Method: Administer the compound to rats or mice. At a specified time point (e.g., 1-4 hours post-dose), sacrifice the animals, collect brain tissue, and prepare homogenates. Measure the residual FAAH activity in these homogenates using the in vitro assay described in Section 4. A significant reduction in activity compared to vehicle-treated animals confirms target engagement.[8][9]

Step 2: Pharmacodynamic Readout (Anandamide Levels)

  • Objective: To measure the direct downstream consequence of FAAH inhibition.

  • Method: Using brain tissue from the same animals in Step 1, perform lipid extraction followed by quantification of anandamide levels using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Successful target engagement should result in a statistically significant elevation of brain anandamide levels.[8][9]

Step 3: Efficacy Model (Inflammatory Pain)

  • Objective: To determine if target engagement and the resulting pharmacodynamic effect translate into a therapeutic benefit.

  • Method: Utilize a standard animal model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model.[16] After inducing inflammation in a paw, administer the test compound and assess pain-related behaviors (hyperalgesia) using methods like the von Frey test (for mechanical sensitivity). A potent FAAH inhibitor is expected to significantly reduce hyperalgesia in a cannabinoid receptor-dependent manner.[16]

Concluding Remarks

This compound represents an excellent tool compound for researchers in medicinal chemistry and pharmacology. Its straightforward synthesis and potent, covalent mechanism of action make it ideal for studying the biological roles of the FAAH enzyme and the broader endocannabinoid system. The protocols and workflows detailed herein provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Future studies could involve profiling its selectivity against other serine hydrolases (e.g., MAGL, ABHD6) to ensure a clean pharmacological profile and conducting full pharmacokinetic studies to assess its drug-like properties.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(1), 1-13. [Link]

  • Nighochem Private Limited. (n.d.). Phenyl N-(4-Cyanophenyl) Carbamate, For Pharmaceutical Industries, Grade: Pharma Grade. IndiaMART. [Link]

  • Pesset, B., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(18), 4269. [Link]

  • Caprioglio, D., et al. (2017). Phenyl carbamates and their use as inhibitors of the fatty acid amide hydrolase (FAAH) enzyme and modulators of the D3 dopamine receptor (D3DR).
  • Sertçelik, M., et al. (2012). Phenyl N-(4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]

  • Del Paggio, T., & Seger, D. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • ChemBK. (2024). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. [Link]

  • Bátkai, S., et al. (2007). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Biological Chemistry, 282(41), 30274-30285. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Li, Z., et al. (2009). Process for producing p-phenyl cyanophenyl.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Choi, J., et al. (2012). Process for preparation of phenyl carbamate derivatives.
  • Seltzner, B., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5, 932-936. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]

  • Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action. YouTube. [Link]

  • PubChemLite. (n.d.). This compound (C14H10N2O2). [Link]

  • Modrić, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–301. [Link]

  • Malek, N., et al. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters, 6(8), 921–926. [Link]

  • Gayathri, V., et al. (2009). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1289. [Link]

  • Zhang, Z., et al. (2013). Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. ResearchGate. [Link]

Sources

Application Notes and Protocols: Cholinesterase Inhibition by Phenylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolase enzymes critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes, particularly AChE, is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), myasthenia gravis, and other neurological disorders.[2][3] Phenylcarbamate derivatives represent a significant class of cholinesterase inhibitors, acting as pseudo-irreversible inhibitors that carbamylate the serine residue in the enzyme's active site.[4][5] This guide provides an in-depth exploration of the mechanism, synthesis, and evaluation of phenylcarbamate derivatives as cholinesterase inhibitors, complete with detailed experimental protocols.

Mechanism of Cholinesterase Inhibition by Phenylcarbamates

Phenylcarbamates function by acting as a substrate for the cholinesterase enzyme. The process involves the nucleophilic attack of the catalytic serine's hydroxyl group on the carbonyl carbon of the carbamate.[5] This results in the formation of a transient tetrahedral intermediate. Subsequently, the phenolic leaving group is released, and a stable, carbamylated enzyme is formed. This carbamylated enzyme is inactive and hydrolyzes very slowly, leading to a prolonged inhibition of acetylcholine breakdown and an increase in its concentration in the synaptic cleft.[4][5] This elevation of acetylcholine levels helps to compensate for the cholinergic deficits observed in neurodegenerative diseases.[4]

dot graph "Mechanism_of_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes E_S [label="Enzyme-Substrate Complex\n(Cholinesterase + Phenylcarbamate)", fillcolor="#F1F3F4"]; TI [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; CE [label="Carbamylated Enzyme\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Phenolic Leaving Group", shape=ellipse, fillcolor="#FBBC05"]; E_H2O [label="Regenerated Enzyme\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2 [label="Carbamic Acid", shape=ellipse, fillcolor="#FBBC05"];

// Edges E_S -> TI [label="Nucleophilic Attack"]; TI -> CE [label="Release of Phenol"]; TI -> P1; CE -> E_H2O [label="Slow Hydrolysis"]; E_H2O -> P2; } caption: "Carbamylation of Cholinesterase by Phenylcarbamates."

The rate of carbamylation and the stability of the carbamylated enzyme are key determinants of the inhibitor's potency and duration of action. The structure of the phenylcarbamate, including the nature of substituents on the phenyl ring and the nitrogen atom, significantly influences these kinetic parameters. For instance, electron-withdrawing groups on the phenyl ring can enhance the rate of carbamylation.

Synthesis of Phenylcarbamate Derivatives

The synthesis of phenylcarbamate derivatives can be achieved through several routes. A common and efficient method involves the palladium-catalyzed intermolecular amidation of aryl chlorides with a carbamate source.[6] Another approach involves the condensation of a substituted phenol with an isocyanate or the reaction of an amine with a chloroformate. The choice of synthetic route often depends on the desired substituents and the availability of starting materials.

Protocol: Synthesis of a Model Phenylcarbamate Derivative

This protocol describes the synthesis of a generic N-phenylcarbamate derivative from a substituted phenol and phenyl isocyanate.

Materials:

  • Substituted Phenol

  • Phenyl Isocyanate

  • Anhydrous Toluene

  • Triethylamine (catalyst)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (solvents for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous toluene.

  • Add triethylamine (0.1 eq) to the solution.

  • While stirring, add phenyl isocyanate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure phenylcarbamate derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

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// Nodes Start [label="Starting Materials\n(Phenol, Isocyanate)", shape=ellipse, fillcolor="#F1F3F4"]; Reaction [label="Reaction Setup\n(Solvent, Catalyst)", fillcolor="#F1F3F4"]; Reflux [label="Reflux & Monitoring\n(TLC)", fillcolor="#F1F3F4"]; Workup [label="Workup\n(Solvent Removal)", fillcolor="#F1F3F4"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4"]; Characterization [label="Characterization\n(NMR, MS, IR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Characterization; } caption: "General workflow for phenylcarbamate synthesis."

In Vitro Evaluation of Cholinesterase Inhibition

The inhibitory potential of newly synthesized phenylcarbamate derivatives is typically assessed using in vitro enzymatic assays. The most widely used method is the spectrophotometric assay developed by Ellman.[2][7][8]

Ellman's Assay: Principle and Protocol

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[7][8] The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh) for AChE or butyrylthiocholine (BTCh) for BChE, to produce thiocholine.[7] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7] The rate of color formation is directly proportional to the enzyme activity.

Protocol: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test phenylcarbamate compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate (ATCh or BTCh), DTNB, and test compounds in the appropriate buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • A solution of the test compound at various concentrations (or buffer for the control)

    • DTNB solution

    • Enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCh or BTCh) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
Compound A1.5 ± 0.215.2 ± 1.80.1
Compound B8.3 ± 0.92.1 ± 0.34.0
Rivastigmine5.8 ± 0.60.5 ± 0.111.6

Data are presented as mean ± standard deviation from three independent experiments.

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity).[9] For phenylcarbamates, which are pseudo-irreversible inhibitors, time-dependent inhibition studies are also crucial to determine the rate of carbamylation.

dot graph "Screening_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Library [label="Phenylcarbamate Library", shape=ellipse, fillcolor="#F1F3F4"]; Primary [label="Primary Screening\n(Ellman's Assay - Single Concentration)", fillcolor="#F1F3F4"]; DoseResponse [label="Dose-Response & IC50 Determination", fillcolor="#F1F3F4"]; Kinetic [label="Kinetic Studies\n(Lineweaver-Burk Plot)", fillcolor="#F1F3F4"]; Selectivity [label="Selectivity Profiling\n(AChE vs. BChE)", fillcolor="#F1F3F4"]; Lead [label="Lead Compound(s)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Library -> Primary; Primary -> DoseResponse [label="Active 'Hits'"]; DoseResponse -> Kinetic; DoseResponse -> Selectivity; Kinetic -> Lead; Selectivity -> Lead; } caption: "Workflow for screening and characterization."

Selectivity and Off-Target Effects

While AChE is the primary target for treating cognitive symptoms in AD, the inhibition of BChE is also gaining attention as a therapeutic strategy.[10][11] Therefore, determining the selectivity of phenylcarbamate derivatives for AChE over BChE (or vice versa) is an important aspect of their characterization.[11] This is achieved by determining the IC50 values for both enzymes and calculating the selectivity index (IC50 BChE / IC50 AChE).

Furthermore, it is essential to evaluate potential off-target effects to ensure the safety of the developed compounds. Carbamates are also used as insecticides, and their toxicity stems from cholinesterase inhibition.[12][13][14] Therefore, assessing the toxicity of novel phenylcarbamate derivatives in relevant cell lines or animal models is a critical step in the drug development process.

Conclusion

Phenylcarbamate derivatives are a versatile and potent class of cholinesterase inhibitors with significant therapeutic potential. The protocols and methodologies outlined in this guide provide a comprehensive framework for their synthesis, in vitro evaluation, and characterization. By understanding the underlying mechanisms and employing rigorous experimental techniques, researchers can effectively design and develop novel phenylcarbamate-based drugs for the treatment of Alzheimer's disease and other cholinergic disorders.

References

  • Vertex AI Search. (2025). Pharmacology of Neostigmine; Mechanism of action, Absorption, Metabolism, Uses, Effects.
  • Deranged Physiology. Neostigmine.
  • PubMed. (n.d.). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase.
  • PubMed. (2021). A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method.
  • Pediatric Oncall.
  • Wikipedia. (2024). Neostigmine.
  • Patsnap Synapse. (2024). What is the mechanism of Neostigmine Bromide?.
  • PubMed. (n.d.). [Estimation of anticholinesterase activity in reversible inhibitors of cholinesterase hydrolysis].
  • National Institutes of Health. (n.d.).
  • Bentham Science Publishers. (2024).
  • Scribd. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics.
  • ResearchGate. (n.d.). A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method | Request PDF.
  • BenchChem.
  • Proteopedia. (2010). Rivastigmine.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.
  • PubMed. (2007). New findings about Ellman's method to determine cholinesterase activity.
  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)
  • BroadPharm. (2022). Ellman's Assay Protocol.
  • MDPI. (n.d.). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study.
  • Bentham Science Publisher. (2022). A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method.
  • AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
  • PubMed. (2002). Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline.
  • Wikipedia. (2024). Physostigmine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. rivastigmine | Ligand page.
  • Taylor & Francis Online. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides.
  • Patsnap Synapse. (2024).
  • PubChem. Physostigmine | C15H21N3O2 | CID 5983.
  • PubMed. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking.
  • Google Patents.
  • Wikipedia. (2024). Rivastigmine.
  • PubMed. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
  • ResearchGate. (2021). In vitro assessment of acetylcholinesterase inhibitory activity using combinition of synthetic drugs.
  • SynArchive. Synthesis of Physostigmine by Percy L. Julian (1935).
  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (n.d.). Chemical structure of physostigmine PHYSOSTIGMINE SYNTHESIS Synthetically, physostigmine has been synthesized by different methods, one of them performed in the presence of aluminum chloride by the reaction of α-bromopropionyl bromide with p-ethoxymethylaniline resulting in 1,3-dimethyl-5-ethoxyindolin-2-one. Afterward, in the presence of sodium ethoxide, chloracetonitrile reacts.
  • PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.
  • World Journal of Organic Chemistry. (2020).
  • Journal of Physical Chemistry B. (n.d.).
  • National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of phenyl carbamate derivatives as selective butyrylcholinesterase inhibitors | Request PDF.
  • Journal of Pioneering Medical Sciences. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Delaware Health and Social Services.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • FULIR. (2025).
  • Wikipedia. (2024).

Sources

Application Notes and Protocols: Unveiling the Biological Activity of Phenyl N-(4-cyanophenyl)carbamate as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a multitude of physiological processes, including pain perception, inflammation, mood, and appetite.[1] A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[2][3] By hydrolyzing AEA and other bioactive fatty acid amides, FAAH terminates their signaling, thus controlling the tone of the ECS.

Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[2] This approach is particularly attractive as it may circumvent the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[4]

Phenyl N-(4-cyanophenyl)carbamate belongs to the carbamate class of compounds, which are known to act as mechanism-based inhibitors of serine hydrolases.[5] Carbamate inhibitors, such as the well-characterized URB597, are known to irreversibly inactivate FAAH by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[6][7] Given its chemical structure, it is hypothesized that this compound functions as a FAAH inhibitor. These application notes provide a comprehensive guide for researchers to investigate and characterize the biological activity of this compound.

Hypothesized Mechanism of Action

This compound is predicted to act as an irreversible inhibitor of FAAH. The proposed mechanism involves the nucleophilic attack of the active site serine (Ser241) on the carbonyl carbon of the carbamate. This leads to the formation of a covalent carbamyl-enzyme intermediate, rendering the enzyme inactive. The departure of the phenyl N-(4-cyanophenyl)amine leaving group results in the carbamylated, and thus inhibited, enzyme.

FAAH_Inhibition_Mechanism FAAH FAAH (Active Site with Ser241-OH) Intermediate Tetrahedral Intermediate FAAH->Intermediate Nucleophilic Attack Inhibitor This compound Inhibitor->Intermediate Carbamylated_FAAH Carbamylated FAAH (Inactive) Intermediate->Carbamylated_FAAH Covalent Bond Formation Leaving_Group Leaving Group Intermediate->Leaving_Group Release

Caption: Hypothesized mechanism of FAAH inhibition by this compound.

Experimental Protocols

PART 1: In Vitro Characterization of FAAH Inhibition

This section outlines the protocols to determine the inhibitory potency (IC50) and the mechanism of action of this compound against FAAH in a controlled in vitro setting.

This protocol utilizes a fluorogenic substrate to measure FAAH activity. The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored to determine the rate of reaction.

Materials:

  • FAAH Enzyme Source: Recombinant human or rat FAAH, or rat brain homogenate.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[7]

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Stock solution (10 mM in DMSO).

  • Test Compound: this compound. Stock solution (10 mM in DMSO).

  • Positive Control: URB597 or another known FAAH inhibitor. Stock solution (1 mM in DMSO).

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.[1][6]

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound and the positive control in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the FAAH enzyme in ice-cold Assay Buffer to the desired working concentration.

    • Dilute the AAMCA substrate in Assay Buffer to a final concentration of 20 µM (or at its Km value if predetermined).

  • Assay Setup (per well):

    • Blank (no enzyme): 50 µL Assay Buffer.

    • Vehicle Control (100% activity): 40 µL Assay Buffer + 10 µL vehicle (e.g., DMSO diluted in buffer).

    • Test Compound Wells: 40 µL of each dilution of this compound.

    • Positive Control Wells: 40 µL of each dilution of the positive control inhibitor.

  • Pre-incubation (for mechanism investigation - see Protocol 1.2):

    • Add 50 µL of the diluted FAAH enzyme solution to all wells except the blank.

    • Mix gently and incubate the plate at 37°C for a defined period (e.g., 15 minutes). This step allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction:

    • Add 10 µL of the AAMCA substrate solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every minute for 30-60 minutes.

Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all other readings.

  • Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀ of inhibitor well / V₀ of vehicle control well))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[8]

The time-dependency of the IC50 value is a hallmark of irreversible inhibition.[7]

Procedure:

  • Follow the procedure outlined in Protocol 1.1.

  • Perform the assay with varying pre-incubation times (e.g., 5, 15, 30, and 60 minutes) for the test compound with the FAAH enzyme before adding the substrate.

  • Determine the IC50 value for each pre-incubation time.

Interpretation:

  • A significant decrease in the IC50 value with increasing pre-incubation time suggests a time-dependent, and likely irreversible, mechanism of inhibition.[7]

  • If the IC50 value remains constant regardless of the pre-incubation time, the inhibition is likely reversible.

Table 1: Example Data for FAAH Inhibition by this compound

Pre-incubation Time (min)IC50 (nM)
5150
1575
3030
6012
PART 2: Selectivity Profiling

It is crucial to assess the selectivity of a potential FAAH inhibitor against other serine hydrolases to identify potential off-target effects.

Carboxylesterases are a common off-target for some FAAH inhibitors.[9]

Materials:

  • Carboxylesterase Enzyme: Commercially available purified carboxylesterase (e.g., from porcine liver).

  • Carboxylesterase Substrate: p-Nitrophenyl acetate (pNPA).

  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4.

  • Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

  • Perform a similar assay setup as in Protocol 1.1, but using the carboxylesterase enzyme and pNPA substrate.

  • The hydrolysis of pNPA by carboxylesterase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Determine the IC50 of this compound against the carboxylesterase.

Interpretation:

  • A significantly higher IC50 value for carboxylesterase compared to FAAH indicates selectivity for FAAH. A selectivity ratio (IC50 for off-target / IC50 for FAAH) of >100-fold is generally considered good.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays IC50 Protocol 1.1: IC50 Determination Mechanism Protocol 1.2: Mechanism of Inhibition IC50->Mechanism Selectivity Protocol 2.1: Selectivity Profiling Mechanism->Selectivity Cell_FAAH Protocol 3.1: Cellular FAAH Activity Selectivity->Cell_FAAH Anandamide Protocol 3.2: Anandamide Level Quantification Cell_FAAH->Anandamide End End: Characterized FAAH Inhibitor Anandamide->End Start Start: this compound Start->IC50

Caption: Experimental workflow for characterizing this compound.

PART 3: Cellular Activity Assays

These protocols aim to confirm the activity of this compound in a more physiologically relevant cellular context.

This assay measures the ability of the test compound to inhibit FAAH in its native cellular environment.

Materials:

  • Cell Line: A cell line with detectable FAAH activity (e.g., BV-2 microglia, or cells overexpressing FAAH).[10]

  • Cell Culture Reagents: Standard cell culture media and supplements.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and protease inhibitors.

  • BCA Protein Assay Kit.

  • Fluorometric FAAH assay reagents as described in Protocol 1.1.

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and grow to ~80-90% confluency.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 4 hours).[10] Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • FAAH Activity Assay:

    • Perform the fluorometric FAAH assay as described in Protocol 1.1, using the cell lysates as the enzyme source. Normalize the FAAH activity to the protein concentration.

Data Analysis:

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound compared to the vehicle-treated cells.

  • Determine the cellular IC50 value.

The ultimate validation of a FAAH inhibitor's efficacy in a cellular system is its ability to increase the levels of the endogenous substrate, anandamide.

Materials:

  • Cell culture reagents and test compound as in Protocol 3.1.

  • Internal Standard: Deuterated anandamide (AEA-d8).

  • Organic Solvents: Ethyl acetate, hexane, acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 3.1.

  • Lipid Extraction:

    • After treatment, aspirate the media and wash the cells.

    • Add ice-cold acetonitrile containing the internal standard (AEA-d8) to the cells to precipitate proteins and extract lipids.

    • Scrape the cells, collect the extract, and centrifuge to pellet the precipitate.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Analyze the sample using a validated LC-MS/MS method to quantify the levels of anandamide.

Data Analysis:

  • Normalize the anandamide levels to the protein content of the cell pellet or another appropriate measure.

  • Compare the anandamide levels in treated cells to those in vehicle-treated cells. A significant increase in anandamide levels confirms the inhibitory effect of the compound on FAAH in intact cells.

Table 2: Expected Outcome of Cellular Assays

AssayEndpointExpected Result with this compound
Cellular FAAH ActivityIC50Dose-dependent inhibition of FAAH activity
Anandamide QuantificationFold-change vs. VehicleDose-dependent increase in intracellular anandamide levels

Conclusion

The protocols detailed in these application notes provide a systematic approach to thoroughly investigate the biological activity of this compound as a putative FAAH inhibitor. By following this experimental workflow, researchers can determine its inhibitory potency, elucidate its mechanism of action, assess its selectivity, and confirm its efficacy in a cellular context. These studies will be instrumental in evaluating the therapeutic potential of this compound for treating disorders related to dysregulation of the endocannabinoid system.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on therapeutic targets, 13(2), 149–161.
  • BenchChem. (2025). Application Notes and Protocols for Fluorometric Measurement of FAAH Inhibitor Activity.
  • BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.
  • Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide levels in vivo. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358.
  • Maccarrone, M., Bisogno, T., Valensise, H., Lazzarin, N., Fezza, F., Manca, C., ... & Di Marzo, V. (2001). Low fatty acid amide hydrolase and high anandamide levels are associated with failure to achieve an ongoing pregnancy after IVF and embryo transfer. Molecular human reproduction, 7(6), 561–567.
  • Patricelli, M. P., & Cravatt, B. F. (2001). Characterization and manipulation of the cellular activity of fatty acid amide hydrolase. Biochemistry, 40(20), 6107–6115.
  • Pessina, F., Capasso, R., Borrelli, F., Aveta, T., Buono, L., Valacchi, G., & Izzo, A. A. (2014). Protective effect of the fatty acid amide hydrolase inhibitor, URB597, in animal models of inflammatory bowel disease. British journal of pharmacology, 171(6), 1403–1414.
  • Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase. Journal of Biological Chemistry, 280(12), 11082–11092.
  • van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European journal of pharmacology, 480(1-3), 133–150.

Sources

Phenyl N-(4-cyanophenyl)carbamate: A Potent Chemical Probe for Investigating Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Introduction: The Significance of Phenyl N-(4-cyanophenyl)carbamate as a Research Tool

This compound is a small molecule belonging to the O-aryl carbamate class of compounds. While seemingly a simple organic molecule, its true value in biomedical research lies in its potent and irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical probe to explore the intricate biology of FAAH and its role in health and disease.

The endocannabinoid system is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, inflammation, mood, and memory. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced endocannabinoid tone. This makes FAAH a compelling therapeutic target for a variety of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases[1][2]. This compound, as a potent FAAH inhibitor, provides a powerful tool to dissect the downstream effects of enhanced endocannabinoid signaling in both in vitro and in vivo models.

Mechanism of Action: Covalent Modification of the FAAH Active Site

This compound acts as an irreversible inhibitor of FAAH through a mechanism-based covalent modification of the enzyme's active site. FAAH is a serine hydrolase, utilizing a catalytic triad (Ser241-Ser217-Lys142 in rat FAAH) to hydrolyze its substrates. The carbamate moiety of this compound mimics the amide bond of the endogenous substrate, anandamide, allowing it to bind to the FAAH active site.

The key to its inhibitory activity lies in the electrophilic nature of the carbamate carbonyl carbon. The presence of the electron-withdrawing 4-cyanophenyl group on the N-phenyl ring is predicted to enhance the electrophilicity of the carbamate, making it more susceptible to nucleophilic attack. Once positioned in the active site, the catalytic serine (Ser241) attacks the carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme intermediate and the release of phenol. This carbamoylation of the active site serine renders the enzyme catalytically inactive. Due to the stability of this covalent adduct, the inhibition is effectively irreversible.

FAAH Inhibition Mechanism FAAH FAAH (Active Ser241) Complex Enzyme-Inhibitor Complex FAAH->Complex Binding Inhibitor This compound Inhibitor->Complex Carbamoylated_FAAH Carbamoylated FAAH (Inactive) Complex->Carbamoylated_FAAH Nucleophilic Attack by Ser241 Phenol Phenol Complex->Phenol Leaving Group Departure

Caption: Mechanism of FAAH inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method to determine the inhibitory potency (IC50) of this compound against FAAH using a commercially available fluorogenic substrate.

Materials:

  • Recombinant human or rodent FAAH

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm for AMC)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant FAAH in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Protocol: a. To each well of the 96-well plate, add 2 µL of the diluted this compound or DMSO (for vehicle control). b. Add 178 µL of the diluted FAAH enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of the fluorogenic FAAH substrate to each well. e. Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 30 minutes) using the plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Expected Results:

Based on the structure-activity relationships of related O-aryl carbamates, this compound is expected to exhibit potent, time-dependent inhibition of FAAH, with an IC50 value in the low nanomolar to sub-nanomolar range.

Parameter Expected Value Significance
IC50 Low nM to sub-nMHigh potency of inhibition.
Inhibition Type IrreversibleCovalent modification of the enzyme.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. This protocol provides a general workflow for assessing the engagement of this compound with endogenous FAAH in cultured cells.

Materials:

  • Cell line expressing endogenous FAAH (e.g., Neuro-2a, HEK293)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-FAAH antibody

Procedure:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free medium.

  • Cell Harvesting and Lysis: a. Wash the cells with PBS and harvest them. b. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail. c. Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles). d. Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment: a. Aliquot the cell lysate into PCR tubes. b. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. c. Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. b. Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis: a. Denature the soluble protein fractions by adding SDS-PAGE loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody against FAAH, followed by an appropriate HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: a. Quantify the band intensities for FAAH at each temperature for both treated and untreated samples. b. Plot the percentage of soluble FAAH as a function of temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Expected Outcome:

The binding of this compound to FAAH is expected to stabilize the protein, leading to a rightward shift in its thermal melting curve compared to the vehicle-treated control. This provides strong evidence of direct target engagement within the cellular environment.

CETSA Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Harvest Harvest Treatment->Harvest Lysis Lysis Harvest->Lysis Heat_Treatment Heat_Treatment Lysis->Heat_Treatment Centrifugation Centrifugation Heat_Treatment->Centrifugation Western_Blot Western_Blot Centrifugation->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Target Engagement

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental results when using this compound as a chemical probe, it is crucial to incorporate self-validating systems into the experimental design.

  • Orthogonal Assays: Corroborate findings from one assay with another that relies on a different detection principle. For instance, confirm the IC50 from a fluorogenic assay with a mass spectrometry-based substrate turnover assay.

  • Use of a Structurally Related Inactive Control: Synthesize or procure a close analog of this compound that is predicted to be inactive (e.g., by replacing the carbamate with an amide). This control should not show significant FAAH inhibition, demonstrating that the observed activity is specific to the carbamate warhead.

  • Competitive Displacement: In target engagement studies, pre-incubation with a known, structurally distinct FAAH inhibitor should prevent the effects of this compound, confirming that they act on the same target.

  • Cellular Knockout/Knockdown Models: The cellular effects of this compound should be significantly attenuated or absent in cells where FAAH has been genetically knocked out or its expression knocked down using siRNA.

Conclusion

This compound is a valuable chemical probe for the scientific community investigating the endocannabinoid system. Its presumed high potency and irreversible mechanism of action make it an ideal tool for the robust inhibition of FAAH activity. The protocols and validation strategies outlined in this application note provide a solid foundation for researchers to confidently employ this compound in their studies, paving the way for new discoveries in the therapeutic potential of FAAH inhibition.

References

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849–871.
  • Lichtman, A. H., Leung, D., Shelton, C. C., Saghatelian, A., Hardouin, C., Boger, D. L., & Cravatt, B. F. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for an unprecedented combination of potency and selectivity. The Journal of pharmacology and experimental therapeutics, 311(2), 441–448.
  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504.
  • Patricelli, M. P., & Cravatt, B. F. (2001). Characterization and manipulation of the fatty acid amide hydrolase inhibitor-binding site. Biochemistry, 40(20), 6107–6115.
  • Saghatelian, A., Trauger, S. A., Want, E. J., Hawkins, E. G., Siuzdak, G., & Cravatt, B. F. (2004). Assignment of endogenous substrates to enzymes by global metabolite profiling. Biochemistry, 43(45), 14332–14339.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(6), 663–680.
  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2007). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 129(23), 7336–7344.

Sources

Application Notes and Protocols for Determining the Antifungal Activity of N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to reliably assess the antifungal activity of novel N-aryl carbamate compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol choices, integrates self-validating quality control systems, and is grounded in internationally recognized standards. We present detailed, step-by-step protocols for broth microdilution and agar disk diffusion assays, enabling both quantitative determination of minimum inhibitory concentrations (MICs) and qualitative screening. The causality behind the selection of specific media, control strains, and endpoint criteria is explained to empower researchers to generate robust, reproducible, and meaningful data in the quest for new antifungal agents.

Introduction and Scientific Principles

The emergence of drug-resistant fungal pathogens constitutes a significant global health threat, necessitating the discovery of new antifungal agents with novel mechanisms of action. N-aryl carbamates have been identified as a promising class of compounds, with studies suggesting they possess broad-spectrum fungicidal potential.[1][2][3][4] The fungicidal activity of many commercial carbamate fungicides is attributed to their ability to target and inhibit essential thio-containing enzymes within phytopathogenic fungi.[2] This proposed mechanism offers a distinct advantage over existing antifungal classes, potentially circumventing established resistance pathways.

To properly evaluate this potential, a rigorous and standardized testing methodology is paramount. The protocols herein are fundamentally based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), which provides a framework for generating inter-lab reproducible data.[5][6][7]

Contrasting Mechanisms of Action: The Rationale for Controls

A critical component of this protocol is the use of well-characterized antifungal agents as positive controls. This allows for the validation of the assay's performance and provides a benchmark against which the potency of novel N-aryl carbamates can be compared. We mandate the use of controls from two distinct classes:

  • Voriconazole (A Triazole): This agent acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol.[8][9][10] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to cell death.[8][10]

  • Caspofungin (An Echinocandin): This drug offers a different mechanism, inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[11][12][13] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall.[11][14][15] Its inhibition leads to a weakened cell wall and osmotic lysis.[13]

By comparing the activity of N-aryl carbamates to these agents, researchers can gain preliminary insights into their spectrum of activity and relative potency.

The Logic of Fungal Cell Structure

Understanding the fundamental differences between fungal and mammalian cells is key to appreciating antifungal drug targets. Fungi are eukaryotes, but they possess a rigid cell wall external to the cell membrane, a structure absent in mammalian cells. This makes the cell wall and its components, like β-(1,3)-D-glucan, an ideal antifungal target. Furthermore, the primary sterol in fungal cell membranes is ergosterol, whereas mammalian cells utilize cholesterol, allowing for selective targeting of the ergosterol biosynthesis pathway.[16] The ribosomes in fungi are 80S, composed of 60S and 40S subunits, which differs from the 70S ribosomes found in prokaryotes.[17][18][19][20][21]

cluster_Cell Fungal Cell cluster_Drugs CellWall Cell Wall (Glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm Caspofungin Caspofungin (Echinocandins) Caspofungin->CellWall Inhibits β-(1,3)-D-glucan Synthase Voriconazole Voriconazole (Azoles) Voriconazole->CellMembrane Inhibits Ergosterol Synthesis Carbamate N-Aryl Carbamate (Hypothesized) Carbamate->Cytoplasm Inhibits Thiol-Containing Enzymes (e.g., in metabolic pathways)

Figure 1: A diagram illustrating the distinct cellular targets of control antifungal agents and the hypothesized target for N-aryl carbamates.

Overall Experimental Workflow

The process of evaluating a novel compound requires a systematic approach, from initial preparation and screening to quantitative analysis and validation. The workflow is designed to ensure that each step builds logically on the last, with integrated quality control checkpoints to guarantee data integrity.

cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assay Execution cluster_Incubate Phase 3: Incubation cluster_Analysis Phase 4: Data Analysis arrow arrow P1 Prepare Compound Stock Solutions (N-Aryl Carbamates & Controls in DMSO) P2 Culture Fungal Strains (Test & QC Strains on PDA/SDA) P3 Prepare Media (RPMI-1640 & Mueller-Hinton Agar) A1 Prepare Fungal Inoculum (Adjust to 0.5 McFarland Standard) A2 Perform Broth Microdilution (Prepare serial dilutions in 96-well plate) A1->A2 A3 Perform Disk Diffusion (Impregnate disks & plate on agar) A1->A3 I1 Incubate Plates (35°C for 24-48 hours) D1 Read MICs (Visual or Spectrophotometric) D3 Validate with QC Strains (Compare results to CLSI M60 ranges) D1->D3 D2 Measure Zones of Inhibition (Diameter in mm) D2->D3 D4 Report Results D3->D4 cluster_Prep cluster_Prep cluster_Prep->A1 cluster_Assay cluster_Assay cluster_Assay->I1 cluster_Incubate cluster_Incubate cluster_Incubate->D1 cluster_Incubate->D2

Figure 2: High-level experimental workflow for antifungal susceptibility testing of N-aryl carbamates.

Materials and Reagents

Fungal Strains
  • Test Strains: Clinically relevant isolates of interest, such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.

  • Quality Control (QC) Strains:

    • Candida parapsilosis ATCC 22019[22][23][24]

    • Candida krusei ATCC 6258[22][23][24]

    • Aspergillus fumigatus ATCC 204305 (for mold testing)

Antifungal Agents
  • Test Compounds: N-aryl carbamate derivatives, purity >95%.

  • Control Compounds: Voriconazole and Caspofungin (analytical standard grade).

Media and Reagents
  • Growth Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Broth Microdilution Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Disk Diffusion Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[25]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Inoculum Reagents: Sterile 0.85% saline.

  • Consumables: Sterile 96-well U-bottom microtiter plates, sterile filter paper disks (6 mm), sterile swabs, petri dishes, spectrophotometer cuvettes.

Equipment
  • Class II Biological Safety Cabinet

  • Incubator (35°C)

  • Spectrophotometer or McFarland Densitometer

  • Microplate reader (optional, for spectrophotometric reading)

  • Vortex mixer

  • Calipers or ruler (mm)

  • Adjustable micropipettes and sterile tips

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5][6][26]

1. Preparation of Stock Solutions: a. Dissolve N-aryl carbamates and Voriconazole in 100% DMSO to a concentration of 1280 µg/mL. Causality: DMSO is used for its ability to dissolve hydrophobic compounds. A high concentration stock minimizes the final DMSO concentration in the assay to avoid solvent toxicity. b. Prepare a separate stock of Caspofungin as per the manufacturer's instructions, typically using water or a specific buffer. c. Aliquot and store stocks at -80°C until use.

2. Inoculum Preparation: a. From a fresh 24-48 hour culture on SDA/PDA, pick several distinct colonies. b. Suspend the colonies in sterile 0.85% saline. c. Vortex thoroughly for 15 seconds. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeast) using a spectrophotometer at 530 nm.[25] e. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

3. Microdilution Plate Preparation: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. b. In a separate "working solution" plate or deep-well block, prepare a 2X concentration of each drug by adding 4 µL of the 1280 µg/mL stock solution to 252 µL of RPMI-1640. This creates a 2X starting concentration of 20.3 µg/mL (this can be adjusted based on expected potency). c. Add 200 µL of this 2X drug solution to well 1 of the assay plate. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10. This creates a concentration range from 10.16 µg/mL down to 0.02 µg/mL (adjust as needed). e. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum (from step 2e) to wells 1 through 11. This brings the final volume to 200 µL and dilutes the drug concentrations to their final 1X values (e.g., 10.16 µg/mL becomes 5.08 µg/mL). b. Add 100 µL of sterile RPMI-1640 to well 12. c. Seal the plate or place it in a humidified container and incubate at 35°C for 24-48 hours.

5. Reading the MIC: a. The MIC is the lowest drug concentration where a significant reduction in growth is observed compared to the growth control well. b. For Azoles (Voriconazole) and N-aryl Carbamates: The endpoint is typically read as the concentration that produces ~50% growth inhibition (a prominent decrease in turbidity).[27] c. For Echinocandins (Caspofungin): The endpoint is read as the Minimum Effective Concentration (MEC), the lowest concentration leading to the growth of small, aberrant, or compact colonies. For yeasts, this often visually aligns with ~50% inhibition.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity, useful for rapid screening.[25][28][29][30]

1. Preparation of Agar Plates: a. Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue according to the manufacturer's instructions. b. Pour 20-25 mL of the molten agar into 100 mm petri dishes to a uniform depth of ~4 mm. c. Allow plates to solidify and dry at room temperature before use.

2. Inoculum Plating: a. Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2c. b. Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.

3. Disk Preparation and Application: a. Aseptically apply sterile 6 mm paper disks to the surface of the inoculated agar plate. b. Pipette a defined volume (e.g., 10-20 µL) of a known concentration of the N-aryl carbamate or control drug solution onto each disk. A solvent control disk (DMSO only) must be included. c. Gently press the disks to ensure complete contact with the agar.

4. Incubation and Measurement: a. Invert the plates and incubate at 35°C for 24-48 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk) to the nearest millimeter using calipers.

Data Management and Quality Control

Data Presentation

All quantitative MIC data should be organized into a clear tabular format for easy comparison.

Fungal StrainN-Aryl Carbamate A (MIC, µg/mL)N-Aryl Carbamate B (MIC, µg/mL)Voriconazole (MIC, µg/mL)Caspofungin (MIC, µg/mL)
C. albicans SC5314
C. glabrata ATCC 90030
C. krusei ATCC 6258
C. parapsilosis ATCC 22019
A. fumigatus Af293
Self-Validation Through Quality Control

The integrity of the entire experiment hinges on the performance of the QC strains. The obtained MICs for the control drugs against the QC strains must fall within the established reference ranges published by CLSI (document M60).[7] If the QC values are out of range, the results for all other isolates tested at the same time are considered invalid, and the assay must be repeated.[23]

QC StrainAntifungal AgentExpected CLSI MIC Range (µg/mL)Observed MIC (µg/mL)In Control? (Yes/No)
C. parapsilosis ATCC 22019Voriconazole0.008 - 0.06
Caspofungin0.06 - 0.5
C. krusei ATCC 6258Voriconazole0.03 - 0.25
Caspofungin0.12 - 1

Note: The expected ranges are illustrative and must be verified against the most current CLSI M60 document.

References

  • Gale, A. (n.d.). Caspofungin: the first representative of a new antifungal class. Oxford Academic. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspofungin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. Retrieved from [Link]

  • Revankar, S. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. Retrieved from [Link]

  • Al-Dhaher, Z. (2003). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 243-248. Retrieved from [Link]

  • Vedantu. (n.d.). How are prokaryotic ribosomes different from eukaryotic class 10 biology CBSE. Retrieved from [Link]

  • Wieder, A. M. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 29-41. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Voriconazole? Synapse. Retrieved from [Link]

  • Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]

  • Quora. (2016). What are the difference between prokaryotic and eukaryotic ribosome? Retrieved from [Link]

  • MedlinePlus. (2022). Voriconazole. Retrieved from [Link]

  • Keating, G. M., & Figgitt, D. P. (2003). Caspofungin: a review of its use in the treatment of fungal infections. Drugs, 63(20), 2235-2263. Retrieved from [Link]

  • Amber Lifesciences. (2024). Voriconazole Uses, Mechanism, Dosage, Side Effects. Retrieved from [Link]

  • McCormack, P. L., & Perry, C. M. (2002). Caspofungin: an echinocandin antifungal agent. Annals of Pharmacotherapy, 36(11), 1779-1789. Retrieved from [Link]

  • Al-Abri, S., et al. (2024). Caspofungin. StatPearls. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Eukaryotic and Prokaryotic Cells: Similarities and Differences. Retrieved from [Link]

  • Unacademy. (n.d.). Kerala PSC: Molecular Biology-Ribosomes in Eukaryotes and Prokaryotes. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686-3690. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686-3690. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribosome. Retrieved from [Link]

  • Singh, A., et al. (2007). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 45(4), 321-326. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(8), 2465-2470. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 29(15), 3479. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Revankar, S. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2014). Antifungal Susceptibility Testing: A Primer for Clinicians. Infectious Disease Clinics of North America, 28(4), 591-605. Retrieved from [Link]

  • Clark, T. A., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(5), 447-455. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Phenyl N-(4-cyanophenyl)carbamate as a Photosynthetic Electron Transport (PET) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Phenyl N-(4-cyanophenyl)carbamate as a potential inhibitor of photosynthetic electron transport (PET). While specific literature on this compound is emerging, the protocols and mechanistic discussions herein are grounded in the well-established principles of studying phenylcarbamate and urea-type herbicides that target Photosystem II (PSII). This guide offers detailed, step-by-step protocols for the isolation of thylakoid membranes, measurement of PET inhibition via oxygen evolution, and analysis of chlorophyll a fluorescence. By providing the causal framework behind experimental choices and emphasizing self-validating methodologies, these notes serve as a robust starting point for characterizing novel PET inhibitors.

Introduction: The Significance of PET Inhibition in Herbicide Research

The photosynthetic electron transport chain is a fundamental biological process responsible for converting light energy into chemical energy in plants, algae, and cyanobacteria. Over 50% of commercial herbicides act by interrupting this delicate flow of electrons, leading to a cascade of events that culminates in plant death.[1] Photosystem II (PSII) is a particularly vulnerable and common target for these herbicides.[1][2]

Compounds belonging to the phenylcarbamate and substituted urea classes are well-documented inhibitors of PSII.[3][4] They typically function by binding to the D1 protein within the PSII reaction center, displacing the native plastoquinone (QB) and thereby blocking the electron flow to Photosystem I.[3][5] This blockage not only halts the production of ATP and NADPH, essential for carbon fixation, but also leads to the formation of reactive oxygen species (ROS) that cause rapid cellular damage, manifesting as chlorosis and necrosis.[3]

This compound is a molecule of interest within this chemical class. Its structure, featuring a carbamate linker and substituted phenyl rings, suggests a potential interaction with the D1 protein's binding niche.[1] This guide provides the necessary protocols to test this hypothesis and quantify the inhibitory potential of this and other novel carbamate derivatives.

Mechanistic Overview: Phenylcarbamates and the Inhibition of Photosystem II

The core mechanism of action for most phenylcarbamate-like herbicides is the competitive inhibition at the QB binding site on the D1 protein of PSII.[3] The electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is effectively halted.

PET_Inhibition

Consequences of Inhibition:

  • Blocked ATP/NADPH Synthesis: The halt in electron flow prevents the generation of a proton gradient across the thylakoid membrane, stopping ATP synthesis. Downstream reduction of NADP+ to NADPH also ceases.[3]

  • Oxidative Stress: Energy from absorbed light cannot be dissipated through the electron chain. This leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive species that cause lipid peroxidation and destroy cellular membranes.[3][6]

  • Visible Symptoms: The resulting cellular damage leads to yellowing (chlorosis) and tissue death (necrosis), typically visible within 3 to 7 days of application under sufficient light conditions.[3]

Physicochemical Properties & Synthesis Outline

Proper handling and solubilization are critical for accurate biological testing.

PropertyValueSource
CAS Number 71130-54-6[7][8]
Molecular Formula C₁₄H₁₀N₂O₂[7][8]
Molar Mass 238.24 g/mol [7]
Predicted Solubility Soluble in DMSO, Acetone, Ethanol; Poorly soluble in water.Inferred from structure

Synthesis Insight: Phenylcarbamates are typically synthesized by reacting a substituted aniline with a chloroformate or by reacting an isocyanate with a phenol.[9] For this compound, a plausible route involves the reaction of 4-aminobenzonitrile with phenyl chloroformate in the presence of a base. Researchers should refer to synthetic chemistry literature for detailed procedures.[9][10]

Experimental Protocols

The following protocols provide a workflow for assessing the PET-inhibiting activity of this compound. It is crucial to include both a negative control (solvent vehicle) and a positive control (e.g., Diuron, a well-characterized PSII inhibitor) in all experiments.

Workflow

Protocol 1: Preparation of Stock Solutions

Rationale: The test compound is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common choice as it is miscible with aqueous buffers at the low final concentrations used in assays.

Materials:

  • This compound

  • Diuron (positive control)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Accurately weigh out a sufficient amount of this compound to prepare a 10 mM stock solution. For 1 mL of stock, weigh 2.38 mg.

  • Dissolve the compound in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Prepare a 1 mM stock solution of Diuron in DMSO as a positive control.

  • Prepare serial dilutions of the stock solutions in DMSO as needed for the desired final assay concentrations.

  • Store stock solutions at -20°C, protected from light.

Protocol 2: Isolation of Thylakoid Membranes from Spinach

Rationale: Intact thylakoid membranes are required to study the entire photosynthetic electron transport chain from water splitting to an artificial electron acceptor. Spinach is a readily available and robust source material.

Materials:

  • Fresh spinach leaves (approx. 50 g)

  • Isolation Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Wash Buffer (50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Resuspension Buffer (same as Wash Buffer)

  • Blender, cheesecloth, refrigerated centrifuge

Procedure:

  • Perform all steps at 4°C or on ice to minimize proteolytic degradation.

  • De-vein and wash approximately 50 g of fresh spinach leaves.

  • Add the leaves to a blender with 200 mL of ice-cold Isolation Buffer.

  • Blend with short bursts (3 x 5 seconds) to homogenize the tissue. Over-blending can damage the chloroplasts.

  • Filter the homogenate through 4-8 layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Gently resuspend the pellets in a small volume of Wash Buffer using a soft paintbrush.

  • To induce osmotic shock and break the chloroplast envelope, add a large volume of ice-cold Wash Buffer and incubate on ice for 10 minutes.

  • Centrifuge again at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant, which contains stromal proteins. The dark green pellet contains the thylakoid membranes.

  • Resuspend the thylakoid pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

Protocol 3: Determination of Chlorophyll Concentration

Rationale: The activity of the thylakoid preparation must be normalized to its chlorophyll content to ensure consistent and comparable results across experiments.

Materials:

  • Thylakoid suspension (from Protocol 2)

  • 80% (v/v) Acetone

  • Spectrophotometer

Procedure:

  • Add 10 µL of the thylakoid suspension to 990 µL of 80% acetone. Mix well.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the membrane debris.

  • Measure the absorbance of the supernatant at 652 nm. Use 80% acetone as a blank.

  • Calculate the chlorophyll concentration using Arnon's equation:

    • Chlorophyll (mg/mL) = (A₆₅₂ × 1000) / 34.5 × dilution_factor

    • (Where dilution_factor is 100 in this case)

  • Adjust the concentration of the thylakoid stock with Resuspension Buffer to a final concentration of 1 mg/mL chlorophyll. Store on ice and in the dark.

Protocol 4: Measurement of PET Inhibition (Oxygen Evolution Assay)

Rationale: This assay directly measures the rate of PSII activity by monitoring the evolution of oxygen from water splitting. An artificial electron acceptor, 2,6-dichloroindophenol (DCIP), is used to draw electrons from the chain after PSII. Inhibition of PSII will decrease the rate of oxygen evolution.[11]

Materials:

  • Thylakoid suspension (1 mg/mL chlorophyll)

  • Assay Buffer (50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂, 100 mM sucrose)

  • DCIP solution (10 mM in water)

  • Test compound and control stock solutions (from Protocol 1)

  • Clark-type oxygen electrode system with a temperature-controlled cuvette and light source.

Procedure:

  • Set up the oxygen electrode according to the manufacturer's instructions. Calibrate to 0% oxygen (with sodium dithionite) and 100% air saturation. Set the cuvette temperature to 25°C.

  • In the cuvette, prepare the reaction mixture (final volume of 2 mL):

    • 1.9 mL Assay Buffer

    • 20 µL of 10 mM DCIP (final concentration: 100 µM)

    • 2 µL of the test compound in DMSO (for a range of final concentrations, e.g., 0.01 µM to 100 µM). For the control, add 2 µL of pure DMSO.

  • Allow the mixture to equilibrate in the dark for 2 minutes.

  • Initiate the reaction by adding 20 µL of the thylakoid suspension (final chlorophyll concentration: 10 µg/mL).

  • Turn on the saturating light source and record the rate of oxygen evolution for 2-3 minutes. The rate should be linear.

  • Repeat for each concentration of the inhibitor and the positive control (Diuron).

Data Analysis and Interpretation

Calculating IC₅₀

The inhibitory concentration 50 (IC₅₀) is the concentration of the compound that causes a 50% reduction in the rate of the biological process.

  • Calculate the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] × 100

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Sample Data Table:

CompoundIC₅₀ (µM)Hill Slope
This compoundUser DeterminedUser Determined
Diuron (Positive Control)~ 0.035~ 1.1

Note: The Diuron value is an approximate literature value for comparison.

Interpreting Chlorophyll Fluorescence Data (If Performed)

Chlorophyll fluorescence is a powerful, non-invasive tool to probe the status of PSII.[12][13] An inhibitor like this compound would be expected to cause:

  • An increase in F₀ (Minimum fluorescence): This can occur if the inhibitor blocks electron flow from Qₐ.

  • A rapid rise to Fₘ (Maximum fluorescence): With the Qₐ to Qₙ pathway blocked, Qₐ becomes rapidly reduced under illumination, closing PSII reaction centers and maximizing fluorescence.

  • No significant change in Fᵥ/Fₘ (Fₘ - F₀)/Fₘ: This parameter reflects the maximum quantum efficiency of PSII. Since the inhibitor doesn't directly damage the reaction center itself but merely blocks downstream flow, Fᵥ/Fₘ may not change initially, though it will decrease with prolonged light exposure due to photoinhibition.[13]

Conclusion

The protocols outlined in this guide provide a robust framework for the characterization of this compound as a PET inhibitor. By employing classic oxygen evolution assays alongside modern fluorescence techniques, researchers can accurately determine its IC₅₀, confirm its site of action within PSII, and compare its efficacy to established herbicides. This systematic approach is essential for the discovery and development of new weed management agents.

References

  • Title: Diuron Herbicide | Solutions Pest & Lawn Source: Solutions Pest & Lawn URL: [Link]

  • Title: Diuron | C9H10Cl2N2O | CID 3120 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Diuron - Active Ingredient Page Source: Chemical Warehouse URL: [Link]

  • Title: Diuron Source: Cultivar Magazine URL: [Link]

  • Title: Understanding Diuron Herbicide and Its Impact on Agricultural Practices Source: Novus Ag URL: [Link]

  • Title: Assay of photoinhibition of photosystem II and protease activity Source: PubMed - National Institutes of Health URL: [Link]

  • Title: Propham | C10H13NO2 | CID 24685 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Action of Isopropyl N-Phenyl Carbamate Under Various Conditions Source: Weeds (Cambridge Core) URL: [Link]

  • Title: CARBAMATE HERBICIDES | Plant Growth Regulating Activity of Some IPC Analogs Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Phenyl Methylcarbamate | C8H9NO2 | CID 16034 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Mechanism of photosystem II photoinactivation and D1 protein degradation at low light: The role of back electron flow Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Agent Orange Source: Wikipedia URL: [Link]

  • Title: Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices Source: ACS Nano (PubMed Central) URL: [Link]

  • Title: Photoinhibition of Photosystem II Source: ResearchGate URL: [Link]

  • Title: Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides Source: Molecules (MDPI) URL: [Link]

  • Title: Photosystem II photoinhibition and photoprotection in a lycophyte, Selaginella martensii Source: Physiologia Plantarum URL: [Link]

  • Title: PHENYL-N-(4-CYANOPHENYL)CARBAMATE Source: ChemBK URL: [Link]

  • Title: CN101429137A - Process for producing p-phenyl cyanophenyl Source: Google Patents URL
  • Title: EP2527314A1 - Process for preparation of phenyl carbamate derivatives Source: Google Patents URL
  • Title: WO2012096458A2 - Process for preparation of phenyl carbamate derivatives Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl N-(4-cyanophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl N-(4-cyanophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to this compound Synthesis

This compound is typically synthesized via the reaction of phenyl chloroformate with 4-aminobenzonitrile in the presence of a base.[1] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall process efficiency. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the reaction between 4-aminobenzonitrile and phenyl chloroformate.[1] This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane, in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1][2]

Q2: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]

  • Side Reactions: The formation of byproducts, particularly ureas, can consume the starting materials and reduce the yield of the desired carbamate.[2]

  • Hydrolysis: Phenyl chloroformate is highly susceptible to hydrolysis. The presence of water in the reactants or solvent will lead to its decomposition into phenol and HCl, thus reducing the amount of reagent available for the main reaction. Ensuring anhydrous reaction conditions is critical.

  • Suboptimal Base: The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the generated HCl, which can protonate the amine starting material, rendering it unreactive. A slight excess of a non-nucleophilic base is generally recommended.[1]

Q3: I am observing an unexpected solid in my reaction mixture. What could it be?

An unexpected precipitate is often a salt, typically the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). This is a normal byproduct of the reaction. However, if you observe a precipitate that is not the expected salt, it could be a poorly soluble side product, such as a symmetrical urea.

Q4: How can I confirm the identity of my final product and assess its purity?

Standard analytical techniques are essential for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of this compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the product and quantifying any impurities.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the nitrile (C≡N) and carbamate (N-H, C=O) groups.[2]

Troubleshooting Guide: Common Side Reaction Products

During the synthesis of this compound, several side products can form. Understanding their formation mechanism is key to minimizing their presence.

Issue 1: Formation of N,N'-bis(4-cyanophenyl)urea (Symmetrical Urea)

Symptoms:

  • Presence of a high melting point, poorly soluble impurity in the final product.

  • A mass spectrum peak corresponding to the molecular weight of the symmetrical urea.

  • Complexities in the aromatic region of the 1H NMR spectrum.

Causality: Symmetrical urea formation is a significant side reaction. It can occur through the reaction of the starting amine (4-aminobenzonitrile) with an isocyanate intermediate.[2] This isocyanate, 4-cyanophenyl isocyanate, can be formed in situ, especially under basic conditions, via an E1cb-type elimination mechanism from the desired carbamate product.[2]

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the elimination reaction that forms the isocyanate.[1]

  • Controlled Addition of Reagents: Add the phenyl chloroformate slowly to a solution of the amine and base. This maintains a low concentration of the activating agent and can minimize side reactions.[1]

  • Choice of Base: Use a non-nucleophilic base like triethylamine. Stronger, more hindered bases might favor the elimination pathway.

Issue 2: Formation of 1-(4-cyanophenyl)-3-phenylurea (Unsymmetrical Urea)

Symptoms:

  • An impurity with a distinct chromatographic and spectroscopic signature from the desired product and the symmetrical urea.

  • A mass spectrum peak corresponding to the molecular weight of the unsymmetrical urea.

Causality: This side product can form if there is any aniline present as an impurity in the starting materials or formed during the reaction (e.g., from hydrolysis of a related compound). Aniline can react with the 4-cyanophenyl isocyanate intermediate.

Mitigation Strategies:

  • Purity of Starting Materials: Ensure the high purity of 4-aminobenzonitrile and phenyl chloroformate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might lead to aniline formation.

Issue 3: Presence of Phenol

Symptoms:

  • A characteristic odor of phenol.

  • An additional spot on the TLC plate.

  • Distinct signals in the 1H NMR spectrum of the crude product.

Causality: Phenol is a byproduct of several pathways:

  • Hydrolysis of Phenyl Chloroformate: As mentioned, any moisture will lead to the formation of phenol.

  • Thermal Decomposition: At elevated temperatures, the carbamate product can decompose to form the isocyanate and phenol.[5]

  • Reaction with Excess Amine: Although less common, excess amine could potentially displace the phenoxy group, but this is generally not a major pathway under standard conditions.

Mitigation Strategies:

  • Anhydrous Conditions: Use dry solvents and reagents and perform the reaction under an inert, dry atmosphere.

  • Avoid High Temperatures: Both during the reaction and work-up, avoid excessive heating to prevent thermal decomposition of the product.[5]

  • Purification: Phenol can typically be removed during the aqueous work-up by washing the organic layer with a mild base solution (e.g., dilute sodium bicarbonate or sodium hydroxide).[2]

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Phenyl Chloroformate: Add a solution of phenyl chloroformate (1.05 eq.) in anhydrous THF dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction cluster_side1 Side Reaction 1: Symmetrical Urea Formation cluster_side2 Side Reaction 2: Hydrolysis cluster_side3 Side Reaction 3: Thermal Decomposition 4-Aminobenzonitrile 4-Aminobenzonitrile Product This compound 4-Aminobenzonitrile->Product + Phenyl Chloroformate / Base Phenyl_Chloroformate Phenyl Chloroformate Phenol_HCl Phenol + HCl Phenyl_Chloroformate->Phenol_HCl + H2O Isocyanate 4-Cyanophenyl Isocyanate Product->Isocyanate Base (E1cb) Decomp_Products 4-Cyanophenyl Isocyanate + Phenol Product->Decomp_Products Heat Symmetrical_Urea N,N'-bis(4-cyanophenyl)urea Isocyanate->Symmetrical_Urea + 4-Aminobenzonitrile

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

G cluster_impurities Identify Impurities cluster_solutions Implement Solutions start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, HPLC, NMR, MS) start->check_purity urea Urea(s) Detected check_purity->urea phenol Phenol Detected check_purity->phenol starting_material Unreacted Starting Material check_purity->starting_material sol_urea Optimize Temperature & Reagent Addition urea->sol_urea sol_phenol Ensure Anhydrous Conditions & Purify with Base Wash phenol->sol_phenol sol_sm Increase Reaction Time/Temp or Check Reagent Stoichiometry starting_material->sol_sm end Improved Synthesis sol_urea->end Re-run Experiment sol_phenol->end Re-run Experiment sol_sm->end Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Summary of Potential Side Products

Side ProductChemical FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
N,N'-bis(4-cyanophenyl)ureaC15H10N4O262.27In situ isocyanate formationLower reaction temperature, controlled reagent addition
1-(4-cyanophenyl)-3-phenylureaC14H11N3O237.26Aniline impurity reacting with isocyanateUse high-purity starting materials
PhenolC6H6O94.11Hydrolysis of phenyl chloroformate, thermal decompositionUse anhydrous conditions, avoid high temperatures
4-Cyanophenyl isocyanateC8H4N2O144.13Elimination from carbamate productLower reaction temperature

References

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. Available at: [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. Available at: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH. Available at: [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. DeepDyve. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. PMC - NIH. Available at: [Link]

  • New Carbamates and Related Compounds. ACS Publications. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Process for producing p-phenyl cyanophenyl. Google Patents.
  • Production of phenyl carbamates. Google Patents.
  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Methyl isocyanate. Wikipedia. Available at: [Link]

  • PHENYL-N-(4-CYANOPHENYL)CARBAMATE. ChemBK. Available at: [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. ResearchGate. Available at: [Link]

  • Process for preparation of phenyl carbamate derivatives. Google Patents.
  • A process for the preparation of phenylcarbamates. Google Patents.
  • This compound. CAS Common Chemistry. Available at: [Link]

  • This compound (C14H10N2O2). PubChemLite. Available at: [Link]

  • Process for preparation of phenyl carbamate derivatives. Google Patents.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]

  • Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). ResearchGate. Available at: [Link]

  • di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). PubMed. Available at: [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. Available at: [Link]

  • Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Preventing Urea Formation in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of urea, a common and often persistent impurity in carbamate synthesis. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Urea Formation

This section addresses the fundamental questions surrounding the emergence of urea as a byproduct during carbamate synthesis.

Q1: What is the primary chemical pathway leading to urea formation during carbamate synthesis?

A: The most common pathway involves the reaction of an isocyanate intermediate with a primary or secondary amine.[1] Isocyanates are central intermediates in many carbamate synthesis routes, such as the Curtius rearrangement or reactions involving phosgene derivatives.[1][2] If an amine is present in the reaction mixture—either as unreacted starting material, a hydrolysis product, or an impurity—it can compete with the intended nucleophile (typically an alcohol) and attack the isocyanate, leading to the formation of a stable N,N'-disubstituted urea.[3]

Q2: Why is water considered the principal enemy in preventing urea formation?

A: Water is highly detrimental because it hydrolyzes the isocyanate intermediate back into its corresponding primary amine.[4] This process consumes your key intermediate and simultaneously generates the very nucleophile (the amine) that leads to the undesired urea byproduct. This newly formed amine can then react with another molecule of isocyanate, creating a symmetrical urea and reducing the overall yield of the desired carbamate.[1][4] Therefore, maintaining rigorously anhydrous conditions is paramount.

Q3: Can urea form even in modern, phosgene-free synthesis routes using CO₂?

A: Yes, urea formation is still a risk. In syntheses utilizing carbon dioxide, an amine first reacts with CO₂ to form a carbamic acid intermediate.[5][6] This intermediate is typically unstable and must be trapped in situ with an electrophile (e.g., an alkyl halide) to form the carbamate ester.[7][8] However, under certain conditions, particularly at elevated temperatures, two molecules of the amine can react with one molecule of CO₂ (via dehydration of the carbamic acid or ammonium carbamate salt) to form urea.[9][10] This is the foundational chemistry of the industrial Bosch-Meiser urea process.[9]

Q4: Besides water, what are other common causes of significant urea byproduct formation?

A: Several factors beyond moisture can promote urea formation:

  • Incorrect Stoichiometry: An excess of the starting amine relative to the carbonyl source or coupling partner can leave unreacted amine available to form urea.[1]

  • Order of Reagent Addition: The sequence in which reagents are added is critical. For instance, in reactions proceeding through an isocyanate, it's often crucial to ensure the isocyanate is fully formed before the final nucleophilic trapping agent is introduced to avoid side reactions with any remaining starting amine.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the decomposition of thermally labile carbamates back to isocyanates, increasing the opportunity for urea formation.[3][4] In industrial processes, high temperatures are explicitly used to drive the endothermic conversion of ammonium carbamate to urea.[10][11]

  • Reaction Reversibility: Certain carbamate synthesis methods are reversible, and under equilibrium conditions, the formation of the thermodynamically stable urea byproduct can be favored.[1]

Part 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Problem 1: My reaction consistently yields urea as the major product, even with a primary amine and an alcohol.

This scenario points to a fundamental issue with reaction conditions favoring the amine-isocyanate pathway over the alcohol-isocyanate pathway.

Troubleshooting Workflow: Isolating the Cause of Major Urea Formation

G start High Urea Yield Observed q1 Did you use rigorously dry solvents and an inert (N₂/Ar) atmosphere? start->q1 sol1 ACTION: Dry all solvents (e.g., over molecular sieves). Dry starting materials. Run reaction under a strict inert atmosphere. q1->sol1 No q2 Is the stoichiometry precise? Was the amine added slowly to the carbonyl source/activating agent? q1->q2 Yes end_node Re-run Experiment sol1->end_node sol2 ACTION: Verify stoichiometry (1:1 or slight excess of alcohol). Consider inverse addition (add amine to reagent). Use syringe pump for slow addition. q2->sol2 No q3 Is the reaction temperature elevated (>50 °C)? q2->q3 Yes sol2->end_node sol3 ACTION: Lower the reaction temperature. Screen temperatures from 0 °C to room temperature. Kinetics may favor carbamate at lower temps. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for excessive urea formation.

  • Causality Explained: The most likely culprit is water, which regenerates the amine starting material.[4] The second most common cause is a localized excess of amine during addition, which allows it to react before the desired alcohol can. Slow, controlled addition is critical to maintaining the correct stoichiometric balance at the point of reaction.[4]

Problem 2: I am using a CO₂-based method with an amine and an alkyl halide, but my yield is low and I'm isolating urea.

This suggests an issue with the stability or trapping of the carbamic acid intermediate.

  • Solution 1: Increase CO₂ Pressure: The initial formation of carbamic acid from the amine and CO₂ is an equilibrium process.[5] Operating under a positive pressure of CO₂ (e.g., using a balloon or a sealed reactor) shifts the equilibrium toward the carbamic acid intermediate, increasing its concentration and favoring subsequent trapping by the alkyl halide.

  • Solution 2: Optimize the Base: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to deprotonate the carbamic acid, forming the carbamate salt.[8][12] This salt is more stable and a more potent nucleophile for reacting with the alkyl halide. Ensure the base is anhydrous and used in sufficient quantity (often 1.5-2.0 equivalents).

  • Solution 3: Re-evaluate Solvent Choice: The choice of solvent can influence the stability of intermediates. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for these reactions.[1][12]

Problem 3: My analytical data (LC-MS/NMR) shows a small but persistent amount of urea that is difficult to remove via chromatography or crystallization.

This indicates a low-level, continuous side reaction.

  • Solution 1: Use a Catalyst: Implementing a catalyst can significantly increase the rate of the desired carbamate formation, allowing the reaction to reach completion faster and at lower temperatures.[13][14] This outcompetes the slower, background reaction that forms urea. Various catalysts, including zinc, titanium, or cesium-based systems, have been shown to be effective.[5][12][15][16]

  • Solution 2: Consider an Alternative Synthetic Route: If urea formation is inherent to your chosen reagents (e.g., a particularly reactive amine), a change in strategy may be necessary. The aminolysis of organic carbonates (like dimethyl carbonate or diphenyl carbonate) is an effective phosgene-free route that often avoids isocyanate intermediates entirely, thereby eliminating the primary urea formation pathway.[15][17][18]

Part 3: Preventative Strategies & Optimized Protocol

Proactive measures are the most effective way to ensure high-purity carbamate products.

Key Parameter Optimization

The following table summarizes critical experimental parameters and their impact on minimizing urea formation.

ParameterRecommendation for Minimizing UreaRationale & Expert Insight
Water Content Strictly anhydrous (<50 ppm)Water hydrolyzes isocyanate intermediates to amines, which are the direct precursors to urea byproducts.[4] Use freshly distilled solvents over molecular sieves and flame-dry glassware.
Temperature Lowest possible effective temperature (often 0 °C to RT)Lower temperatures disfavor the thermodynamics of urea formation from ammonium carbamate and reduce the rate of carbamate decomposition to isocyanates.[4][10][12]
Stoichiometry Slight excess of the trapping agent (e.g., alcohol)Ensures any isocyanate formed is rapidly consumed by the desired nucleophile, leaving no opportunity for reaction with residual amine.
Reagent Addition Slow, controlled addition of the limiting reagentPrevents localized concentration spikes that can favor side reactions. A syringe pump is highly recommended for scale-up.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction and protects sensitive reagents and intermediates from oxidation.
Base Selection Strong, non-nucleophilic (e.g., DBU, Cs₂CO₃)In CO₂-based methods, the base must be strong enough to deprotonate the carbamic acid but not nucleophilic enough to compete in the reaction.[7][12][16]
General Protocol: Urea-Minimized Carbamate Synthesis via Direct Carboxylation

This protocol describes a robust, phosgene-free method for synthesizing an alkyl carbamate from an amine, carbon dioxide, and an alkyl halide, designed to minimize urea formation.[7][12][16]

Objective: To synthesize an alkyl carbamate by efficiently trapping an in situ generated carbamic acid intermediate.

Materials:

  • Primary or Secondary Amine (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Alkyl Halide (e.g., Butyl Bromide) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Carbon Dioxide (CO₂), balloon or gas cylinder

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Carbamic Acid Formation & Trapping cluster_2 Workup & Purification A 1. Dissolve Amine (1 equiv), DBU (2 equiv), and Alkyl Halide (2 equiv) in anhydrous MeCN under N₂. B 2. Purge flask with CO₂. Maintain positive CO₂ pressure. A->B C 3. Stir at optimized temperature (e.g., 70 °C) until completion (Monitor by TLC/LC-MS). B->C D 4. Cool, dilute with EtOAc, wash with H₂O and brine. C->D E 5. Dry (Na₂SO₄), filter, and concentrate. D->E F 6. Purify via column chromatography. E->F

Caption: Optimized workflow for urea-minimized carbamate synthesis.

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), DBU (2.0 equiv), and the alkyl halide (2.0 equiv).

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • CO₂ Introduction: Purge the flask with CO₂ from a balloon or a gentle stream from a cylinder with an outlet needle. Maintain a positive pressure of CO₂ throughout the reaction.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70 °C, which has been shown to provide good conversion with minimal byproduct formation for some substrates) and stir vigorously.[12] Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DBU salts and unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure carbamate ester.

Part 4: Analytical Confirmation of Urea Impurities

Properly identifying and quantifying urea is essential for process optimization.

  • Q: What are the best methods to detect and quantify urea in my carbamate product?

    • A: A combination of techniques is recommended for robust analysis.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting trace amounts of urea byproduct. Electrospray ionization (ESI) in positive mode is typically effective.[19]

      • High-Performance Liquid Chromatography (HPLC-UV): For quantification, HPLC with a UV detector is a standard and reliable method.[20][21] A calibration curve should be prepared using a pure standard of the suspected urea byproduct.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the urea impurity.[22] The characteristic carbonyl carbon signal for ureas appears at a distinct chemical shift compared to carbamates. Quantitative NMR (qNMR) can also be used for precise quantification.

References

  • Carafa, M., & Quaranta, E. (2009). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Mini-Reviews in Organic Chemistry, 6(3), 168-183. [Available at: [Link]][15][17]

  • Bentham Science Publishers. (2009). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Bentham Science. [Available at: [Link]][18]

  • Zhang, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B. [Available at: [Link]][2]

  • Kiss, N. Z., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Available at: [Link]][8][12]

  • Organic Chemistry Data. (n.d.). Urea Formation. [Available at: [Link]][1]

  • Singh, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen. [Available at: [Link]][3]

  • Lee, B. H. (2003). Phosgene-free process for preparing carbamates. U.S. Patent No. 6,528,678 B2. [Available at: ][16]

  • Wikipedia. (n.d.). Urea. [Available at: [Link]][9]

  • Aresta, M., et al. (2013). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. [Available at: [Link]][5]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. [Available at: [Link]][7]

  • Tinnis, F., et al. (2018). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Available at: [Link]][6]

  • Dissanayake, D. D., et al. (2021). Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Available at: [Link]][22][23][24]

  • UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. [Available at: [Link]][10]

  • Brouwer, M. (2023). Problem No. 65: High urea concentration in carbamate recycle. BC Insight. [Available at: [Link]]

  • UreaKnowHow.com. (n.d.). REACTOR KINETICS OF UREA FORMATION. [Available at: [Link]][11]

  • Thurman, E. M., et al. (1996). Determination of carbamate, urea, and thiourea pesticides and herbicides in water. Analytical Chemistry. [Available at: [Link]][19]

  • Ask Mattrab. (n.d.). Manufacture of Urea from Ammonium Carbamate. [Available at: [Link]][25]

  • Selva, M., et al. (2005). New catalysts for the conversion of urea into carbamates and carbonates with C1 and C2 alcohols. ResearchGate. [Available at: [Link]][13]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Available at: [Link]][20]

  • Albero, B., et al. (2009). Determination of carbamate and urea pesticide residues in fresh vegetables using microwave-assisted extraction and liquid chromatography. International Journal of Environmental Analytical Chemistry. [Available at: [Link]][21]

  • Bio-Spectra. (2025). UREA TESTING METHODS. [Available at: [Link]][26]

  • Liu, X., et al. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. [Available at: [Link]][14]

Sources

Technical Support Center: Hydrolysis of Phenyl N-(4-cyanophenyl)carbamate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed hydrolysis of phenyl N-(4-cyanophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific chemical transformation. Our goal is to empower you with the knowledge to navigate potential challenges and ensure the success of your experiments.

Introduction

The acid-catalyzed hydrolysis of this compound is a crucial reaction in organic synthesis, often employed in the controlled release of phenols and anilines, which are common substructures in pharmacologically active molecules.[1][2] Understanding the nuances of this reaction is paramount for achieving high yields and purity. This guide provides a comprehensive overview of the reaction mechanism, answers to common questions, and a detailed troubleshooting section to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the acid-catalyzed hydrolysis of this compound?

The reaction yields three primary products: phenol, 4-aminobenzonitrile, and carbon dioxide. The carbamate bond is cleaved, and the resulting carbamic acid intermediate is unstable, decarboxylating to the corresponding amine.[3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this carbamate?

The mechanism is analogous to the acid-catalyzed hydrolysis of esters and amides.[4][5] It typically proceeds through an A-2 (acid-catalyzed, bimolecular) mechanism. The key steps are:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[4][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

  • Leaving Group Departure: The protonated amine (4-aminobenzonitrile) departs as the leaving group.

  • Deprotonation and Decarboxylation: The resulting protonated carbonic acid monoester of phenol quickly loses a proton and then decarboxylates to yield phenol and carbon dioxide.

Q3: Which acid catalyst should I use and at what concentration?

Commonly used acid catalysts include strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The choice and concentration of the acid can significantly influence the reaction rate.[7] The optimal concentration depends on the substrate's stability and the desired reaction kinetics. It is advisable to start with a dilute solution (e.g., 1-2 M) and optimize from there. For some carbamates, the hydrolysis mechanism can shift with increasing acidity, so careful control is necessary.[7]

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the disappearance of the starting material and the appearance of the products.[8][9][10] A reverse-phase C18 column with a UV detector is typically suitable. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.

Experimental Protocol

This protocol provides a general procedure for the acid-catalyzed hydrolysis of this compound. Optimization may be required based on your specific experimental setup and goals.

Materials:

  • This compound

  • 1 M Hydrochloric Acid

  • Methanol or Acetonitrile (as a co-solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable co-solvent like methanol or acetonitrile in a round-bottom flask, add 1 M hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture (phenol and 4-aminobenzonitrile).

  • Purify the products by column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanism cluster_0 Reaction Initiation cluster_1 Tetrahedral Intermediate Formation cluster_2 Product Formation Carbamate This compound ProtonatedCarbamate Protonated Carbamate Carbamate->ProtonatedCarbamate Protonation H3O H₃O⁺ H3O->ProtonatedCarbamate H2O H₂O TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbamate->TetrahedralIntermediate Nucleophilic Attack H2O->TetrahedralIntermediate ProtonatedAmine 4-Aminobenzonitrile (protonated) TetrahedralIntermediate->ProtonatedAmine PhenolCarbamicAcid Phenol Carbamic Acid Intermediate TetrahedralIntermediate->PhenolCarbamicAcid Proton Transfer & Leaving Group Departure Amine 4-Aminobenzonitrile ProtonatedAmine->Amine Deprotonation Phenol Phenol PhenolCarbamicAcid->Phenol Decarboxylation CO2 CO₂ PhenolCarbamicAcid->CO2

Sources

Technical Support Center: Phenyl N-(4-cyanophenyl)carbamate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl N-(4-cyanophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in various solvents. Here, we will address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like other carbamates, is primarily influenced by several factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Carbamates are generally more stable in acidic to neutral conditions and are susceptible to hydrolysis under alkaline (basic) conditions.[1][2]

  • Solvent Type: The polarity and protic nature of the solvent can affect stability. Protic solvents, especially water, can participate directly in hydrolysis reactions.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.

  • Presence of Catalysts: The presence of acids, bases, or enzymes can catalyze the degradation of the carbamate.

Q2: My this compound solution in DMSO appears to be degrading over time, even when stored at low temperatures. What could be the cause?

While DMSO is a common solvent for dissolving many organic compounds for biological assays, it is not always inert. Here are a few potential reasons for degradation in DMSO:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. This water content can lead to slow hydrolysis of the carbamate, even at low temperatures. It is crucial to use anhydrous DMSO and to handle it under dry conditions.

  • Purity of DMSO: Impurities in the DMSO, such as dimethyl sulfide or dimethyl sulfone, could potentially react with the carbamate. Always use high-purity, anhydrous DMSO.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation. It is recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Q3: What are the expected degradation products of this compound in an aqueous or protic solvent environment?

The primary degradation pathway for this compound in the presence of water (hydrolysis) is the cleavage of the carbamate ester bond. This results in the formation of three main products:

  • Phenol

  • 4-aminobenzonitrile

  • Carbon Dioxide (CO2)

The reaction is typically initiated by a nucleophilic attack on the carbonyl carbon of the carbamate.

Below is a diagram illustrating the general hydrolysis pathway for a phenyl carbamate.

G cluster_hydrolysis Hydrolysis Pathway Carbamate This compound Intermediate Tetrahedral Intermediate Carbamate->Intermediate + H2O (Nucleophilic Attack) Products Phenol + 4-Isocyanatobenzonitrile Intermediate->Products Elimination FinalProducts Phenol + 4-Aminobenzonitrile + CO2 Products->FinalProducts + H2O (Decarboxylation)

Caption: General hydrolysis pathway of this compound.

Q4: How can I monitor the stability of my this compound solution?

Several analytical techniques can be employed to monitor the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[3][4] A reverse-phase HPLC method with UV detection can be developed to separate the parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can determine the rate of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the confident identification of degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays using a this compound stock solution.
  • Potential Cause: Degradation of the compound in the stock solution or in the assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions before each experiment, especially if the stability in your chosen solvent is unknown.

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

    • Assess Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of the compound in your final assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC.

    • pH Control: Carbamates are sensitive to pH. Ensure your assay buffer is maintained at a stable pH, preferably in the neutral to slightly acidic range.[1][2]

Issue 2: Precipitate formation in an aqueous buffer after adding this compound from a DMSO stock.
  • Potential Cause: Poor aqueous solubility of this compound or its degradation products.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The final concentration of the compound in the aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.

    • Adjust Final DMSO Concentration: The percentage of DMSO in the final aqueous solution can affect solubility. While high concentrations of DMSO can aid solubility, they may also be toxic to cells or interfere with your assay. A final DMSO concentration of <1% is generally recommended for cell-based assays.

    • Use of Solubilizing Agents: Consider the use of excipients or solubilizing agents, such as cyclodextrins or surfactants (e.g., Tween® 80), if compatible with your experimental system.

Experimental Protocols

Protocol 1: General Procedure for a Short-Term Stability Study of this compound in a Selected Solvent

This protocol outlines a basic workflow for assessing the stability of your compound over a typical experimental timeframe.

G cluster_workflow Stability Study Workflow A 1. Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) B 2. Dilute to Final Concentration (e.g., 100 µM in test solvent/buffer) A->B C 3. Aliquot and Incubate (at desired temperature, e.g., 37°C) B->C D 4. Sample at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) C->D E 5. Quench Reaction (e.g., add equal volume of cold acetonitrile) D->E F 6. Analyze by HPLC-UV (Quantify remaining parent compound) E->F G 7. Plot Data and Determine Half-Life F->G

Caption: Workflow for a short-term stability study.

Detailed Steps:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in a high-purity, anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the solvent or buffer system you wish to test.

  • Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature(s). Protect from light if the compound is light-sensitive.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator. The t=0 sample should be taken immediately after preparation.

  • Sample Quenching: Immediately stop any further degradation by, for example, adding an equal volume of cold acetonitrile. This will precipitate proteins if present and dilute the sample for analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time. From this data, you can calculate the degradation rate and the half-life (t½) of the compound under those specific conditions.

Data Summary

The stability of carbamates can vary significantly depending on the solvent and pH. Below is a hypothetical table illustrating how stability data might be presented.

Solvent SystempHTemperature (°C)Half-life (t½) (hours)
AcetonitrileN/A25> 168
DMSO (anhydrous)N/A25> 168
Phosphate Buffered Saline (PBS)7.437~ 48
Carbonate Buffer9.037~ 8
Acetate Buffer5.037> 96

Note: This is example data and may not reflect the actual stability of this compound.

References

  • Delgado, C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. [Link]

  • Clemson University, College of Engineering, Computing and Applied Sciences. Kinetics of Carbaryl Hydrolysis. [Link]

  • Ghini, S., et al. (2007). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Letters in Organic Chemistry, 4(5), 327-331. [Link]

  • Tritto, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1190-1235. [Link]

  • Keefer, L. K., & Lunn, G. (2014). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 48(1), 226-233. [Link]

  • Pujari, A., & Lele, S. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 690928. [Link]

  • Wang, Y., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12185-12194. [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. [Link]

Sources

Technical Support Center: Optimizing Temperature for Phenyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you master the critical parameter of temperature in phenyl carbamate synthesis. Precise thermal control is paramount; it dictates reaction rate, yield, and the purity of your final product by balancing kinetic activation with the potential for thermal degradation and side reactions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during phenyl carbamate synthesis where temperature is a likely root cause.

Question: My reaction shows very low or no conversion to the desired phenyl carbamate. What should I check first regarding temperature?

Answer:

Low or no yield is frequently a result of insufficient thermal energy to overcome the reaction's activation barrier, especially with sterically hindered starting materials.[1]

  • Potential Cause 1: Reaction Temperature is Too Low.

    • Scientific Rationale: Carbamate formation, while often exothermic, still requires a minimum activation energy. If the reaction temperature is too low, the rate of formation may be kinetically insignificant within your observed timeframe. This is a common issue in reactions involving sterically hindered amines or phenols.[1][2]

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, in 10 °C increments.

      • Reaction Monitoring: After each temperature increase, allow the reaction to equilibrate and monitor its progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] This allows you to identify the minimum effective temperature without overshooting into the degradation range.

      • Consider Solvent Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent, unless the reaction is intended to be run under reflux or in a sealed vessel at elevated pressure.

  • Potential Cause 2: Inefficient Catalyst Activation.

    • Scientific Rationale: Many catalytic systems used in carbamate synthesis have an optimal temperature window for activity. For example, certain tin-catalyzed transcarbamoylations proceed smoothly at 90 °C, while some heterogeneous catalysts are designed for moderate temperatures.[1][6] If the temperature is too low, the catalyst may not be sufficiently active.

    • Troubleshooting Steps:

      • Consult Catalyst Literature: Review the technical data for your specific catalyst to determine its optimal operating temperature range.

      • Experiment Within Range: Run small-scale test reactions at the lower, middle, and upper ends of the recommended temperature range to find the sweet spot for your specific substrate combination.

Question: I'm observing significant byproduct formation, particularly ureas or isocyanates. How is temperature contributing to this?

Answer:

The formation of byproducts is a classic sign that the reaction temperature is too high, leading to undesired secondary reactions or decomposition of the target molecule.[7][8]

  • Potential Cause 1: Thermal Decomposition of the Phenyl Carbamate.

    • Scientific Rationale: Phenyl carbamates are susceptible to thermal degradation at elevated temperatures (typically >150-200 °C).[7][8] The primary decomposition pathway is a retro-reaction, yielding the starting phenol (or aniline derivative) and an isocyanate.[7][9] This newly formed isocyanate can then react with any available amine (either starting material or amine formed from hydrolysis) to produce stable, often insoluble, symmetrical ureas.[10] Prolonged heating at very high temperatures (e.g., 230-260°C) can lead to further side products like diphenylurea.[7]

    • Troubleshooting Steps:

      • Reduce Reaction Temperature: Immediately lower the reaction temperature. The optimal temperature is one that provides a reasonable reaction rate without initiating decomposition.

      • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, promptly begin the workup procedure. Unnecessary heating after completion significantly increases the risk of degradation.

      • Run Under Vacuum (if applicable): For syntheses that generate a volatile byproduct (like an alcohol in transcarbamoylation), running the reaction under reduced pressure can sometimes allow for lower temperatures by helping to drive the equilibrium forward.[7]

  • Potential Cause 2: High Temperature Promoting Side Reactions of Intermediates.

    • Scientific Rationale: In syntheses using isocyanate intermediates, high temperatures can accelerate their reaction with trace amounts of water, leading to the formation of an amine, which then rapidly consumes another isocyanate molecule to form a urea byproduct.[10][11]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Verify that all solvents and reagents are rigorously dried. Moisture is a common culprit for urea formation.[11]

      • Control Temperature During Reagent Addition: For exothermic reactions, such as the addition of an isocyanate or chloroformate, use an ice bath to maintain a low temperature during the addition, then allow the reaction to slowly warm to its target temperature.

Question: My reaction starts but then seems to stall before completion. Can temperature be the cause?

Answer:

A stalling reaction can be related to temperature, particularly if it affects catalyst stability or product solubility.

  • Potential Cause: Product Crystallization or Catalyst Deactivation.

    • Scientific Rationale: If the synthesized phenyl carbamate has poor solubility in the reaction solvent at the operating temperature, it may crystallize out of the solution, effectively halting the reaction by coating the surface of unreacted starting materials or heterogeneous catalysts.[12] Alternatively, the catalyst itself may not be stable for extended periods at the chosen temperature.

    • Troubleshooting Steps:

      • Solubility Check: Test the solubility of your expected product in the reaction solvent at various temperatures. You may need to switch to a solvent in which the product remains soluble or use a solvent mixture.

      • Slight Temperature Increase: A modest increase in temperature may be sufficient to keep the product in solution without triggering decomposition.

      • Review Catalyst Stability: Check the literature for the thermal stability of your catalyst. If it is known to degrade, you may need to perform the reaction at a lower temperature for a longer time or add the catalyst in portions.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for phenyl carbamate synthesis? A1: There is no single answer, as the optimal temperature is highly dependent on the synthetic route.

  • Phenol + Isocyanate: Often starts at room temperature, sometimes with gentle heating to 80 °C to ensure completion.[13]

  • Amine + Phenyl Chloroformate: Typically performed at room temperature or below.[4][5]

  • Diol + Chlorosulfonyl Isocyanate: May require very low temperatures, between -5 °C and 5 °C, to control reactivity.[14]

  • Transcarbamoylation (Alcohol + Phenyl Carbamate): Generally requires heating, for instance, to 90 °C in toluene with a tin catalyst.[6][15]

  • From Urea/Aniline: These routes often require significantly higher temperatures, in the range of 160-180 °C.[16][17][18]

Q2: How does temperature quantitatively affect reaction kinetics? A2: According to transition-state theory, reaction rates are exponentially dependent on temperature. However, the kinetics of carbamate synthesis can be complex, involving multiple equilibrium steps. For instance, the formation of carbamates from amines and CO₂ is often favored at lower temperatures, while bicarbonate formation is favored at higher temperatures, indicating a delicate thermodynamic balance.[19] In general, increasing temperature will increase the rate of all reactions, including undesired side reactions. The goal is to find a temperature that maximizes the rate of the desired reaction relative to competing pathways.

Q3: What are the tell-tale signs of product decomposition due to excessive heat? A3: Key indicators include:

  • A change in the reaction mixture's color (e.g., darkening or turning yellow/brown).

  • The appearance of a new, often baseline, spot on a TLC plate that corresponds to highly polar byproducts like ureas.

  • The formation of a precipitate (often a urea byproduct).

  • In-situ analysis (e.g., by LC-MS or GC-MS) showing a decrease in product concentration over time after reaching a maximum, with a corresponding increase in peaks associated with anilines, phenols, or ureas.

Q4: How can I best monitor and control the reaction temperature? A4: Precise control is crucial.

  • Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the heating bath.

  • Control: For temperatures at or below ambient, use an ice-salt or dry ice/acetone bath. For elevated temperatures, a thermostatically controlled oil bath or heating mantle connected to a temperature controller provides the most stable and uniform heating. Avoid uncontrolled heating on a hot plate, which can create hot spots and lead to localized decomposition.

Quantitative Data Summary

The table below summarizes typical temperature conditions for various phenyl carbamate synthesis routes, providing a starting point for optimization.

Synthesis RouteReactantsCatalyst/ReagentTypical Temperature RangeReference(s)
Isocyanate AdditionPhenol + Phenyl IsocyanateNone or Base (e.g., DMAP)Room Temp. to 80 °C[2][13]
Chloroformate AcylationAmine + Phenyl ChloroformateBase (e.g., Pyridine, TEA)0 °C to Room Temp.[4]
Low-Temp CarbamationDiol + Chlorosulfonyl Isocyanate--5 °C to 5 °C[14]
TranscarbamoylationAlcohol + Phenyl CarbamateTin-based catalyst~90 °C[6][15]
MethanolysisPhenyl Urea + MethanolKF/Al₂O₃ or Pb(OCH₃)₂150 °C to 160 °C[16]
One-Pot SynthesisAniline + Urea + MethanolZeolite HY or γ-Al₂O₃~180 °C (453 K)[17][18]

Experimental Protocol: Phenyl Carbamate Synthesis from Phenol and Isocyanate

This protocol provides a general methodology for the synthesis of a phenyl carbamate, emphasizing points of critical temperature control.

Materials:

  • Substituted Phenol (1.0 eq.)

  • Phenyl Isocyanate (1.05 eq.)

  • Anhydrous Toluene

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq., optional catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Dissolution: Under a nitrogen atmosphere, dissolve the substituted phenol and DMAP (if used) in anhydrous toluene.

  • Initial Temperature Control: If the reaction is known to be highly exothermic, cool the stirred solution to 0 °C using an ice bath.

  • Controlled Addition: Add the phenyl isocyanate dropwise to the stirred solution over 15-20 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction at Target Temperature: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring and Heating: Check the reaction progress by TLC. If the reaction is sluggish, heat the mixture to a controlled temperature (e.g., 60-80 °C) using a pre-heated oil bath with a temperature controller.[13]

  • Completion and Cooldown: Maintain the temperature until the starting phenol is consumed as indicated by TLC. Do not heat for an extended period after completion. Allow the reaction mixture to cool to room temperature.

  • Workup: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving temperature-related problems during phenyl carbamate synthesis.

G cluster_start Initial Observation cluster_symptoms Symptom Analysis cluster_diagnosis Diagnosis & Causality cluster_solution Corrective Actions Start Suboptimal Synthesis Result LowYield Low / No Yield Start->LowYield Low Conversion Byproducts Byproducts Detected (e.g., Urea) Start->Byproducts Impure Product Stalled Reaction Stalls Start->Stalled Incomplete TempLow Temp Too Low? (Insufficient Activation) LowYield->TempLow TempHigh Temp Too High? (Product Decomposition) Byproducts->TempHigh Solubility Product Crystallizing? Catalyst Deactivation? Stalled->Solubility IncreaseTemp Incrementally Increase Temp (e.g., +10 °C) & Monitor TempLow->IncreaseTemp DecreaseTemp Decrease Temp & Minimize Reaction Time TempHigh->DecreaseTemp ChangeSolvent Change Solvent Optimize Catalyst Stability Solubility->ChangeSolvent

Caption: Troubleshooting workflow for temperature optimization.

References

  • Al-Smadi, M. & R. A. Abramovitch. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, 1983, (5), 771-774.
  • Dyer, E. & G. C. Wright. Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 1958, 80(19), 5287-5290.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • European Patent Office. EP1939172A2 - Method of obtaining phenyl carbamates.
  • Van der Marel, J., et al. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 2022, 14(22), 4899.
  • ResearchGate. Synthesis of methyl N-phenyl carbamate by amino-transesterification.
  • European Patent Office. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • ResearchGate. Synthesis of methyl N-phenyl carbamate from phenyl urea and methanol over the KF/Al2O3 catalyst.
  • Nguyen, T. L., et al. Theoretical Study of the Kinetics of the Gas-Phase Reaction between Phenyl and Amino Radicals. The Journal of Physical Chemistry A, 2010, 114(1), 139-149.
  • BenchChem.
  • Legrand, B., et al. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2022, 7(49), 45391-45398.
  • Qin, F., et al. One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol.
  • BenchChem. Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. BenchChem, 2026.
  • ChemicalBook.
  • European Patent Office. EP1991524A1 - A process for the preparation of phenylcarbamates.
  • European Patent Office. EP0121532A1 - Production of phenyl carbamates.
  • Dyer, E. & G. C. Wright. Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 1958, 80(19), 5287-5290.
  • Organic Chemistry Portal.
  • ResearchGate. Scheme 2. Carbamate Formation and Side Reactions.
  • ResearchGate. Progress in clean synthesis of phenyl isocyanate.
  • ResearchGate. Temperature dependence of the carbamate formation constant K1.
  • ResearchGate. Studies on synthesis of methyl N-phenylcarbamate by reaction of aniline and methyl carbamate.
  • BenchChem.
  • Legrand, B., et al. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2022.
  • Mathew, S. Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?
  • Jensen, M. B. & R. B. Martin. Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 1970, 92(9), 2574-2579.
  • Cont, A., et al. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 2021, 17, 368-376.
  • Zhilina, O., et al.
  • ResearchGate. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • ResearchGate. Synthesis of methyl N-phenyl carbamate from aniline, urea and methanol by catalytic distillation.
  • Tenti, G., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 2020, 25(1), 141.
  • World Intellectual Property Organization. WO2000050389A1 - Efficient carbamate synthesis.
  • ResearchGate. Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
  • Google Patents. US7884121B2 - Process for the preparation of phenylcarbamates.
  • Luh, L. & G. R. Dobson. Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A, 2016, 120(3), 400-408.
  • UreaKnowHow.
  • ResearchGate. Thermal cleavage reaction of methyl phenyl carbamate (MPC) to phenyl isocyanate and methanol (MeOH).
  • Reddit.
  • BenchChem.

Sources

Technical Support Center: Phenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Quenching Procedures, Troubleshooting, and Safe Handling

Welcome to the Technical Support Center for phenyl chloroformate applications. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical, and scientifically grounded information on safely and effectively quenching reactions involving phenyl chloroformate. This highly reactive reagent is an invaluable tool in synthesis but demands rigorous handling protocols to ensure safety and experimental success.[1][2] This guide moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to manage your experiments with confidence and precision.

Frequently Asked Questions (FAQs): The Fundamentals of Quenching

This section addresses the most common initial questions regarding the safe neutralization of phenyl chloroformate.

Q1: What is "quenching" in the context of a phenyl chloroformate reaction, and why is it critical?

A: Quenching is the process of safely neutralizing and destroying any unreacted, excess phenyl chloroformate and other reactive species in the reaction vessel upon completion of your desired transformation. This step is not merely for cleanup; it is a critical safety procedure. Phenyl chloroformate is highly reactive and moisture-sensitive.[3][4] It reacts vigorously with nucleophiles, including water, and its decomposition can release toxic and corrosive byproducts such as phenol and hydrogen chloride (HCl) gas.[5][6] An improper or uncontrolled quench can lead to a runaway reaction, excessive heat generation (exotherm), dangerous pressure buildup, and the release of hazardous fumes.[7]

Q2: What are the most common and effective quenching agents for phenyl chloroformate?

A: The choice of quenching agent depends on the scale of the reaction, the solvent system, and the materials present. The most common agents fall into two categories:

  • Alcohols (e.g., Isopropanol, Ethanol): These are generally the preferred initial quenching agents. They react with phenyl chloroformate at a controllable rate to form stable carbonate esters, phenol, and HCl.[8][9] Using a secondary alcohol like isopropanol is often favored as it tends to be less reactive than primary alcohols like methanol or ethanol, offering a more controlled quench.

  • Water and Aqueous Bases (e.g., NaOH, NaHCO₃): Water readily hydrolyzes phenyl chloroformate, but the reaction can be vigorous and generates corrosive HCl.[7][10][11] Therefore, water is typically used after an initial quench with an alcohol or is added slowly as a dilute basic solution. Aqueous bases neutralize the HCl byproduct and any acidic species in the mixture, facilitating a safer work-up and aiding in the removal of the phenol byproduct.

It is strongly advised not to quench unreacted phenyl chloroformate directly with a strong aqueous base, as the hydrolysis is rapid and highly exothermic, posing a significant safety risk.

Q3: What are the primary byproducts generated during the quenching process?

A: The byproducts depend on the quenching agent used.

  • With an Alcohol (e.g., Isopropanol, IPA): The reaction yields isopropyl phenyl carbonate, phenol, and hydrogen chloride.

    • C₆H₅OCOCl + (CH₃)₂CHOH → C₆H₅OCOO-CH(CH₃)₂ + HCl + Phenol

  • With Water: The hydrolysis reaction produces phenol, carbon dioxide, and hydrogen chloride.[10][12][13]

    • C₆H₅OCOCl + H₂O → C₆H₅OH + CO₂ + HCl

  • With an Aqueous Base (e.g., NaOH): This neutralizes the chloroformate and the HCl byproduct, ultimately forming sodium phenate, sodium carbonate, and sodium chloride.

    • C₆H₅OCOCl + 4NaOH → C₆H₅ONa + Na₂CO₃ + NaCl + 2H₂O

Q4: How can I confirm that the quenching process is complete?

A: Complete quenching is essential before proceeding to aqueous work-up or solvent removal. Confirmation can be achieved through several methods:

  • Cessation of Gas Evolution: During the quench, the formation of HCl or CO₂ will cause bubbling. The reaction can be considered largely complete when gas evolution ceases upon the addition of the quenching agent.

  • Thermal Stability: The reaction mixture should return to and remain at ambient temperature without external cooling, indicating that the exothermic quenching reaction has stopped.

  • Analytical Monitoring: For sensitive applications, a small, carefully quenched aliquot can be analyzed. Techniques like Thin Layer Chromatography (TLC) can be used to check for the disappearance of the phenyl chloroformate spot. For more rigorous analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the absence of the starting material.[14][15]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to specific problems you may encounter during the quenching procedure.

Q: My reaction is producing a large volume of gas and white fumes during the quench. What is happening and what should I do?

A: This is a classic sign of an uncontrolled reaction. The fumes are almost certainly hydrogen chloride gas, which is being generated faster than it can be dissolved or contained.[7][11] This indicates that the quenching agent is being added too quickly or the reaction is not being cooled effectively.

Immediate Actions & Solutions:

  • Halt Addition: Immediately stop adding the quenching agent.

  • Ensure Adequate Cooling: Check that your reaction vessel is properly submerged in a cooling bath (e.g., an ice-water bath). Add more ice if necessary.

  • Improve Stirring: Ensure the reaction mixture is being stirred vigorously to promote heat transfer and prevent localized "hot spots."

  • Resume Slowly: Once the reaction is under control (fuming has subsided, temperature has dropped), resume the addition of the quenching agent at a much slower, dropwise rate.

Q: The temperature of my reaction is rising rapidly despite being in an ice bath. What are the risks and the solution?

A: A rapid temperature increase (a significant exotherm) signals that the rate of reaction is exceeding the rate of cooling. The primary risk is a runaway reaction, which can lead to boiling of the solvent, a dangerous pressure buildup, and potential vessel failure. Phenyl chloroformate itself can decompose at elevated temperatures, releasing toxic fumes.[5][6]

Immediate Actions & Solutions:

  • Stop Addition Immediately: Cease adding the quenching agent.

  • Emergency Cooling: If safe to do so, consider adding a dry, inert, and colder solvent (if compatible with your chemistry) to dilute the reaction mixture and absorb heat. A dry ice/acetone bath can be used for more effective cooling if the solvent's freezing point allows.

  • Plan Ahead: For future experiments, use a larger flask to accommodate potential splashing and a larger volume of solvent to act as a heat sink. Ensure your cooling bath is sufficiently large and cold before starting the quench.

Q: After quenching, my organic product is heavily contaminated with phenol. How do I remove it?

A: Phenol is a primary byproduct of nearly all phenyl chloroformate reactions and its subsequent quenching. Due to its acidic nature, it can be easily removed with a basic aqueous wash during work-up.

Solution:

  • After the quench is complete and the reaction is diluted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer one to three times with a 1M or 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • This will deprotonate the phenol, forming the water-soluble sodium or potassium phenoxide salt, which will partition into the aqueous layer.

  • Follow the base wash with a water wash to remove any residual base, and then a brine (saturated NaCl solution) wash to aid in drying the organic layer.

  • Confirm the removal of phenol using TLC or another appropriate analytical method.

Q: I've quenched my reaction, but I see a persistent solid precipitate. What could it be?

A: The identity of the precipitate depends on the reagents used in your primary reaction.

  • Amine Reactions: If your reaction involved an amine nucleophile in the presence of a base like triethylamine or pyridine, the precipitate is very likely the hydrochloride salt of that base (e.g., triethylammonium chloride).[2] These salts are typically insoluble in many organic solvents but will dissolve in water during the work-up.

  • Inorganic Salts: If you used an inorganic base, it could be residual salts.

  • Decomposition Products: In rare cases of a poorly controlled reaction or quench, polymeric byproducts could form.

Solution: The solid should be identified before proceeding. In most cases, it is an inorganic salt that will be removed during the aqueous work-up. A simple test is to take a small aliquot of the slurry and add water; if the solid dissolves, it is likely the expected salt byproduct.

Standard Operating Protocol: Quenching with Isopropanol

This protocol provides a reliable, step-by-step method for quenching a reaction mixture containing excess phenyl chloroformate.

Safety First: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory. An emergency eyewash and safety shower must be accessible.[1][16]

Materials:

  • Reaction mixture containing unreacted phenyl chloroformate.

  • Isopropanol (anhydrous).

  • Deionized water.

  • 1M Sodium hydroxide (NaOH) solution.

  • Ice bath.

  • Addition funnel (optional, but recommended for larger scales).

Procedure:

  • Cool the Reaction: Place the reaction flask in an ice/water bath and allow the contents to cool to 0-5 °C with vigorous stirring.

  • Initial Quench with Isopropanol: Slowly add isopropanol (approximately 2-3 molar equivalents relative to the initial amount of phenyl chloroformate) to the cooled reaction mixture. The addition should be dropwise to maintain the internal temperature below 15 °C. You will likely observe some gas evolution (HCl).

  • Stir and Warm: Once the isopropanol addition is complete and the initial exotherm has subsided, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all phenyl chloroformate has reacted.

  • Secondary Quench with Water: Re-cool the flask in the ice bath. Slowly and cautiously add deionized water to the reaction mixture. This will hydrolyze any remaining reactive intermediates and dissolve any precipitated salts.

  • Neutralization: While still cooling, slowly add 1M NaOH solution until the aqueous phase is basic (pH > 10). This step neutralizes all acidic byproducts (HCl) and facilitates the removal of phenol.

  • Proceed to Work-up: The reaction is now safely quenched. You can proceed with standard aqueous work-up procedures, such as separation of layers, extraction, washing, and drying.

Visual Workflow and Mechanisms

To better illustrate the key processes, the following diagrams outline the quenching mechanism and a logical troubleshooting workflow.

QuenchingMechanism pcf Phenyl Chloroformate (C₆H₅OCOCl) intermediate Tetrahedral Intermediate (Unstable) pcf->intermediate + Isopropanol (Nucleophilic Attack) ipa Isopropanol ((CH₃)₂CHOH) ipa->intermediate carbonate Isopropyl Phenyl Carbonate (Stable Ester) intermediate->carbonate Collapse & Elimination of Cl⁻ phenol Phenol (Byproduct) intermediate->phenol hcl Hydrogen Chloride (Corrosive Gas) intermediate->hcl products Quenched Products carbonate->products phenol->products hcl->products

Caption: Mechanism of quenching phenyl chloroformate with isopropanol.

TroubleshootingWorkflow action_node action_node start_node Start Quench q1 Excessive Gas/Fumes? start_node->q1 end_node Safe Quench Complete q2 Rapid Temp. Increase? q1->q2 No a1 STOP ADDITION Ensure adequate cooling Resume addition slowly q1->a1 Yes q3 Quench Complete? q2->q3 No a2 STOP ADDITION Use emergency cooling Review scale & setup q2->a2 Yes q3->end_node Yes a4 Continue slow addition of quencher q3->a4 No a1->q2 a2->q3 a3 Monitor temp & gas Test aliquot via TLC/GC Proceed to work-up a4->q3

Caption: Decision workflow for troubleshooting common quenching issues.

References

  • Crugeiras, J., Leis, J. R., & Ríos, A. (n.d.). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • Langmuir. (n.d.). Water−Ethylene Glycol Alkyltrimethylammonium Bromide Micellar Solutions as Reaction Media: Study of Spontaneous Hydrolysis of Phenyl Chloroformate. ACS Publications. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemsrc. (n.d.). Phenyl chloroformate | CAS#:1885-14-9. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of phenyl chloroformate.
  • Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Reddit. (n.d.). Quenching guide. Retrieved from [Link]

Sources

Technical Support Center: Phenyl N-(4-cyanophenyl)carbamate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of phenyl N-(4-cyanophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound. Drawing from established principles of organic chemistry and extensive experience in carbamate and nitrile chemistry, this document offers practical, step-by-step solutions to enhance the purity and yield of your target molecule.

Understanding the Chemistry

This compound is synthesized from 4-aminobenzonitrile and phenyl chloroformate.[1][2][3] The primary reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of phenyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct.[4]

Reaction Scheme: 4-Aminobenzonitrile + Phenyl Chloroformate --(Base)--> this compound + Base·HCl

Understanding the potential side reactions and impurities is crucial for effective purification. Key impurities can include:

  • Unreacted Starting Materials: 4-aminobenzonitrile and residual phenyl chloroformate.

  • Symmetrical Urea: Formed if water is present, leading to the hydrolysis of phenyl chloroformate to phenol and CO2, or reaction of the isocyanate intermediate with the starting amine.[4]

  • Diarylurea Byproducts: Carbamates, particularly N,O-diaryl carbamates, can rearrange to form more stable N,N'-diarylureas, especially in the presence of a base like triethylamine in a polar aprotic solvent like DMF.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

A1: Oiling out during crystallization is a common problem and often indicates that the compound's melting point is lower than the boiling point of the solvent or that the solution is supersaturated.

Causality: This phenomenon occurs when the solute is highly soluble in the crystallization solvent at elevated temperatures, and upon cooling, the concentration of the solute exceeds its solubility limit so rapidly that molecules do not have time to orient into a crystal lattice.

Troubleshooting Protocol:

  • Solvent Polarity Adjustment: The choice of solvent is critical. For compounds with aromatic rings, acetonitrile is often a good starting point.[7] If the compound is too soluble, a less polar anti-solvent can be slowly added to the warm solution until slight turbidity is observed. Common solvent/anti-solvent pairs include:

    • Dichloromethane/Hexane[8]

    • Ethyl Acetate/Heptane[8]

    • Acetone/Water[8]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.[9]

  • Trituration: If the oil is persistent, decant the solvent and add a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane). Vigorously stir or sonicate the mixture. This can often break up the oil and induce solidification.

Q2: After recrystallization, my product is still showing impurities by TLC/NMR. What are the next steps?

A2: Persistent impurities suggest that their solubility properties are very similar to your target compound or that degradation is occurring.

Causality: Co-crystallization of impurities can occur if they have similar structures and polarities to the desired product. Carbamates can also be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[9]

Troubleshooting Workflow:

G start Impure Product Post-Recrystallization check_impurity Identify Impurity (NMR, LC-MS) start->check_impurity is_sm Starting Material? check_impurity->is_sm Analysis Complete is_urea Symmetrical Urea? is_sm->is_urea No acid_wash Perform Acidic Wash (e.g., 1M HCl) to remove basic 4-aminobenzonitrile is_sm->acid_wash Yes is_degradation Degradation Product? is_urea->is_degradation No chromatography Purify via Flash Column Chromatography is_urea->chromatography Yes re_recrystallize Re-recrystallize from a different solvent system is_degradation->re_recrystallize No neutral_pH Ensure Neutral pH and Low Temperature During Workup is_degradation->neutral_pH Yes acid_wash->re_recrystallize end Pure Product chromatography->end re_recrystallize->end neutral_pH->chromatography

Caption: Troubleshooting workflow for persistent impurities.

Detailed Protocols:

  • Acid/Base Wash: To remove unreacted 4-aminobenzonitrile (a basic impurity), dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl).[9] To remove acidic impurities like phenol (from hydrolysis of phenyl chloroformate), a wash with a weak base like sodium bicarbonate solution can be employed.[9]

  • Column Chromatography: If recrystallization fails, flash column chromatography is a highly effective alternative.[9] A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically separate the less polar product from more polar impurities.

  • Control pH and Temperature: Carbamates can be sensitive to pH and heat.[9] Ensure that all aqueous washes are neutral or slightly acidic before concentrating the organic layer. Use a rotary evaporator at a moderate temperature (e.g., <40°C) to remove the solvent.

Q3: My yield is very low after purification. What are the common causes of product loss?

A3: Low yield can result from incomplete reactions, mechanical losses during transfers, or excessive solubility of the product in the crystallization solvent.

Causality: A significant portion of the product might remain dissolved in the mother liquor after recrystallization if an inappropriate solvent is used or if too much solvent is added. Additionally, side reactions, such as the formation of symmetrical ureas, consume the starting materials and reduce the theoretical yield.[4]

Strategies to Maximize Yield:

  • Optimize Recrystallization:

    • Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] Adding excess solvent will increase the amount of product that remains in solution upon cooling.

    • Solvent Selection: Choose a solvent system where the product has high solubility when hot and very low solubility when cold. The ideal solvent will keep impurities dissolved at low temperatures.[9]

  • Recover Product from Mother Liquor: After filtering the crystals, concentrate the mother liquor and perform a second recrystallization or purify the residue by column chromatography to recover additional product.

  • Minimize Side Reactions: To prevent the formation of urea byproducts, ensure all glassware is thoroughly dried and use anhydrous solvents.[4] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Recrystallization Solvent Selection Guide

Solvent System (v/v)PolarityBoiling Point (°C)Comments
Ethanol/WaterHigh78-100Good for moderately polar compounds. Water acts as an anti-solvent.[7]
AcetonitrileMedium-High82Often effective for compounds containing aromatic rings and nitriles.[7]
Ethyl Acetate/HeptaneMedium/Low77/98A versatile system for a wide range of polarities.[8]
Dichloromethane/HexaneMedium/Low40/69Good for less polar compounds, but the low boiling point of DCM requires careful handling.[8]
TolueneLow111Can be effective for aromatic compounds that are difficult to crystallize from other solvents.[7]

References

  • Yamasaki, R., Honjo, Y., Ito, A., Fukuda, K., & Okamoto, I. (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N′-Diarylureas. Chemical & Pharmaceutical Bulletin, 66(9), 880-884. [Link]

  • Le Gall, E., Pignon, A., & Martens, T. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Beilstein Journal of Organic Chemistry, 7, 997–1002. [Link]

  • Bose, D. S., & Varadarajan, S. (2001). Phenyl Chloroformate: A Convenient Reagent for the Preparation of Nitriles from Primary Amides. ChemInform, 32(49). [Link]

  • Rochester University. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • ChemHelper. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 4, 2026, from [Link]

  • Castro, E. A. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed, 39(11), 1001-6. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 4, 2026, from [Link]

  • Ghose, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • ChemBK. (2024, April 9). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2019). Various Approaches for the Synthesis of Organic Carbamates. Retrieved January 4, 2026, from [Link]

  • J-Stage. (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N′-Diarylureas. Retrieved January 4, 2026, from [Link]

  • Uher, M., et al. (n.d.). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. [Link]

  • D. S. Bose et al. (2001). Phenyl Chloroformate: A Convenient Reagent for the Preparation of Nitriles from Primary Amides. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.
  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • Wilson, C. O., & Gisvold, O. (n.d.). New Carbamates and Related Compounds. Retrieved January 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Phenyl N-(4-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Phenyl N-(4-cyanophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its ¹H and ¹³C NMR spectra. In the spirit of robust scientific validation, we will also compare its spectral features with those of structurally related carbamates, Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate, to provide a comprehensive understanding of substituent effects on chemical shifts.

Introduction to this compound and NMR Spectroscopy

This compound is a carbamate derivative with a molecular formula of C₁₄H₁₀N₂O₂.[1][2][3][4][5] The structural elucidation of such organic molecules is fundamental in many areas of chemical and pharmaceutical research. NMR spectroscopy stands as a premier analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR characteristics of this compound, offering insights into how its unique electronic structure is reflected in its spectral data.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation.[6] The following protocol outlines the standardized procedure for acquiring high-resolution NMR spectra for small organic molecules like this compound.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR spectroscopy.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[7][8] Ensure the solution is free of any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]

  • Data Acquisition: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are employed.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for preparing an NMR sample and acquiring spectral data.

¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects in aromatic systems.[10][11][12][13][14]

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
152.5C=O (Carbamate)
150.8C-O (Phenyl ester)
142.1C-N (Cyanophenyl)
133.5CH (Cyanophenyl, ortho to CN)
129.6CH (Phenyl ester, ortho to O)
126.0CH (Phenyl ester, para to O)
121.8CH (Phenyl ester, meta to O)
119.2CH (Cyanophenyl, meta to CN)
118.7C≡N (Cyano)
107.8C-CN (Cyanophenyl)

Comparative NMR Analysis

To better understand the influence of the para-cyano substituent, a comparison with Phenyl N-phenylcarbamate and Phenyl N-(4-nitrophenyl)carbamate is instructive. The electron-withdrawing nature of the cyano and nitro groups is expected to significantly impact the chemical shifts of the protons and carbons in the N-phenyl ring.

Table 2: Comparison of ¹H and ¹³C NMR Spectral Data for Phenyl Carbamate Derivatives

Compound Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
Phenyl N-phenylcarbamate Aromatic H: ~7.0-7.6C=O: ~153
This compound (Predicted) Aromatic H (Cyanophenyl): ~7.6-7.8C=O: ~152.5
Phenyl N-(4-nitrophenyl)carbamate Aromatic H (Nitrophenyl): ~7.8-8.3C=O: ~152

Discussion and Interpretation

¹H NMR Spectrum Analysis

In this compound, the protons on the phenyl ester group are expected to resonate in the typical aromatic region of 7.0-7.5 ppm. The protons on the 4-cyanophenyl ring, however, will experience deshielding due to the strong electron-withdrawing effect of the cyano group. This will shift their signals downfield compared to the unsubstituted N-phenyl ring in Phenyl N-phenylcarbamate. Specifically, the protons ortho to the cyano group are expected to appear at a higher chemical shift than the protons meta to it.

In comparison, the nitro group in Phenyl N-(4-nitrophenyl)carbamate is an even stronger electron-withdrawing group than the cyano group. Consequently, the aromatic protons on the nitrophenyl ring are shifted even further downfield, typically appearing in the 7.8-8.3 ppm range.[15][16][17][18]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable insights into the electronic environment of the carbon atoms. The carbonyl carbon of the carbamate group in all three compounds is expected to resonate around 152-153 ppm. The carbons of the 4-cyanophenyl ring in the target molecule will be significantly affected by the cyano group. The carbon atom directly attached to the cyano group (ipso-carbon) will be shifted downfield, while the cyano carbon itself will appear around 118 ppm. The aromatic carbons of the phenyl ester group will show characteristic shifts, with the carbon attached to the oxygen appearing at a high chemical shift due to the electronegativity of oxygen.

By comparing the ¹³C chemical shifts of the N-phenyl ring carbons across the three compounds, a clear trend emerges. The electron-withdrawing substituents (-CN and -NO₂) cause a downfield shift of the para-carbon and an upfield shift of the ipso-carbon (the carbon attached to the nitrogen) relative to the unsubstituted Phenyl N-phenylcarbamate. This is a characteristic electronic effect observed in substituted benzene rings.[19]

Conclusion

The NMR spectral data of this compound, when analyzed in the context of related carbamate structures, provides a clear illustration of substituent effects on chemical shifts. The electron-withdrawing cyano group significantly deshields the adjacent aromatic protons and influences the chemical shifts of the aromatic carbons in a predictable manner. This comparative guide serves as a valuable resource for researchers in the identification and characterization of this and similar organic molecules, underscoring the power of NMR spectroscopy in modern chemical analysis.

References

  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • Aromatics - Organic Chemistry at CU Boulder.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24).
  • NMR Sample Preparation - Western University.
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • Supporting Information - Wiley-VCH 2007.
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate.
  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,... - ResearchGate.
  • phenyl N-benzylcarbamate | C14H13NO2 | CID 176410 - PubChem.
  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry.
  • 4-Nitrophenyl phenylcarbamate | C13H10N2O4 | CID 233213 - PubChem.
  • n-phenylcarbamic acid methyl ester(2603-10-3) 1 h nmr - ChemicalBook.
  • Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates.
  • PHENYL-N-(4-CYANOPHENYL)CARBAMATE - ChemBK. (2024, April 9).
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI. (2026, January 6).
  • phenyl N-(4-nitrophenyl)carbamate | 6465-01-6 - Sigma-Aldrich.
  • This compound (C14H10N2O2) - PubChemLite.
  • 4-NITROPHENYL-N-N-PHENYL-CARBAMATE - Optional[MS (GC)] - Spectrum.
  • This compound - Echemi.
  • CAS 71130-54-6 this compound - Alfa Chemistry.
  • PHENYL 4-CYANOPHENYLCARBAMATE - gsrs.
  • Phenylcarbamate | C7H6NO2- | CID 21896570 - PubChem.
  • 71130-54-6|Phenyl (4-cyanophenyl)carbamate|BLD Pharm.
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

Sources

A Researcher's Guide to FT-IR Analysis: Phenyl N-(4-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Phenyl N-(4-cyanophenyl)carbamate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational spectroscopy. We will dissect the expected spectral features, compare them with related chemical structures, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

Introduction: The Molecular Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides a unique "molecular fingerprint" of a sample.[1] By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of functional groups within a molecule.[2] this compound (C₁₄H₁₀N₂O₂) is a molecule of interest featuring a unique combination of functional groups: a secondary N-aryl carbamate, an aromatic nitrile, and two distinct phenyl ring systems.[3][4] This guide will elucidate how FT-IR spectroscopy can be used to confirm the identity and structural integrity of this compound by analyzing the characteristic absorption bands of each functional moiety.

Structural Analysis and Expected Vibrational Modes

The power of FT-IR spectroscopy lies in its ability to correlate specific absorption frequencies (measured in wavenumbers, cm⁻¹) with the vibrations of specific chemical bonds.[5] The structure of this compound dictates a complex but predictable spectrum. The primary functional groups for analysis are the carbamate linkage (-O-CO-NH-), the nitrile group (-C≡N), and the two aromatic rings.

mol This compound carbamate Carbamate Group (-O-CO-NH-) mol->carbamate nitrile Nitrile Group (-C≡N) mol->nitrile phenyl_a Phenoxy Ring mol->phenyl_a phenyl_b Cyanophenyl Ring mol->phenyl_b nh_stretch N-H Stretch carbamate->nh_stretch ~3300 cm⁻¹ co_stretch C=O Stretch (Amide I) carbamate->co_stretch ~1730 cm⁻¹ cn_stretch_amide C-N Stretch (Amide II/III) carbamate->cn_stretch_amide ~1530 & 1220 cm⁻¹ cn_stretch_nitrile C≡N Stretch nitrile->cn_stretch_nitrile ~2230 cm⁻¹ ar_ch_stretch Aromatic C-H Stretch phenyl_a->ar_ch_stretch ar_cc_stretch Aromatic C=C Stretch phenyl_a->ar_cc_stretch phenyl_b->ar_ch_stretch phenyl_b->ar_cc_stretch

Caption: Key functional groups of this compound and their expected IR vibrational modes.

Comparative Spectral Analysis

To accurately assign the absorption bands for this compound, we will compare its expected spectrum with data from simpler, analogous structures.

The Carbamate Signature

The carbamate group gives rise to several characteristic peaks. As a secondary amide derivative, hydrogen bonding can influence the position and shape of the N-H and C=O stretching bands.[6]

  • N-H Stretching: A secondary N-H group typically exhibits a single, sharp absorption band in the region of 3500-3300 cm⁻¹. In solid-state samples, intermolecular hydrogen bonding often broadens this peak and shifts it to a lower frequency, typically around 3300 cm⁻¹. For comparison, the FT-IR spectrum of Phenyl carbamate shows a broad N-H stretching band between 3422-3339 cm⁻¹.[7]

  • C=O Stretching (Amide I band): This is one of the most intense and useful bands in the spectrum. For carbamates, the carbonyl stretch is typically observed between 1740-1680 cm⁻¹. The electronic environment, including conjugation and the electronegativity of adjacent atoms (the phenoxy oxygen), significantly impacts this frequency. Phenyl carbamate, a close analogue, displays its C=O stretch at 1733 cm⁻¹ or 1707 cm⁻¹.[7] We anticipate a strong band for this compound in a similar region, ~1730 cm⁻¹.

  • N-H Bending and C-N Stretching (Amide II & III bands): The Amide II band, a mix of N-H bending and C-N stretching, is expected around 1550-1510 cm⁻¹. The Amide III band, a more complex vibration involving C-N stretching, is weaker and found near 1300-1200 cm⁻¹.

  • C-O Stretching: The carbamate group has two C-O single bonds. The asymmetric stretching of the Ar-O-C moiety is expected to produce a strong band in the 1250-1180 cm⁻¹ region.

The Nitrile Group: A Sharp Indicator

The nitrile functional group (-C≡N) provides a highly diagnostic peak that is often easy to identify.[8]

  • C≡N Stretching: This vibration appears in a relatively uncongested region of the spectrum, typically between 2260-2220 cm⁻¹.[8] For aromatic nitriles, conjugation between the triple bond and the phenyl ring weakens the C≡N bond, lowering the absorption frequency to the 2240-2220 cm⁻¹ range.[9][10][11] Therefore, we expect a sharp, intense peak around 2230 cm⁻¹ for this compound. The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[8]

The Aromatic Rings

Both phenyl rings will contribute to the spectrum, creating a complex pattern in the fingerprint region.

  • Aromatic C-H Stretching: These vibrations cause sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Stretching: In-ring carbon-carbon double bond stretches produce a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

  • Out-of-Plane (OOP) C-H Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. The 4-cyanophenyl group (para-disubstituted) and the phenyl ester group (monosubstituted) will have distinct OOP bending bands.

Data Interpretation Summary

The following table summarizes the expected key absorption bands for a comprehensive FT-IR analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
~3300Carbamate (N-H)N-H StretchMedium, BroadPosition and width are sensitive to hydrogen bonding in the solid state.[6]
3100-3000Aromatic RingsC-H StretchMedium, SharpCharacteristic of sp² C-H bonds.
~2230Nitrile (-C≡N)C≡N Triple Bond StretchStrong, SharpDiagnostic for aromatic nitriles due to conjugation.[8][11]
~1730Carbamate (C=O)C=O Stretch (Amide I)Strong, SharpPosition influenced by the adjacent phenoxy group. Compare with Phenyl carbamate (~1733 cm⁻¹).[7]
1600-1450Aromatic RingsC=C In-Ring StretchMedium to WeakA series of peaks is expected.
~1530Carbamate (-NH-CO-)N-H Bend + C-N Stretch (Amide II)MediumA key indicator of the secondary amide linkage.[6]
~1220Carbamate (-O-CO-N-)Asymmetric C-O-C StretchStrongAssociated with the ester portion of the carbamate.
900-675Aromatic RingsC-H Out-of-Plane BendStrongThe pattern of peaks can help confirm the substitution on the rings.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples as it requires minimal to no sample preparation, ensuring high-quality, reproducible spectra.[9][12]

G cluster_prep 1. Instrument Preparation cluster_bkg 2. Background Collection cluster_sample 3. Sample Analysis cluster_cleanup 4. Post-Analysis prep1 Power on FTIR Spectrometer prep2 Install ATR Accessory prep1->prep2 prep3 Allow instrument to stabilize prep2->prep3 bkg1 Clean ATR crystal surface (e.g., with isopropanol) prep3->bkg1 bkg2 Ensure crystal is dry bkg1->bkg2 bkg3 Acquire background spectrum (scans atmosphere and crystal) bkg2->bkg3 smp1 Place small amount of solid sample on ATR crystal bkg3->smp1 smp2 Apply consistent pressure using the ATR anvil smp1->smp2 smp3 Acquire sample spectrum smp2->smp3 clean1 Remove sample from crystal smp3->clean1 clean2 Clean crystal and anvil thoroughly clean1->clean2

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed all internal diagnostic checks.[9]

    • Install the Attenuated Total Reflectance (ATR) accessory into the sample compartment.

    • Allow the instrument's infrared source and laser to stabilize for at least 15-30 minutes for optimal performance.

  • Background Spectrum Acquisition (Self-Validation):

    • Before analyzing the sample, a background spectrum must be collected. This critical step accounts for the infrared absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself, ensuring these signals do not appear in the final sample spectrum.[9]

    • Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone.

    • Allow the solvent to fully evaporate.

    • Initiate the background scan using the instrument's control software. A typical scan consists of 16 to 64 co-added interferograms to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of this compound powder onto the center of the clean ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • Lower the ATR anvil (pressure clamp) and apply firm, consistent pressure to ensure good contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum.

    • Initiate the sample scan. The number of scans should be the same as that used for the background.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.[1]

  • Data Processing and Cleaning:

    • The resulting spectrum can be processed using the software to perform a baseline correction or normalization if required.

    • Identify and label the wavenumbers of the characteristic absorption peaks.

    • After analysis, raise the anvil, remove the sample powder, and thoroughly clean the ATR crystal and anvil tip as described in step 2.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The definitive identification of this compound relies on the concurrent observation of several key features: a sharp, strong nitrile (C≡N) absorption near 2230 cm⁻¹, a prominent carbamate carbonyl (C=O) band around 1730 cm⁻¹, and the characteristic N-H stretching absorption above 3000 cm⁻¹. By comparing these features with known values for aromatic nitriles and carbamates, and by following a robust experimental protocol, researchers can confidently verify the molecular identity and purity of this compound.

References

  • Vertex AI Search. (2025).
  • Journal of AOAC INTERNATIONAL. (Date not available).
  • MDPI. (Date not available).
  • Agilent. (Date not available). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • Thermo Fisher Scientific. (Date not available). Introduction to Fourier Transform Infrared Spectrometry.
  • Michigan State University. (Date not available). Principles of FTIR Spectroscopy.
  • BenchChem. (2025). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
  • Bruker. (Date not available). Guide to FT-IR Spectroscopy.
  • Scribd. (Date not available). 05 Notes On Nitriles IR Spectra.
  • National Institutes of Health (NIH). (Date not available).
  • PubChemLite. (2025). Phenyl n-(4-cyanophenyl)
  • Global Substance Registration System (GSRS). (2025).
  • The Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION - TriazineTriamine derived Porous Organic Polymer....
  • ResearchGate. (Date not available).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Phenyl N-(4-cyanophenyl)carbamate: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization and quantification of novel chemical entities are paramount. Phenyl N-(4-cyanophenyl)carbamate, a molecule featuring a core carbamate linkage flanked by distinct phenyl and cyanophenyl moieties, represents a class of compounds whose analytical journey is both challenging and revealing. Its structural complexity, with multiple potential sites for ionization and fragmentation, makes mass spectrometry (MS) the definitive analytical tool.

This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the analysis of this compound. We will move beyond rote protocols to explore the causality behind experimental design, comparing ionization techniques and the performance of leading mass analyzer platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—to equip researchers with the insights needed to select the optimal analytical strategy for their specific research goals.

Physicochemical Profile of the Analyte

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The properties of this compound dictate the optimal choice of ionization source and chromatographic conditions.

PropertyValueSource
Chemical Formula C₁₄H₁₀N₂O₂[1][2][3]
Molecular Weight 238.24 g/mol [2][3][4]
Monoisotopic Mass 238.07423 Da[1]
Structure Phenyl group and 4-cyanophenyl group linked by a carbamate bridge.[1][2]
Predicted [M+H]⁺ m/z 239.08151[1]
Predicted [M-H]⁻ m/z 237.06695[1]

The presence of the nitrogen and oxygen atoms in the carbamate linkage provides readily available sites for protonation, making the molecule highly suitable for positive-mode ionization.

A Tale of Two Interfaces: Selecting the Optimal Ionization Source

The transition of an analyte from the liquid phase to a gas-phase ion is the most critical step in LC-MS analysis. For carbamates, Atmospheric Pressure Ionization (API) techniques are the industry standard.[5][6] The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is not arbitrary; it is a decision guided by the analyte's structure and the desired analytical outcome.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers solvated ions from the liquid phase into the gas phase with minimal internal energy.[7] For this compound, ESI is the superior choice. Its polar carbamate and cyano functionalities facilitate efficient charge acquisition in solution, leading to the formation of a stable and abundant protonated molecule, [M+H]⁺. This is crucial for maximizing sensitivity and preserving the precursor ion for subsequent fragmentation analysis (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[5][6][7] While effective for less polar compounds, the higher-energy nature of APCI can induce in-source fragmentation.[5] Although this can sometimes provide structural information, it complicates the interpretation of spectra by depleting the primary precursor ion and is generally less desirable when controlled collision-induced dissociation (CID) is planned.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source LC LC Eluent (Analyte in Solution) ESI ESI Probe (High Voltage Applied) LC->ESI Introduction Droplet Charged Droplets ESI->Droplet Nebulization & Ionization Ion Gas-Phase Ions [M+H]⁺ Droplet->Ion Solvent Evaporation MassAnalyzer Mass Analyzer (Q-TOF, Orbitrap, etc.) Ion->MassAnalyzer To Mass Analyzer

Caption: ESI Workflow for this compound.

Mass Analyzers: A Comparative Guide to Performance

The choice of mass analyzer fundamentally defines the quality and utility of the acquired data. Here, we compare the three leading platforms for small molecule analysis.

FeatureTriple Quadrupole (QqQ)Q-TOFHigh-Resolution Orbitrap
Primary Application Targeted QuantitationVersatile: Quantitation & Qualitative ScreeningHigh-Confidence Qualitative & Quantitative Analysis
Typical Resolution Low (~1,000 FWHM)High (20,000 - 60,000 FWHM)Ultra-High (70,000 - >240,000 FWHM)[8]
Mass Accuracy ~100-500 ppm< 5 ppm< 1-3 ppm
Sensitivity Excellent (attomole to femtomole)Very GoodExcellent
Scan Mode Selected Reaction Monitoring (SRM)Full Scan MS & dd-MS²Full Scan MS, SIM, PRM[9]
Key Advantage Unmatched for high-throughput, targeted quantitation.Balanced performance for discovery and routine work.Unrivaled certainty in identification and structural elucidation.[8]

Expert Insights:

  • For pure quantitation (e.g., pharmacokinetic studies): A Triple Quadrupole operating in SRM mode is the gold standard.[10][11] Its ability to filter for a specific precursor ion and a specific fragment ion provides exceptional sensitivity and selectivity against a complex matrix. However, it tells you nothing about unexpected metabolites or impurities.

  • For metabolite identification and unknown screening: A Q-TOF or Orbitrap is essential. The high-resolution accurate-mass (HRAM) data they provide allows for the determination of elemental composition.[11]

  • For ultimate confidence: The Orbitrap platform, particularly instruments like the Q Exactive series, offers the highest resolving power.[8][9] This capability can resolve the analyte of interest from nearly any matrix interference, providing the cleanest possible spectra for unambiguous identification.[8] This is critical in complex matrices like plasma or tissue homogenates.

Decoding the Structure: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to elicit structural information by fragmenting the isolated precursor ion. For this compound ([M+H]⁺, m/z 239.08), the fragmentation pattern is predictable and informative, primarily occurring at the labile carbamate linkage.

The collision-induced dissociation (CID) process imparts energy into the precursor ion, leading to the cleavage of the weakest bonds. The most probable fragmentation pathways involve the cleavage of the C-O and N-C bonds of the carbamate group.

Proposed Key Fragmentations:

  • Loss of Phenol (C₆H₆O, 94.04 Da): Cleavage of the phenyl ester C-O bond results in the formation of the 4-cyanophenyl isocyanate cation radical. This is often a dominant fragmentation pathway for phenyl carbamates.

    • Fragment Ion: [C₈H₄N₂O]⁺

    • Expected m/z: 144.0345

  • Formation of Phenoxy Radical: Cleavage of the N-C bond can lead to the formation of a protonated 4-cyanoaniline and a neutral phenoxy radical.

    • Fragment Ion: [H₂N-C₆H₄-CN + H]⁺

    • Expected m/z: 119.0604

  • Formation of Phenyl Cation: Loss of the 4-cyanophenylcarbamate portion.

    • Fragment Ion: [C₆H₅]⁺

    • Expected m/z: 77.0386

Fragmentation cluster_frags Major Fragments Precursor Precursor Ion [C₁₄H₁₀N₂O₂ + H]⁺ m/z 239.08 Frag1 [C₈H₄N₂O]⁺ m/z 144.03 Precursor->Frag1 - C₆H₆O (Phenol) Frag2 [C₇H₇N₂]⁺ m/z 119.06 Precursor->Frag2 - C₇H₄O₂ (Phenoxycarbonyl radical) Frag3 [C₆H₅]⁺ m/z 77.04 Frag1->Frag3 - C₂NO (Isocyanate radical + CO)

Caption: Proposed MS/MS Fragmentation of this compound.

Self-Validating Experimental Protocol: LC-MS/MS on an Orbitrap Platform

This protocol is designed for the robust identification and quantification of this compound, ensuring data integrity through the use of an HRAM instrument.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For biological samples (e.g., plasma), perform a protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma. Vortex, centrifuge at 14,000 rpm for 10 minutes, and transfer the supernatant for analysis.

B. Liquid Chromatography (LC) Method

  • Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures sharp peak shapes and efficient separation from potential interferences. Formic acid is a critical mobile phase additive that promotes protonation, enhancing the ESI signal in positive ion mode.

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

C. Mass Spectrometry (MS) Method (Q Exactive Orbitrap)

  • Rationale: This method combines a high-resolution full scan for precursor detection with data-dependent MS/MS for fragmentation, capturing comprehensive qualitative and quantitative data in a single run.[9]

ParameterSetting
Ionization Mode Positive ESI
Spray Voltage 3.5 kV
Capillary Temp 320 °C
MS¹ (Full Scan)
Resolution70,000 FWHM
Scan Rangem/z 100-500
MS² (dd-MS²)
Resolution17,500 FWHM
Isolation Window2.0 m/z
Collision EnergyStepped NCE 20, 30, 40
ActivationHCD

Conclusion: Tailoring the Tool to the Task

The mass spectrometric analysis of this compound is a clear illustration of how modern analytical instrumentation can be leveraged for comprehensive molecular characterization.

  • For high-throughput, routine quantification where the target is known, a Triple Quadrupole mass spectrometer offers unparalleled speed and sensitivity.

  • For discovery-phase research, including metabolite profiling or impurity identification, the high resolution and accurate mass capabilities of a Q-TOF or Orbitrap are non-negotiable.

  • For achieving the highest degree of confidence in structural elucidation and resolving complex analytical challenges, the ultra-high resolution of an Orbitrap-based platform stands as the premier choice.

Ultimately, the most effective analytical strategy is not dictated by the instrument alone, but by a holistic approach that considers the physicochemical nature of the analyte, the specific research question, and an intelligently designed experimental protocol.

References

  • K.J. Volk, et al. (1992). An evaluation of atmospheric pressure ionization techniques for the analysis of N-Methyl carbamate pesticides by liquid chromatography mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(4), 378-97. Available at: [Link]

  • American Chemical Society. (1992). An evaluation of atmospheric pressure ionization techniques for the analysis of N-Methyl carbamate pesticides by liquid chromatography mass spectrometry. ACS Publications. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Global Substance Registration System (GSRS). PHENYL 4-CYANOPHENYLCARBAMATE. GSRS. Available at: [Link]

  • AIP Publishing. (2001). Multi photon ionization mass spectrometry of carbamate pesticides, herbicides and fungicides. AIP Conference Proceedings. Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

  • MetwareBio. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio. Available at: [Link]

  • ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE. ChemBK. Available at: [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Phenylcarbamate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the carbamate functional group is a cornerstone of modern molecular design. Phenylcarbamates, in particular, are pivotal structural motifs in pharmaceuticals, agrochemicals, and polymers. Their synthesis, therefore, is a frequent and critical task in the laboratory. The choice of synthetic route is far from trivial, directly impacting yield, purity, scalability, safety, and cost.

This guide provides an in-depth comparative analysis of the principal synthetic routes to phenylcarbamates. Moving beyond a simple recitation of methods, we will explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer a critical evaluation of each pathway's strengths and weaknesses to inform your experimental design.

The Direct Approach: Isocyanate Addition to Phenols

The most direct and often highest-yielding route to phenylcarbamates is the addition of a phenol to an isocyanate. This reaction is typically straightforward and highly efficient, forming the carbamate linkage through the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate.

Causality Behind the Method

The high reactivity of the isocyanate functional group drives this transformation. The reaction can often proceed without a catalyst, but it is frequently accelerated by the addition of a base or an organometallic compound. A tertiary amine, such as triethylamine, acts as a base catalyst by deprotonating the phenol, increasing its nucleophilicity. Organotin catalysts, while highly effective, are facing increasing scrutiny due to toxicity concerns.

Experimental Protocol: Synthesis of a Generic Phenyl Carbamate[1]

Materials:

  • Phenol (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Triethylamine (0.1 eq, catalyst)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenol in anhydrous toluene.

  • Add triethylamine to the solution via syringe.

  • With vigorous stirring, add the phenyl isocyanate dropwise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure phenyl carbamate.

Method Evaluation
  • Advantages: High yields (often >90%), operational simplicity, and generally mild reaction conditions. The substrate scope is broad, tolerating a wide variety of functional groups on both the phenol and the isocyanate.

  • Disadvantages: The primary limitation is the availability and stability of the requisite isocyanate starting materials. Isocyanates are often moisture-sensitive and can be toxic, requiring careful handling.[1]

The Isocyanate Precursor Routes: Curtius, Hofmann, and Lossen Rearrangements

A powerful strategy for phenylcarbamate synthesis involves the in situ generation of an isocyanate intermediate, which is then trapped by a phenol. The Curtius, Hofmann, and Lossen rearrangements are classic name reactions that all converge on this common isocyanate intermediate from different starting materials.[2]

Logical Relationship of Rearrangement Reactions

dot graph "Rearrangement_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Convergence of Curtius, Hofmann, and Lossen rearrangements on an isocyanate intermediate.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[3] This method is exceptionally versatile as the acyl azide can be readily prepared from a carboxylic acid. Modern one-pot procedures have significantly improved the safety and convenience of this reaction by avoiding the isolation of the potentially explosive acyl azide intermediate.[4]

The driving force for the rearrangement is the extrusion of highly stable nitrogen gas (N₂), which facilitates the migration of the R-group to the electron-deficient nitrogen, forming the isocyanate. The use of diphenylphosphoryl azide (DPPA) allows for the direct conversion of a carboxylic acid to the acyl azide in situ.[4] The subsequent rearrangement can be performed in the same pot, and the resulting isocyanate is immediately trapped by the phenol present in the mixture.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Phenol (1.2 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the carboxylic acid and dissolve it in anhydrous toluene.

  • Add the phenol, followed by triethylamine, to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Caution: DPPA is toxic and a lachrymator. Handle with extreme care in a well-ventilated fume hood. Add DPPA dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature, then heat to reflux (typically 80-110 °C) until the evolution of N₂ gas ceases.

  • Monitor the reaction by TLC or LC-MS for the formation of the carbamate.

  • Upon completion, cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Advantages: Starts from readily available carboxylic acids. The one-pot procedure using DPPA is operationally simple and avoids isolating hazardous intermediates.[5] The reaction shows excellent functional group tolerance and stereochemical retention.[4]

  • Disadvantages: DPPA is expensive and toxic.[5] The removal of phosphorus-containing byproducts can sometimes complicate purification. For large-scale synthesis, the use of azides, even when generated in situ, requires careful thermal safety assessment.[6][7]

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[8] By performing the reaction in the presence of a phenol instead of water, the isocyanate can be trapped to form a phenylcarbamate.[9]

The reaction is initiated by the deprotonation of the amide by a base, followed by N-halogenation. A second deprotonation generates an N-haloamide anion, which rearranges by migration of the R-group from the carbonyl carbon to the nitrogen, displacing the halide ion to form the isocyanate.[8][10] Modern variations use reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds in place of bromine and aqueous base, often leading to cleaner reactions and better yields of the trapped carbamate.[8]

Materials:

  • Primary Amide (1.0 eq)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 eq)

  • Potassium Hydroxide (KOH) (3.5 eq)

  • Phenol (3.0 eq)

  • 1,4-Dioxane/Water (1:1 mixture)

Procedure:

  • Dissolve the primary amide in a 1:1 mixture of 1,4-dioxane and water.

  • Add crushed KOH to the solution and stir the suspension for 5 minutes at room temperature.

  • Add the phenol, followed by PIDA, to the suspension.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Advantages: Utilizes readily available primary amides as starting materials.

  • Disadvantages: The classical conditions (bromine and strong base) are harsh and may not be suitable for sensitive substrates.[11] The reaction can suffer from side reactions, and yields can be variable. The use of stoichiometric heavy metal oxidants like lead tetraacetate or iodinanes in modified versions is a drawback from a green chemistry perspective.[12]

The Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate.[13] Similar to the other rearrangement reactions, trapping this intermediate with a phenol provides the corresponding phenylcarbamate.

The reaction requires the activation of the hydroxamic acid, typically by O-acylation or O-sulfonylation, to create a good leaving group on the oxygen. Base-mediated deprotonation of the nitrogen then triggers the rearrangement, where the R-group migrates to the nitrogen, expelling the O-acyl or O-sulfonyl group as a carboxylate or sulfonate anion.[13] A significant challenge is the potential for the intermediate isocyanate to react with the starting hydroxamic acid, forming undesired dimeric byproducts.[14] Recent methods have focused on milder activation conditions to improve the efficiency and scope of this transformation.[15]

Materials:

  • Hydroxamic Acid (1.0 eq)

  • Phenol (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Sulfuryl Fluoride (SO₂F₂) (gas)

  • Acetonitrile (ACN)

Procedure:

  • In a suitable pressure-rated vessel, combine the hydroxamic acid, phenol, and potassium carbonate in acetonitrile.

  • Seal the vessel and carefully introduce sulfuryl fluoride gas (typically via a balloon or gas-tight syringe) to the desired pressure or stoichiometric amount.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the vessel in a fume hood.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Advantages: Can be performed under relatively mild conditions with modern activators.

  • Disadvantages: Hydroxamic acids are often not commercially available and must be synthesized from the corresponding carboxylic acids. The classical Lossen rearrangement often requires stoichiometric activating agents and can give poor yields.[13] The potential for side reactions remains a concern.

The Phosgene-Based Approach

Historically, a common method for carbamate synthesis involved the use of the highly toxic gas phosgene (COCl₂) or its derivatives.[16] This route typically proceeds in two steps: reaction of an amine with phosgene to form a carbamoyl chloride, followed by reaction with a phenol. Alternatively, a phenol can be reacted with phosgene to form a phenyl chloroformate, which then reacts with an amine.

Causality Behind the Method

Phosgene and its derivatives are highly electrophilic carbonyl sources. Their reaction with nucleophiles like amines or phenols is rapid and efficient. Solid, safer-to-handle phosgene substitutes like diphosgene (a liquid) and triphosgene (a solid) have been developed.[17] These reagents decompose in situ to generate phosgene, avoiding the need to handle the gas directly.

Experimental Protocol: Phenylcarbamate Synthesis Using Triphosgene[21][22]

Materials:

  • Aniline (or other primary/secondary amine) (1.0 eq)

  • Phenol (1.1 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (or Pyridine) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Extreme Caution: Triphosgene is a toxic, water-reactive solid that releases phosgene gas.[18] All operations must be conducted in a high-performance chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).

  • Dissolve the aniline and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to stir at 0 °C for 1-2 hours to form the carbamoyl chloride or isocyanate intermediate.

  • Add the phenol to the reaction mixture, either neat or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Method Evaluation
  • Advantages: Highly effective and versatile. Triphosgene is easier and safer to handle and store than gaseous phosgene.[17]

  • Disadvantages: Extreme toxicity is the overwhelming drawback.[18] The generation of stoichiometric amounts of hydrochloride byproducts requires a base scavenger, complicating workup. Significant safety protocols and engineering controls are mandatory.[19]

Modern Phosgene-Free & Catalytic Routes

Driven by the principles of green chemistry, significant research has focused on developing safer and more sustainable alternatives to the classical methods, particularly those avoiding phosgene and isocyanates.[20] These routes often utilize less hazardous carbonyl sources like carbon dioxide (CO₂), dimethyl carbonate (DMC), or urea.

Direct Synthesis from CO₂

The direct synthesis of carbamates from an amine, CO₂, and an alcohol is a highly attractive green alternative.[21] This transformation typically requires a catalyst to overcome the high stability of CO₂ and often involves dehydrating agents to drive the equilibrium towards the product.

  • Key Insights: Catalyst systems, such as CeO₂ combined with 2-cyanopyridine, have been shown to be effective for the synthesis of N-arylcarbamates from anilines, CO₂, and alcohols, with yields often exceeding 90%.[21] Continuous flow systems have also been developed to improve efficiency and safety.[20]

Transcarbamoylation and Related Methods

Transcarbamoylation involves the transfer of a carbamoyl group from one molecule to another. For phenylcarbamate synthesis, this typically involves reacting a simple, readily available carbamate (like methyl or phenyl carbamate) with a desired phenol, or an amine with a carbonate like DMC.

  • Key Insights: Tin-catalyzed transcarbamoylation of alcohols using phenyl carbamate as the carbamoyl donor proceeds under mild conditions with good yields and broad functional group tolerance.[22] Biocatalytic transcarbamoylation is an emerging field that offers the potential for highly selective transformations under environmentally benign conditions.[23] Phosgene-free routes using aniline and methyl carbamate with a ZnCl₂ catalyst have also been reported with high conversion and selectivity.[5]

Comparative Performance Analysis

The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the key performance indicators for each major pathway.

FeatureIsocyanate AdditionCurtius RearrangementHofmann RearrangementPhosgene/TriphosgenePhosgene-Free (e.g., CO₂)
Typical Yield >90%70-95%[4]50-80%[8]>90%70-95%[21]
Starting Material Phenol, IsocyanateCarboxylic Acid, PhenolPrimary Amide, PhenolAmine, PhenolAmine, Phenol, C1 Source
Key Reagents Base/Organometal cat.DPPA or NaN₃Br₂/Base or PIDATriphosgene, BaseCatalyst (e.g., CeO₂), DBU
Reaction Temp. Room Temp to 80 °C[24]80-110 °CRoom Temp to Reflux0 °C to Room Temp[25]70-80 °C[20]
Scalability ExcellentGood; Flow chemistry improves safety[7]ModeratePoor; Safety concernsGood; Amenable to flow
Safety Concerns Isocyanate toxicity/handlingAzide toxicity/instability[5]Halogen reagents, strong baseExtreme toxicity of phosgene[19]Generally safer; may require pressure
Key Advantage High yield, simpleReadily available starting materialsReadily available starting materialsHigh efficiencyGreen, avoids toxic reagents
Key Disadvantage Isocyanate availability/safetyHazardous reagents/byproductsHarsh conditions, side reactionsExtreme toxicityMay require catalyst optimization

Conclusion and Future Outlook

The synthesis of phenylcarbamates is a mature field with a diverse array of reliable methods. For laboratory-scale synthesis where efficiency and high yield are paramount, the direct addition of phenols to isocyanates remains the gold standard, provided the isocyanate is available.

When starting from a carboxylic acid or primary amide, the Curtius and Hofmann rearrangements , respectively, offer powerful alternatives. Modern one-pot protocols, especially for the Curtius rearrangement, have significantly enhanced their practicality and safety, with continuous flow applications paving the way for safer, larger-scale production.[24][7]

The use of phosgene and its derivatives , while effective, should be considered a last resort due to extreme safety hazards. Its application is generally confined to industrial settings with specialized engineering controls.

The future of phenylcarbamate synthesis undoubtedly lies in the continued development of phosgene-free, catalytic routes . Methods utilizing CO₂ as a renewable C1 feedstock, and transcarbamoylation reactions employing benign catalysts, represent the cutting edge of sustainable chemical synthesis.[21][23] As these green methodologies become more robust and economically viable, they are poised to replace the classical, more hazardous routes in both academic and industrial laboratories, aligning the critical work of chemical synthesis with the imperative of environmental stewardship.

References

  • am Ende, D. J., DeVries, K. M., Clifford, P. J., & Brenek, S. J. (n.d.). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development. [Link]

  • Malig, T. C., et al. (2017). Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement. Green Chemistry, 19(6), 1454–1461. [Link]

  • Organic Syntheses Procedure. (n.d.). 8. [Link]

  • Kaur, N., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. [Link]

  • Tamura, M., et al. (2018). Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • University of Toronto Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

  • Vala, M. K., et al. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Taylor & Francis. [Link]

  • Sliwinski, P., et al. (2024). Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. PMC. [Link]

  • American Chemical Society. (2025). Promiscuous biocatalytic transcarbamoylation: An enzymatic route to a more circular polyurethane economy. ACS Fall 2025. [Link]

  • Majer, P., & Randad, R. S. (n.d.). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. ACS Publications. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Organic Letters, 20(4), 1142-1145*. [Link]

  • ResearchGate. (n.d.). Lossen Rearrangement. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • ResearchGate. (2025). Studies on synthesis of methyl N-phenylcarbamate by reaction of aniline and methyl carbamate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. [Link]

  • Scribd. (n.d.). Hoffmann Rearrangement. [Link]

  • Jacquemard, C., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • RSC Publishing. (n.d.). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. [Link]

  • Horváth, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. [Link]

  • Pediaa.com. (2020). Difference Between Hofmann and Curtius Rearrangement. [Link]

  • Ragaini, F., et al. (2016). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • ResearchGate. (2020). A Practical Approach to Ureas and Thiocarbamates: SO2F2‐Promoted Lossen Rearrangement of Hydroxamic Acid. [Link]

  • Bertrand, C., et al. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]

  • OUCI. (n.d.). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. [Link]

  • The Organic Chemistry Tutor. (2025). Hofmann and Curtius Rearrangements. [Link]

Sources

A Comparative Guide to Phenyl N-(4-cyanophenyl)carbamate and Other Cholinesterase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Phenyl N-(4-cyanophenyl)carbamate, a representative of a promising class of synthetic cholinesterase inhibitors, with established therapeutic agents such as Donepezil, Rivastigmine, and Galantamine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel neurotherapeutics. We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and provide detailed experimental protocols for the comparative evaluation of these compounds.

Introduction: The Critical Role of Cholinesterase Inhibition

The cholinergic hypothesis posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease. Cholinesterase inhibitors (ChEIs) represent a cornerstone of symptomatic treatment by preventing the enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby enhancing cholinergic neurotransmission. While current therapies offer modest benefits, the search for novel ChEIs with improved efficacy, selectivity, and pharmacokinetic profiles is a dynamic area of research.

This compound emerges as a compound of interest due to its structural features. The carbamate moiety is a well-established pharmacophore responsible for the inhibitory action of drugs like Rivastigmine.[1] The presence of a cyano group, a potent electron-withdrawing substituent, on the phenyl ring is hypothesized to influence its inhibitory potency and selectivity based on established structure-activity relationships for this class of molecules.[2]

Mechanism of Action: The Carbamate Advantage

Carbamate-based inhibitors like this compound act as pseudo-irreversible inhibitors of cholinesterases.[3] The process involves the carbamylation of a serine residue within the active site of the enzyme, rendering it inactive. This covalent modification is more stable than the acetylation that occurs with the natural substrate, acetylcholine, but is still slowly reversible, allowing for eventual enzyme reactivation. This contrasts with organophosphates, which cause essentially irreversible inhibition.

The general mechanism is a two-step process:

  • Formation of a Michaelis Complex: The inhibitor reversibly binds to the active site of the cholinesterase.

  • Carbamylation: The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme and the release of the phenol leaving group.

The rate of carbamylation and the stability of the carbamylated enzyme are key determinants of the inhibitor's potency and duration of action.

Cholinesterase_Inhibition cluster_0 Cholinesterase Active Site cluster_1 Inhibition Pathway Enzyme Cholinesterase (E-OH) Michaelis_Complex Michaelis Complex (E-OH·I) Enzyme->Michaelis_Complex Binding Carbamate This compound (I) Carbamate->Michaelis_Complex Carbamylated_Enzyme Carbamylated Enzyme (E-O-Carbamoyl) Michaelis_Complex->Carbamylated_Enzyme Carbamylation Phenol 4-cyanophenol Released Michaelis_Complex->Phenol Ellmans_Assay Substrate Acetylthiocholine / Butyrylthiocholine Thiocholine Thiocholine Substrate->Thiocholine Hydrolysis by Enzyme AChE / BChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Quantify

Caption: Workflow of the Ellman's assay for cholinesterase activity.

Step-by-Step Protocol for IC50 Determination

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound and other test inhibitors

  • Donepezil, Rivastigmine, Galantamine (as standards)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, DTNB, and inhibitors in appropriate solvents (e.g., phosphate buffer, DMSO). Ensure the final concentration of any organic solvent in the assay is minimal (<1%) to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of solvent (used for inhibitors).

    • Inhibitor wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of inhibitor solution at various concentrations.

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blank.

    • Simultaneously, add 20 µL of DTNB solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Synthesis of this compound

For researchers wishing to synthesize this compound for their studies, a common method involves the reaction of 4-cyanoaniline with phenyl chloroformate in the presence of a base.

Synthesis_Pathway Reactant1 4-Cyanoaniline H₂N-C₆H₄-CN Product This compound C₆H₅-O-CO-NH-C₆H₄-CN Reactant1->Product Reactant2 Phenyl Chloroformate Cl-CO-O-C₆H₅ Reactant2->Product Base Base (e.g., Pyridine) Base->Product + Solvent Solvent (e.g., Dichloromethane) Solvent->Product in

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Cyanophenyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of cyanophenyl carbamates, a versatile scaffold with significant therapeutic potential. We will move beyond a simple recitation of facts to explore the causal relationships that govern their efficacy as enzyme inhibitors, supported by comparative experimental data and detailed protocols.

The Cyanophenyl Carbamate Scaffold: A Privileged Structure in Enzyme Inhibition

The cyanophenyl carbamate moiety has emerged as a key pharmacophore in the design of inhibitors for several classes of enzymes, most notably serine hydrolases. The defining features of this scaffold are a phenyl ring substituted with a nitrile (cyano) group and a carbamate functional group. This combination imparts a unique electronic and steric profile that drives its interaction with biological targets.

Our focus will be on three primary areas where cyanophenyl carbamates have demonstrated significant promise:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Inhibiting FAAH increases endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and inflammation without the psychotropic side effects of direct cannabinoid receptor agonists.[1][2][3]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for regulating neurotransmitter levels.[4][5][6] Inhibitors of these enzymes are a cornerstone of treatment for Alzheimer's disease and other neurological disorders.[4][5]

  • Dual Aromatase-Sulfatase Inhibition: Aromatase and steroid sulfatase (STS) are key enzymes in estrogen biosynthesis.[7][8][9][10] Dual inhibitors are being explored as a more comprehensive endocrine therapy for hormone-dependent breast cancer.[7][8][10]

The underlying mechanism for many cyanophenyl carbamate inhibitors, particularly those targeting serine hydrolases like FAAH and cholinesterases, involves the irreversible carbamylation of the catalytic serine residue in the enzyme's active site.[11] The carbamate acts as a "warhead," forming a stable covalent bond with the serine nucleophile, thereby inactivating the enzyme.

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Cyanophenyl Carbamate Inhibitor Serine_Nucleophile Serine Nucleophile (Ser-OH) Histidine Histidine (His) Serine_Nucleophile->Histidine H-bond Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Catalytic_Triad Catalytic Triad Carbamate Carbamate Group (R-O-C(=O)-N-R') Carbamate->Serine_Nucleophile Nucleophilic Attack Cyanophenyl Cyanophenyl Ring Carbamate->Cyanophenyl Leaving_Group Leaving Group (R-OH) Carbamate->Leaving_Group Release

Caption: Covalent inhibition mechanism of serine hydrolases by cyanophenyl carbamates.

Comparative Analysis of Structure-Activity Relationships

The potency and selectivity of cyanophenyl carbamate inhibitors can be finely tuned by modifying three key structural components: the cyanophenyl ring , the carbamate linker , and the substituents on the terminal group .

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The development of URB597, a potent and selective FAAH inhibitor, has provided a wealth of SAR data.[1][12] The general structure of these inhibitors consists of a biphenyl core where one ring is the cyanophenyl group.

Compound/ModificationR Group (Terminal)TargetIC50 (nM)Key SAR Insights
URB597 CyclohexylHuman Liver FAAH3The cyclohexyl group provides a good fit in the acyl chain-binding channel of FAAH.[1]
URB597 CyclohexylRat Brain FAAH5Potent inhibition is observed across species.[1][12]
Analog 1 PhenylRat Brain FAAH>1000A simple phenyl ring is not well-tolerated, suggesting the need for a more lipophilic or sterically defined group.
Analog 2 n-HexylRat Brain FAAH15A flexible alkyl chain can be accommodated, but the cyclic structure of URB597 is optimal.
Analog 3 meta-biphenylRat Brain FAAH63The biphenyl core is crucial for activity.[1]
URB597 (no cyano) CyclohexylRat Brain FAAH>5000The para-cyano group is critical for potent inhibition, likely through interactions with the enzyme's active site.

Causality Behind Experimental Choices: The systematic variation of the terminal 'R' group in URB597 analogs allows for probing the size, shape, and lipophilicity of the acyl chain-binding pocket of FAAH. The dramatic loss of activity upon removal of the cyano group underscores its importance as a key pharmacophoric element.

Dual Aromatase-Sulfatase Inhibitors (DASIs)

In the context of DASIs, the cyanophenyl group is often coupled with a triazole or imidazole moiety.[7][8] The SAR is complex, as modifications can differentially affect the two target enzymes.

CompoundKey Structural FeaturesAromatase IC50 (nM)STS IC50 (nM)Key SAR Insights
Lead Compound p-cyanophenyl, triazole100227The para-cyanophenyl group provides a balanced dual inhibition.[8]
Analog (no cyano) Phenyl, triazole24831557Removal of the cyano group is detrimental to the activity against both enzymes.[8]
Imidazole Analog p-cyanophenyl, imidazole0.22.5Replacing the triazole with an imidazole dramatically improves potency against both targets.[7][8]
Bicyclic Analog Naphthalene instead of bromobenzyl0.25205Introduction of a bicyclic ring system can lead to potent dual inhibition.[9]

Causality Behind Experimental Choices: The exploration of different heterocyclic rings (triazole vs. imidazole) is a classic medicinal chemistry strategy to optimize interactions with the enzyme's active site, potentially through altered hydrogen bonding or coordination with the heme iron in aromatase. The detrimental effect of removing the cyano group highlights its essential role in binding.[8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a common in vitro FAAH inhibition assay.

In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and is a standard method for screening FAAH inhibitors.[13][14]

Principle: The assay measures the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). Inhibitors will reduce the rate of AMC production.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AMC-arachidonoyl amide (Substrate)

  • Test compounds (cyanophenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., JZL 195)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.

  • Pre-incubation:

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the FAAH substrate to all wells.

  • Incubation and Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffers, Compounds) Plate Prepare 96-Well Plate (Controls, Test Compounds) Reagents->Plate Preincubation Pre-incubate Plate (37°C, 10 min) Plate->Preincubation Add_Substrate Add FAAH Substrate Preincubation->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 340-360, Em: 450-465) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Sources

Safety Operating Guide

Proper Disposal Procedures for Phenyl N-(4-cyanophenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides comprehensive, step-by-step procedures for the proper disposal of phenyl N-(4-cyanophenyl)carbamate (CAS No. 71130-54-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering insights into the "why" behind these procedures to foster a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Carbamate Toxicity: Carbamates as a class of compounds can exhibit varying levels of toxicity. Some are known to be cholinesterase inhibitors.[1] The U.S. Environmental Protection Agency (EPA) has recognized the mismanagement of wastes from carbamate production as a cause of soil and groundwater contamination.[2]

  • Cyanide Group: The presence of a cyanophenyl group suggests that under certain conditions (e.g., strong acidic hydrolysis or combustion), there is a potential for the release of highly toxic cyanide compounds or hydrogen cyanide gas.

  • Combustion Products: In the event of a fire, hazardous decomposition products are likely to include oxides of carbon (CO, CO2) and nitrogen (NOx).[3][4]

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids.[3][4]

Given these potential hazards, this compound must be treated as a hazardous waste .[5][6] It should never be disposed of down the drain or in regular trash.[5][7]

Waste Classification and Regulatory Context

The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous wastes from their point of generation to their final disposal.[8] Wastes from the production of carbamates are specifically listed as hazardous.[2][9] While this compound itself may not be explicitly on a "P-list" or "U-list" unless it's an unused commercial chemical product being discarded, the conservative and prudent approach is to manage it as a regulated hazardous waste.

Waste Characteristic Assessment for this compound Regulatory Implication
Toxicity Assumed to be toxic due to the carbamate and cyano functionalities.Must be managed as hazardous waste.
Reactivity Potential for hazardous reactions with incompatible materials.[4]Requires careful segregation from other waste streams.[10]
Ignitability While the solid itself is not highly flammable, its combustion byproducts are hazardous.[3][4]Standard fire precautions are necessary.
Corrosivity Not anticipated to be corrosive.Not a primary hazard classification.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.

Immediate Waste Generation and Segregation

Causality: Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring the waste is directed to the correct disposal pathway.

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[6][10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Use Appropriate Waste Containers:

    • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. Plastic containers are often preferred.[6]

    • The original product container can be used if it is in good condition.[10]

    • For solutions containing this compound, use a compatible liquid waste container. Do not mix aqueous waste with organic solvent waste.[11]

  • Labeling is Non-Negotiable:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when waste was first added to the container.

    • List all constituents of the waste, including solvents and their approximate percentages.

  • Segregate Incompatibles: Store the waste container away from strong acids and strong oxidizing agents to prevent potentially hazardous reactions.[4][10]

Spill and Decontamination Procedures

Causality: A clear and practiced spill response plan minimizes exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure adequate ventilation.[3]

    • Wearing appropriate Personal Protective Equipment (PPE) (gloves, lab coat, safety glasses), gently sweep up the solid material.[3] Avoid creating dust.

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EH&S) or equivalent safety office.

    • Prevent the spill from entering drains.[3]

  • Decontaminating Glassware and Surfaces:

    • Thoroughly wipe down contaminated surfaces.

    • For "empty" containers that held this compound, they must be managed as hazardous waste unless properly decontaminated.[11] If it were considered an acute hazardous waste, triple rinsing would be required, with the rinsate collected as hazardous waste.[5][11] A conservative approach would be to triple rinse with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste.

Storage and Final Disposal

Causality: Proper storage prevents container degradation and ensures timely and compliant removal of waste.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5][6][10]

  • SAA Inspection: The SAA should be inspected weekly for any signs of leaks or container deterioration.[10]

  • Accumulation Limits: Be aware of your institution's and regulatory limits for waste accumulation. For instance, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[6]

  • Arrange for Pickup: Once the container is full or approaches the accumulation time limit (often up to one year for partially filled containers), contact your institution's EH&S office to arrange for a hazardous waste pickup.[6][10] Do not attempt to transport the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Storage cluster_2 Final Disposal start This compound Waste Generated is_solid Is the waste a solid or solution? start->is_solid solid_waste Collect in a labeled, compatible solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, compatible liquid waste container. is_solid->liquid_waste Solution segregate Segregate from incompatibles (strong acids, oxidizers). solid_waste->segregate liquid_waste->segregate store_saa Store in designated Satellite Accumulation Area (SAA). segregate->store_saa keep_closed Keep container closed. Inspect weekly. store_saa->keep_closed is_full Container Full or Time Limit Reached? keep_closed->is_full is_full->keep_closed No contact_ehs Contact Environmental Health & Safety (EH&S) for pickup. is_full->contact_ehs Yes final_disposal Professional Hazardous Waste Disposal contact_ehs->final_disposal

Caption: Decision workflow for this compound waste management.

Emergency Preparedness

In the event of an emergency, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[4]

  • Fire: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam.[3] Firefighters should wear self-contained breathing apparatus (SCBA).[4]

Always have the Safety Data Sheet (or a comparable hazard assessment) readily available for emergency responders.

Conclusion

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By treating this compound as a hazardous waste, adhering to strict segregation and labeling protocols, and working closely with your institution's environmental safety professionals, you contribute to a safe and sustainable research environment. This guide provides the foundational knowledge to manage this specific chemical, but the principles of waste minimization, hazard assessment, and diligent documentation are universally applicable to all laboratory operations.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, February). EPA Finalizes Listing of Wastes from The Production of Carbamates. EPA530-F-95-006. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, February 9). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Federal Register. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003, December 4). Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams. Federal Register. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, August 14). Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste. Federal Register. Retrieved from [Link]

  • Safety Data Sheet for N-Fmoc-4-cyano-L-phenylalanine. (n.d.). Retrieved from a generic SDS provider, as a specific one for the target compound was not found.
  • ChemBK. (2024, April 9). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from a generic SDS from the provider, as a specific one for the target compound was not found.
  • U.S. Environmental Protection Agency. (1975, July). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057. Retrieved from [Link]

Sources

Navigating the Unknown: A Practical Guide to the Safe Handling of Phenyl N-(4-Cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals forging new paths in therapeutic innovation, the introduction of novel chemical entities is a daily reality. Phenyl N-(4-cyanophenyl)carbamate (CAS No. 71130-54-6) is one such compound that, while promising in its potential applications, lacks extensive, publicly available safety data. In the absence of a comprehensive Safety Data Sheet (SDS), this guide serves as an essential, immediate resource for its safe handling and disposal. By synthesizing data from structurally similar compounds—namely carbamates and cyanophenyl derivatives—and adhering to established protocols for hazardous chemical management, we can build a robust framework of safety. This document is designed to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Inherent Risks

The chemical structure of this compound presents a dual-hazard profile that demands a cautious and informed approach. The primary concerns stem from its carbamate functional group and the presence of a cyanophenyl moiety.

  • Carbamate Group: Carbamates are a class of compounds known for their potential toxicity. While the specific toxicity of this compound is uncharacterized, it is prudent to treat it as potentially hazardous.

  • Cyanophenyl Group: The cyano (-CN) group is a significant toxicological red flag. Cyanide and its organic compounds (nitriles) are known for their high acute toxicity.[1][2] They can be rapidly fatal if inhaled, ingested, or absorbed through the skin, primarily by inhibiting cellular respiration.[1][3] Chronic exposure to lower levels of cyanide compounds can lead to neurological, cardiovascular, and thyroid problems.[2][3]

Given these potential hazards, a conservative approach is mandatory. All handling of this compound should be conducted under the assumption that it is a potent, toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.Prevents dermal absorption, a primary route of exposure for many hazardous chemicals. Double-gloving provides an extra layer of protection against tears and contamination during glove removal.
Eye Protection Chemical splash goggles or a full-face shield. Standard safety glasses are insufficient.Protects against accidental splashes of the compound, which could cause serious eye irritation or be absorbed through the ocular route. Goggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Body Protection A dedicated laboratory coat, worn fully buttoned. For larger quantities or tasks with a higher risk of splashing, chemically resistant coveralls are recommended.[6]Prevents contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home.[7][8]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]The primary engineering control to minimize inhalation exposure. A respirator (e.g., N95 or higher) may be required for spill cleanup or if engineering controls are not sufficient, based on a site-specific risk assessment.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of the compound's lifecycle in the laboratory. The following procedural guidance provides a step-by-step plan for safe handling.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound's name, CAS number, and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][10] The storage location should be clearly designated for potent or toxic compounds.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the essential steps for safely weighing and preparing solutions of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place it within the fume hood.

    • Prepare a designated waste container for contaminated consumables within the fume hood.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before approaching the handling area.

  • Weighing the Compound:

    • Perform all weighing operations on a balance placed inside the chemical fume hood to contain any airborne particles.

    • Use a spatula to carefully transfer the solid compound to weigh paper or a suitable container. Avoid any actions that could generate dust.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered to prevent the release of vapors or aerosols.

  • Post-Handling Decontamination:

    • Carefully wipe down all surfaces within the fume hood, the exterior of the primary container, and any equipment used with a suitable decontaminating solution. For carbamates, a solution of washing soda (sodium carbonate) or strong soap is recommended.[7]

    • Dispose of all contaminated consumables (gloves, weigh paper, wipes) in the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The outer layer of gloves should be removed first, followed by the lab coat and eye protection, and finally the inner layer of gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Fume Hood & Equipment don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces & Equipment dissolve->decon waste 6. Dispose of Contaminated Items decon->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is a critical final step in the safe management of this compound. All waste generated must be treated as hazardous.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a containment device like a fume hood.

  • Control Access: Restrict access to the spill area.

  • Assess and Report: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Cleanup (for minor spills in a fume hood):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an absorbent material (e.g., sand or a commercial sorbent).[11]

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[10]

    • Decontaminate the spill area thoroughly with a washing soda or strong soap solution, followed by a water rinse.[7][12]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous safety protocols, you can confidently and responsibly handle this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research objectives.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. AJHP.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • Global Substance Registration System. (n.d.). Safety Data Sheet N-Fmoc-4-cyano-L-phenylalanine.
  • Fisher Scientific. (2025).
  • ChemBK. (2024). PHENYL-N-(4-CYANOPHENYL)
  • University of California, Riverside. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Alfa Chemistry. (n.d.). CAS 71130-54-6 Phenyl N-(4-cyanophenyl)
  • Sigma-Aldrich. (2024).
  • West Virginia University Environmental Health & Safety. (2023).
  • PubMed Central. (n.d.).
  • Global Substance Registration System. (n.d.).
  • ChemicalBook. (2025).
  • PubChem. (n.d.).
  • PubMed Central. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents.
  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Cyanide (inorganic) compounds.
  • BLD Pharm. (n.d.). 71130-54-6|Phenyl (4-cyanophenyl)
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
  • U.S. Environmental Protection Agency. (1976).
  • CymitQuimica. (2024).
  • PubMed Central. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
  • health.vic. (2024). Pesticide use and personal protective equipment.
  • Wikipedia. (n.d.). 25-NB.
  • Echemi. (n.d.). Phenyl N-(4-cyanophenyl)
  • AK Scientific, Inc. (n.d.). Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)
  • CAS Common Chemistry. (n.d.). Phenyl N-(4-cyanophenyl)
  • U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds Hazard Summary.
  • Sigma-Aldrich. (n.d.). 4-CYANOPHENYL N-(3-CHLORO-4-METHYLPHENYL)

Sources

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phenyl N-(4-cyanophenyl)carbamate

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